molecular formula C16H16N2O2S2 B1346584 Benzamide, 2,2'-dithiobis[n-methyl- CAS No. 2527-58-4

Benzamide, 2,2'-dithiobis[n-methyl-

Cat. No.: B1346584
CAS No.: 2527-58-4
M. Wt: 332.4 g/mol
InChI Key: JEVCLNJEBFWVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2,2'-dithiobis[n-methyl- is a useful research compound. Its molecular formula is C16H16N2O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzamide, 2,2'-dithiobis[n-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Benzamide, 2,2'-dithiobis[n-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2,2'-dithiobis[n-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-17-15(19)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCLNJEBFWVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062495
Record name Benzamide, 2,2'-dithiobis[N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-58-4
Record name Densil P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2527-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dithio-2,2'-bis(N-methylbenzamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2,2'-dithiobis[N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 2,2'-dithiobis[N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dithiobis[N-methylbenzamide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITHIO-2,2'-BIS(N-METHYLBENZAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLD3A8PP4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a disulfide-containing aromatic compound.[1] This molecule is recognized for its role as a biocide, preservative, and slimicide.[1] Its chemical structure, characterized by two N-methylbenzamide moieties linked by a disulfide bridge, is fundamental to its biological activity.[1] This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and plausible experimental methodologies for its synthesis and analysis. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws parallels with related disulfide-containing compounds to present a thorough profile.

Chemical and Physical Properties

The fundamental characteristics of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below, providing a clear reference for its physical and chemical identity.

PropertyValueReference
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][2][3][4][5][6][7]
Molecular Weight 332.44 g/mol [1][2][3][4][5][7]
CAS Number 2527-58-4[1][2][3][4][5][6][8][9][10][11][12]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1][13]
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), Densil P[1][3][4][6][9]
Physical Appearance Off-White Solid[2]
Melting Point 217-219 °C[1][2][5][9]
Boiling Point 545.9 ± 35.0 °C at 760 mmHg (Predicted)[1][2][3][9]
Density 1.31 g/cm³[1][2][3][5][9]
Solubility Soluble in Methanol. Very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[2][3]
Storage 2-8°C, under nitrogen[2][5][9]

Synthesis and Manufacturing

While detailed, step-by-step synthetic protocols for Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively documented in the public domain, plausible synthetic routes can be inferred from the literature on related compounds.[1][14]

One potential pathway involves the oxidation of N-methyl-2-mercaptobenzamide.[14] This process would form a disulfide bond between two molecules of the starting material. Another feasible route starts from 2,2'-dithiosalicylic acid, which can be converted to its bis-acid chloride and subsequently amidated with methylamine.[1] A general method for preparing 2,2'-dithiobenzamide compounds involves reacting a 2-substituted benzamide with a sulfurizing agent in a high-boiling aprotic solvent in the presence of a metal salt and a ligand.[1][6]

Below is a generalized workflow for a potential synthesis of Benzamide, 2,2'-dithiobis[N-methyl-].

G cluster_workflow Generalized Synthetic Workflow start Starting Material: N-methyl-2-mercaptobenzamide process Oxidation (with a suitable oxidizing agent) start->process Reaction product Final Product: Benzamide, 2,2'-dithiobis[N-methyl-] process->product Formation of Disulfide Bond

A generalized synthetic workflow for Benzamide, 2,2'-dithiobis[N-methyl-].

Biological Activity and Mechanism of Action

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits a range of biological activities, primarily stemming from the reactivity of its disulfide bond.

Antimicrobial and Preservative Activity

This compound is utilized as a microbicide, preservative, and slimicide, demonstrating broad-spectrum antimicrobial activity against bacteria and fungi.[1][2][14] The proposed mechanism of action involves the disruption of microbial cell membranes.[2][14][15] The disulfide bond can react with thiol groups of proteins within the cell membrane and cytoplasm through a thiol-disulfide exchange.[15] This interaction can lead to the inactivation of essential enzymes, such as those involved in bacterial fatty acid biosynthesis, ultimately disrupting cellular processes and inhibiting microbial growth.[1] Its efficacy can be enhanced when used in synergistic compositions with other microbicides like 2-methyl-4-isothiazolin-3-one (MI).[2]

Anti-HIV Activity

A significant area of interest is its potential as an anti-HIV agent.[15][16] The primary mechanism of action is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[15] NCp7 is a small, basic protein crucial for multiple stages of the viral life cycle, and its function is dependent on two highly conserved zinc finger domains.[15]

Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[15] This leads to the ejection of zinc ions, causing a loss of the protein's structural integrity and function.[15]

The proposed signaling pathway for this anti-HIV mechanism is illustrated below.

G cluster_pathway Proposed Anti-HIV Mechanism of Action compound Benzamide, 2,2'-dithiobis[N-methyl-] target HIV-1 Nucleocapsid Protein (NCp7) (with Zinc Fingers) compound->target Targets interaction Thiol-Disulfide Exchange with Cysteine Residues target->interaction zinc_ejection Zinc Ion Ejection interaction->zinc_ejection protein_inactivation Loss of NCp7 Structural Integrity and Function zinc_ejection->protein_inactivation viral_inhibition Inhibition of Viral Replication protein_inactivation->viral_inhibition

Proposed mechanism of HIV-1 inactivation by targeting the NCp7 protein.

Experimental Protocols

Detailed experimental protocols for Benzamide, 2,2'-dithiobis[N-methyl-] are not always available for this specific compound. However, based on standard methodologies for similar molecules, the following protocols can be proposed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Standardized suspension of the target microorganism

  • Positive and negative controls

Procedure:

  • A two-fold serial dilution of the test compound is prepared in the 96-well microtiter plate with the appropriate broth medium.[1]

  • Each well is inoculated with a standardized suspension of the target microorganism.[1]

  • Positive (microorganism without compound) and negative (broth only) controls are included.[1]

  • The plates are incubated under optimal conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the sensitive and selective quantification of the compound.[17]

Sample Preparation (from a biological matrix):

  • Protein Precipitation: To 100 µL of the sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard.[17]

  • Vortexing: Vortex the mixture vigorously for 1 minute.[17]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[17]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[17]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[17]

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.[17]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[17]

LC-MS Analysis:

  • Column: Reversed-phase C18 column.[17]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]

  • Detection: Mass spectrometric detection in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent compound and its fragments.

The experimental workflow for LC-MS analysis is depicted below.

G cluster_workflow LC-MS Experimental Workflow sample_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution, Filtration) lc_separation Liquid Chromatography (Reversed-Phase C18 Column) sample_prep->lc_separation Injection ms_detection Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection Elution data_analysis Data Analysis (Peak Integration, Concentration Calculation) ms_detection->data_analysis Data Acquisition

Experimental workflow for the quantitative analysis by LC-MS.

Applications

Beyond its biological activities, Benzamide, 2,2'-dithiobis[N-methyl-] has industrial applications.

  • Rubber Industry: It functions as a cross-linking agent during the vulcanization process, enhancing the physical properties of rubber, such as tensile strength and elasticity.[6][14] This makes it valuable in the manufacturing of durable rubber products.[6][14]

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[9][14]

The logical relationship of its primary functions is illustrated below.

G cluster_logical Functional Relationship compound Benzamide, 2,2'-dithiobis[N-methyl-] industrial Industrial Applications compound->industrial biological Biological/Pharmaceutical Relevance compound->biological rubber Cross-linking Agent (Rubber Vulcanization) industrial->rubber pharma_intermediate Intermediate in Drug Synthesis biological->pharma_intermediate antimicrobial Microbicide, Preservative, Anti-fungal Agent biological->antimicrobial

Logical relationship of the primary functions of the compound.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with established utility as a microbicide and potential applications in antiviral drug development.[1][15] Its disulfide linkage is the key to its biological activity, presumably through interaction with thiol-containing proteins in microbes and viruses.[1][15] While there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise mechanisms of action, the information available on related disulfide compounds suggests it is a promising scaffold for the development of novel therapeutic and industrial agents.

References

"Benzamide, 2,2'-dithiobis[n-methyl-" CAS 2527-58-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Benzamide, 2,2'-dithiobis[n-methyl- (CAS 2527-58-4)

Abstract

Benzamide, 2,2'-dithiobis[N-methyl-] (CAS: 2527-58-4), also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound with a range of applications stemming from its unique chemical structure.[1] Characterized by two N-methylbenzamide moieties linked by a disulfide bridge, this molecule demonstrates significant utility as a biocide, preservative, and industrial agent.[1][2] Its primary biological activity is attributed to the reactive disulfide bond, which can interfere with microbial cell membranes and critical viral proteins.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanisms of action, applications, and relevant experimental protocols for Benzamide, 2,2'-dithiobis[N-methyl-]. It is intended for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

The fundamental properties of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in Table 1. The molecule's structure, featuring a disulfide linkage, is central to its chemical reactivity and biological functions.[4][5]

PropertyValueReference(s)
CAS Number 2527-58-4[1][2][5]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][2][5]
Molecular Weight 332.44 g/mol [1][2][5]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1][2]
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), DTBMA, Densil P[1][2][6][7]
Melting Point 217-219 °C[2][5]
Boiling Point 545.9 °C (Predicted)[2][5]
Density 1.31 g/cm³[2][5]
Appearance Off-white solid / White to gray wet solids[5][8][9]
Solubility Soluble in Methanol and DMSO, sparingly soluble in ethanol, insoluble in water.[5][8][9]
Storage 2-8°C, protected from light and moisture, under nitrogen.[7][8][10]

Mechanism of Action

The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily driven by its disulfide bond. This functional group acts as an electrophile, enabling it to interact with biological nucleophiles, particularly thiol groups in proteins.

Antimicrobial and Antifungal Activity

As a broad-spectrum biocide, the compound inhibits the growth of bacteria and fungi.[1][5] The proposed mechanism involves a thiol-disulfide exchange with cysteine residues in microbial proteins.[2]

  • Membrane Adsorption: The lipophilic benzamide portions of the molecule are thought to facilitate its adsorption onto the lipid-rich microbial cell membrane.[1]

  • Thiol-Disulfide Exchange: The disulfide bond reacts with thiol groups of essential membrane proteins or enzymes, leading to the formation of mixed disulfides. This disrupts protein structure and function.[2][3]

  • Cellular Disruption: The alteration of critical proteins disrupts membrane integrity and key metabolic processes, such as fatty acid biosynthesis, ultimately leading to microbial cell death.[2]

The compound has demonstrated activity against Micrococcus luteus.[2][10]

cluster_0 Proposed Antimicrobial Mechanism DTBMA Benzamide, 2,2'-dithiobis[N-methyl-] (R-S-S-R) Membrane Microbial Cell Membrane DTBMA->Membrane Adsorption Protein Thiol-Containing Protein (Protein-SH) Membrane->Protein Interaction Disruption Membrane & Enzyme Disruption Protein->Disruption Thiol-Disulfide Exchange Death Cell Death Disruption->Death

Proposed antimicrobial mechanism of action.
Anti-HIV Activity

A significant mechanism of action for this compound is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[3] NCp7 is essential for the viral life cycle and contains two highly conserved zinc finger domains that are critical for its function.[3]

  • Targeting Zinc Fingers: The compound acts as an electrophilic agent that attacks the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[3]

  • Zinc Ejection: This interaction, a form of thiol-disulfide exchange, leads to the ejection of the coordinated zinc ions.[3]

  • Functional Inactivation: The loss of zinc results in the unfolding of the zinc finger domains, destroying the structural integrity of NCp7 and inactivating the virus.[3]

cluster_1 Mechanism of HIV-1 NCp7 Inactivation DTBMA Benzamide, 2,2'-dithiobis[N-methyl-] Cysteine Cysteine Thiol Attack DTBMA->Cysteine NCp7 Active HIV-1 NCp7 (with Zinc Fingers) NCp7->Cysteine ZincEjection Zinc Ejection Cysteine->ZincEjection InactiveNCp7 Inactive (Unfolded) NCp7 ZincEjection->InactiveNCp7 Inhibition Inhibition of Viral Replication InactiveNCp7->Inhibition

Mechanism of HIV-1 NCp7 zinc finger disruption.

Applications

Benzamide, 2,2'-dithiobis[N-methyl-] has diverse applications in both industrial and research settings.

  • Biocide and Preservative: It is used as a microbicide, preservative, and anti-fungal agent in various industrial formulations and cosmetics to prevent microbial growth.[5][6][11]

  • Industrial Chemistry: In the rubber industry, it functions as a cross-linking agent during vulcanization.[11][12] The dithio group helps form robust cross-links, enhancing the tensile strength and elasticity of rubber products like tires.[11][12]

  • Drug Development and Research: The compound serves as a labeled intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[8][11][13] Its core structure is a scaffold of interest for developing novel antimicrobial and anticancer agents.[2][8]

  • Material Science: The reversible nature of the disulfide bond makes it a candidate for developing redox-responsive and self-healing polymers for applications like drug delivery and smart coatings.[9]

cluster_apps Key Application Areas Compound Benzamide, 2,2'-dithiobis[N-methyl-] Biocidal Biocidal Agent (Preservative, Antifungal) Compound->Biocidal Industrial Industrial Chemistry (Rubber Vulcanization) Compound->Industrial Pharma Pharmaceutical Research (Axitinib Intermediate) Compound->Pharma Material Material Science (Self-Healing Polymers) Compound->Material

Key application areas of the compound.

Quantitative Data

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) for Benzamide, 2,2'-dithiobis[N-methyl-] is limited in publicly available literature, its synergistic activity with other biocides has been reported.[3][5] Table 2 summarizes synergistic concentrations from a patent report where it was combined with 2-methyl-4-isothiazolin-3-one (MI) to inhibit Pseudomonas aeruginosa.[5]

Concentration of DTBMA (ppm)Concentration of MI (ppm)Synergism (Qa + Qb ≤ 1)
62.50.750.75
1250.50.75
2500.250.75

Qa = (Concentration of DTBMA in mixture) / (MIC of DTBMA alone) Qb = (Concentration of MI in mixture) / (MIC of MI alone) Note: The individual MICs were reported as 500 ppm for DTBMA and 1.0 ppm for MI.[5]

Experimental Protocols

Synthesis

A detailed, specific protocol is not widely published, but a generalized synthetic workflow involves the oxidation of a thiol precursor.[11]

  • Starting Material: N-methyl-2-mercaptobenzamide.

  • Process: Oxidation reaction. An appropriate oxidizing agent is used to facilitate the formation of a disulfide bond between two molecules of the starting material.

  • Final Product: 2,2'-Dithiobis(N-methylbenzamide).

  • Purification: The crude product is purified, typically by recrystallization, to yield the final compound.

Another potential route starts from 2,2'-dithiosalicylic acid, which is converted to the corresponding bis-acid chloride and then amidated with methylamine.[2]

cluster_synth Generalized Synthetic Workflow Start N-methyl-2- mercaptobenzamide Process Oxidation Start->Process Product 2,2'-Dithiobis (N-methylbenzamide) Process->Product

Generalized synthetic workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a target microorganism.[2][14]

  • Preparation: Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent like DMSO.[14]

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium.[2]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).[2]

  • Controls: Include positive controls (microorganism in broth without the compound) and negative controls (broth only).[2]

  • Incubation: Incubate the plates under optimal conditions for the microorganism (e.g., 24-48 hours at 37°C for bacteria).[2][14]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring optical density at 600 nm.[2][14]

cluster_mic Workflow for MIC Determination A Prepare Stock Solution of Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well Plate A->B C Inoculate Wells with Standardized Microorganism B->C D Include Positive and Negative Controls C->D E Incubate Plate (e.g., 24-48h at 37°C) D->E F Read Results Visually or with Plate Reader (OD600) E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cell Viability and Signaling Analysis (MTT & Western Blot)

These protocols are used to assess the cytotoxic effects of the compound on cell lines and its impact on signaling pathways.[8]

  • Stock Solution: Prepare a 10 mM stock solution of the compound in cell culture-grade DMSO.[8]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment (MTT Assay): Treat cells with serial dilutions of the compound for a specified time (e.g., 72 hours). Add MTT solution, incubate for 4 hours, then add solubilization buffer. Measure absorbance at 570 nm to determine cell viability and calculate the IC₅₀.[8]

  • Protein Extraction (Western Blot): Treat cells grown in larger culture dishes with the compound. Lyse the cells to extract total protein.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target signaling proteins (e.g., VEGFR2, PARP). Detect with HRP-conjugated secondary antibodies and an ECL substrate.[8]

cluster_flow Workflow for Cytotoxicity and Signaling Analysis cluster_mtt MTT Assay cluster_wb Western Blot A Prepare 10 mM Stock Solution in DMSO B Seed Cells in Plates and Incubate Overnight A->B C Treat Cells with Serial Dilutions (72h) B->C F Treat Cells and Lyse to Extract Protein B->F D Add MTT and Solubilization Buffer C->D E Measure Absorbance (570 nm) and Calculate IC50 D->E G SDS-PAGE and Transfer to Membrane F->G H Probe with Primary & Secondary Antibodies G->H I Detect Protein Bands via Chemiluminescence H->I

Workflow for cytotoxicity and signaling analysis.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a versatile compound whose utility is fundamentally linked to its disulfide bond. It is an effective biocide with a clear mechanism of action involving the disruption of microbial cell membranes.[1][2] Furthermore, its ability to inactivate the HIV-1 NCp7 protein by zinc ejection highlights its potential in antiviral drug development.[3] While quantitative biological data remains somewhat scarce, its established industrial applications and its role as a synthetic intermediate for kinase inhibitors underscore its importance.[8][11] The experimental protocols outlined here provide a framework for further investigation into its cytotoxic, antimicrobial, and material science applications, positioning it as a valuable scaffold for future research and development. for future research and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzamide, 2,2'-dithiobis[N-methyl-], a disulfide-containing aromatic compound, has garnered scientific interest due to its significant biological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, primarily focusing on its roles as an anti-HIV and a broad-spectrum biocidal agent. The central feature of its activity is the chemically reactive disulfide bond, which enables it to interact with critical biological macromolecules. This document consolidates available data on its biological activity, details the experimental protocols used to elucidate its function, and presents visual representations of the key pathways and experimental workflows.

Chemical and Physical Properties

Understanding the physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is crucial for its application in experimental settings. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 2527-58-4[1][2][3]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][3][4]
Molecular Weight 332.44 g/mol [1][3][4]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1][3]
Synonyms 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide), Densil P[1][5][6]
Melting Point 216.50 °C - 219 °C[1][3]
Boiling Point 545.90 °C (Predicted)[1][4]
Appearance Solid, White to gray wet solids[1][2]
Solubility Soluble in Methanol[2][4][6]

Core Mechanisms of Action

The biological activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its disulfide bridge. This functional group allows the molecule to participate in thiol-disulfide exchange reactions, leading to the disruption of protein structure and function.

Anti-HIV Activity: Targeting the HIV-1 Nucleocapsid Protein (NCp7)

The principal mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-] as an anti-HIV agent is the targeted inactivation of the HIV-1 nucleocapsid protein, NCp7.[7][8] NCp7 is a small, basic protein essential for multiple stages of the viral life cycle, including reverse transcription, genomic RNA packaging, and virion assembly.[7] Its function is critically dependent on two highly conserved zinc finger domains that coordinate zinc ions through cysteine and histidine residues.[7]

Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[7] This interaction leads to the ejection of the coordinated zinc ions, causing a loss of the protein's structural integrity and, consequently, its function.[7] The proposed mechanism involves a thiol-disulfide exchange, resulting in the formation of a covalent mixed disulfide between the compound and the cysteine residue.[7]

HIV_Inhibition_Pathway cluster_virus HIV-1 Lifecycle cluster_drug_action Mechanism of Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Assembly Viral Assembly Transcription & Translation->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation New Virion New Virion Budding & Maturation->New Virion Compound Benzamide, 2,2'-dithiobis[N-methyl-] NCp7 Active HIV-1 NCp7 (with Zinc Fingers) Compound->NCp7 Targets Inactive_NCp7 Inactive NCp7 (Zinc Ejected) NCp7->Inactive_NCp7 Causes Zinc Ejection Inactive_NCp7->Reverse Transcription Inhibits Inactive_NCp7->Viral Assembly Inhibits

Inhibition of HIV-1 by targeting the NCp7 protein.
Biocidal Activity: Disruption of Microbial Cell Membranes

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1][4] The primary mode of action is the disruption of the microbial cell membrane.[1][4][9] The lipophilic nature of the benzamide moieties is thought to facilitate the compound's adsorption onto the lipid-rich microbial cell membrane.[1]

The key step is the interaction of the disulfide bond with thiol (-SH) groups of proteins within the cell membrane and cytoplasm.[3][4] This thiol-disulfide exchange leads to the formation of mixed disulfides, inactivating essential enzymes and disrupting cellular processes, ultimately leading to inhibition of growth or cell death.[3][4]

Biocidal_Mechanism cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Thiol_Proteins Thiol-Containing Proteins (e.g., Enzymes) Inactive_Protein Inactive Protein (Mixed Disulfide) Thiol_Proteins->Inactive_Protein Thiol-Disulfide Exchange Cell_Death Inhibition of Growth / Cell Death Inactive_Protein->Cell_Death Leads to Compound Benzamide, 2,2'-dithiobis[N-methyl-] Compound->Cell_Membrane Interacts with / Allows entry

Proposed mechanism of antimicrobial action.

Quantitative Data

Specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is limited in the available scientific literature.[3][7] However, to provide context for the expected potency of this class of molecules, Table 2 presents illustrative data for related dithiobisbenzamide compounds and alternative HIV-1 NCp7 inhibitors.

Table 2: Illustrative Biological Activity of Dithiobisbenzamides and Alternative NCp7 Inhibitors

Compound ClassExample Compound(s)Antiviral Activity (IC₅₀)Cytotoxicity (CC₅₀)Key FeaturesReference(s)
Dithiobisbenzamides 2,2'-dithiobis(5-acetylamino)benzamideLow micromolar rangeGenerally higher than IC₅₀The disulfide bond is crucial for activity.[8]
Benzisothiazolones PD 159206, PD 161374Low micromolar range>100 micromolarActs as an electrophilic zinc ejector.[8]

Note: The provided IC₅₀ and CC₅₀ values are general ranges derived from the literature for related compounds and should be experimentally verified for Benzamide, 2,2'-dithiobis[N-methyl-].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-] and related compounds.

Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

A plausible synthetic route starts from 2,2'-dithiosalicylic acid.[6]

Materials:

  • 2,2'-dithiosalicylic acid

  • Thionyl chloride

  • Methylamine

  • Anhydrous solvent (e.g., Toluene)

  • Pyridine (as a catalyst)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2,2'-dithiosalicylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.[6]

  • Amidation: After removing the excess thionyl chloride under reduced pressure, dissolve the resulting bis-acid chloride in an anhydrous solvent like toluene.

  • Cool the solution in an ice bath and add a solution of methylamine in the same solvent dropwise, with stirring. A catalytic amount of pyridine can be added.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the final product of high purity.[1]

Synthesis_Workflow Start 2,2'-dithiosalicylic acid Step1 Acid Chloride Formation (+ Thionyl Chloride) Start->Step1 Intermediate Bis-acid Chloride Step1->Intermediate Step2 Amidation (+ Methylamine) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Purification (Recrystallization) Crude->Step3 Final Benzamide, 2,2'-dithiobis[N-methyl-] Step3->Final

General synthetic workflow for the target compound.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of a microorganism.[3] This is typically performed using the broth microdilution method.

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive controls (microorganism without compound) and negative controls (broth only).[3]

  • Incubate the plates under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection for turbidity or by using a spectrophotometer to measure optical density.[3][10]

MIC_Workflow A Prepare serial dilutions of compound in 96-well plate B Inoculate wells with standardized microorganism suspension A->B C Include positive and negative controls B->C D Incubate plate under optimal conditions C->D E Observe for microbial growth (e.g., turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anti-HIV Activity Assay

This assay measures the reduction in viral replication in the presence of the test compound.[8]

Principle: Quantify the inhibition of viral replication by measuring the activity of a viral enzyme (e.g., reverse transcriptase) or by using reporter cell lines that express a detectable marker upon infection.[8]

General Protocol:

  • Culture susceptible host cells (e.g., T-lymphocytes).

  • Infect the cells with a known amount of HIV-1.

  • Add the test compound at various concentrations.

  • After an appropriate incubation period, quantify viral replication by measuring the chosen endpoint (e.g., reverse transcriptase activity in the supernatant, reporter gene expression).

  • Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with well-defined biocidal and potential anti-HIV activities. Its mechanism of action is centered on the reactivity of its disulfide bond, which disrupts protein function through thiol-disulfide exchange. As a biocidal agent, it targets microbial cell membranes, while its anti-HIV activity stems from the inactivation of the critical NCp7 protein. Although there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise interactions with cellular pathways, the available information suggests it is a promising scaffold for the development of novel antimicrobial and antiviral agents.[3]

References

An In-depth Technical Guide to the Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-] (CAS Number: 2527-58-4), a symmetrical disulfide with notable applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of the synthetic pathways, experimental protocols, and analytical characterization of this compound.

Overview of Benzamide, 2,2'-dithiobis[N-methyl-]

Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-Dithiobis(N-methylbenzamide), is an aromatic disulfide characterized by two N-methylbenzamide moieties linked by a disulfide bridge. Its chemical structure is fundamental to its reactivity and utility.

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₂S₂
Molecular Weight 332.44 g/mol
CAS Number 2527-58-4
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide)
Melting Point 217-219 °C
Significance and Applications

This compound is recognized for its antimicrobial and biocidal properties, making it a valuable preservative.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals. Notably, it is a precursor to 2-mercapto-N-methylbenzamide, a key building block in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[2]

Scope of the Guide

This guide will focus on the most plausible and practical synthetic route to Benzamide, 2,2'-dithiobis[N-methyl-], beginning from readily available starting materials. We will delve into the mechanistic rationale behind the chosen reactions, provide detailed, step-by-step experimental protocols, and outline methods for purification and comprehensive analytical characterization.

Retrosynthetic Analysis and Key Synthetic Strategies

Primary Disconnection: The Disulfide Bridge

The most logical retrosynthetic disconnection of the target molecule is at the disulfide (S-S) bond. This bond is typically formed through the oxidative coupling of two thiol precursors. This approach simplifies the synthesis to the preparation of the corresponding thiol, N-methyl-2-mercaptobenzamide.

Plausible Synthetic Pathways

Pathway A: Oxidative Dimerization of N-methyl-2-mercaptobenzamide

This is the most direct and widely recognized route. It involves two main stages:

  • Amide Formation: Synthesis of N-methyl-2-mercaptobenzamide from 2-mercaptobenzoic acid (thiosalicylic acid).

  • Oxidative Coupling: Dimerization of the resulting thiol to form the disulfide bridge.

Pathway B: Amidation of 2,2'-Dithiosalicylic Acid Derivatives

An alternative approach involves first having the disulfide bond in place, starting from 2,2'-dithiosalicylic acid. This would be followed by the conversion of the carboxylic acid groups to amides.[1] While feasible, this route can present challenges in the simultaneous amidation of both carboxylic acid groups and may require harsher conditions.

This guide will provide a detailed protocol for Pathway A, as it offers a more controlled and generally higher-yielding synthesis.

Detailed Synthesis Protocol: Pathway A

Synthesis of the Key Precursor: N-methyl-2-mercaptobenzamide

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using a coupling agent.

For this synthesis, we will detail the conversion of 2-mercaptobenzoic acid to its acyl chloride, followed by reaction with methylamine. This is a classic and robust method for amide formation.

Materials:

  • 2-Mercaptobenzoic acid (thiosalicylic acid)

  • Thionyl chloride (SOCl₂)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for synthesis under anhydrous conditions

Procedure:

Step 1: Formation of 2-Mercaptobenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-mercaptobenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Carefully add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 2-mercaptobenzoyl chloride as an oil or solid, which is used directly in the next step.

Step 2: Amidation with Methylamine

  • Dissolve the crude 2-mercaptobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine (2.5 equivalents) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-methyl-2-mercaptobenzamide. The product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Oxidative Dimerization to Benzamide, 2,2'-dithiobis[N-methyl-]

The oxidation of thiols to disulfides is a common and important transformation. The reaction proceeds via the formation of a sulfenyl intermediate, which then reacts with another thiol molecule to form the disulfide bond. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide and iodine being mild, efficient, and environmentally benign options.[2]

Option 1: Oxidation with Hydrogen Peroxide

Materials:

  • N-methyl-2-mercaptobenzamide

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Methanol

  • Deionized water

Procedure:

  • Dissolve N-methyl-2-mercaptobenzamide (1 equivalent) in methanol in a round-bottom flask.

  • While stirring at room temperature, add a 30% aqueous solution of hydrogen peroxide (1.2 equivalents) dropwise.

  • Continue stirring at room temperature for 4-6 hours. The formation of a white precipitate indicates the product is forming.

  • Monitor the reaction by TLC until the starting thiol is consumed.

  • Upon completion, add deionized water to the reaction mixture to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

  • Dry the product under vacuum to afford Benzamide, 2,2'-dithiobis[N-methyl-].

Option 2: Oxidation with Iodine

Materials:

  • N-methyl-2-mercaptobenzamide

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Methanol or Ethanol

Procedure:

  • Dissolve N-methyl-2-mercaptobenzamide (1 equivalent) in methanol or ethanol.

  • Prepare a solution of iodine (0.5 equivalents, which provides 1 equivalent of oxidizing I) in the same solvent.

  • Add the iodine solution dropwise to the thiol solution at room temperature with stirring. The characteristic brown color of iodine should disappear as it is consumed.

  • Continue stirring for 1-2 hours after the addition is complete.

  • If a persistent brown color remains, add a few drops of a 10% aqueous sodium thiosulfate solution until the color disappears.

  • The product will precipitate out of the solution. Add water to enhance precipitation if necessary.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Purification and Characterization

Purification of Benzamide, 2,2'-dithiobis[N-methyl-]

The primary method for purifying the final product is recrystallization .

Protocol: Recrystallization from Methanol

  • Place the crude Benzamide, 2,2'-dithiobis[N-methyl-] in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to fully dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Troubleshooting Common Impurities:

  • Unreacted N-methyl-2-mercaptobenzamide: Can be removed by thorough washing of the crude product or during recrystallization.

  • Over-oxidation products (e.g., sulfonic acids): These are generally more polar and will remain in the mother liquor during recrystallization.

Analytical Characterization

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to assess the purity of the final product. The presence of a single major peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should be consistent with the structure of Benzamide, 2,2'-dithiobis[N-methyl-]. Expected signals would include aromatic protons in the range of 7-8 ppm and a signal for the N-methyl protons.

    • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing characteristic peaks for the aromatic carbons, the carbonyl carbon, and the N-methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Data Summary and Visualization

Table of Reagents and Materials
Reagent/MaterialPurpose
2-Mercaptobenzoic acidStarting material for precursor synthesis
Thionyl chlorideActivating agent for carboxylic acid
MethylamineAmine for amide formation
Hydrogen peroxide / IodineOxidizing agent for disulfide formation
Methanol / DichloromethaneSolvents
Sodium bicarbonate / BrineAqueous wash solutions
Anhydrous magnesium sulfateDrying agent
Table of Expected Analytical Data
AnalysisExpected Result
Melting Point 217-219 °C
¹H NMR (DMSO-d₆) Aromatic protons (multiplets), N-methyl protons (singlet or doublet depending on coupling)
¹³C NMR (DMSO-d₆) Aromatic carbons, Carbonyl carbon (~165-170 ppm), N-methyl carbon
MS (ESI+) [M+H]⁺ or [M+Na]⁺ corresponding to C₁₆H₁₆N₂O₂S₂
HPLC Purity >98%

Graphviz Diagrams

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Oxidative Dimerization 2-Mercaptobenzoic_Acid 2-Mercaptobenzoic Acid N-methyl-2-mercaptobenzamide N-methyl-2-mercaptobenzamide 2-Mercaptobenzoic_Acid->N-methyl-2-mercaptobenzamide 1. SOCl₂, DCM 2. CH₃NH₂ Final_Product Benzamide, 2,2'-dithiobis[N-methyl-] N-methyl-2-mercaptobenzamide->Final_Product H₂O₂ or I₂

Caption: Overall synthesis pathway for Benzamide, 2,2'-dithiobis[N-methyl-].

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in hot methanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow cooling to RT, then ice bath Dissolution->Cooling if no insolubles Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with cold methanol Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Experimental workflow for the purification by recrystallization.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine is a flammable and corrosive gas or liquid with a strong odor. Handle it in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care and appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of Benzamide, 2,2'-dithiobis[N-methyl-] is a robust and reproducible process that can be achieved in high yield through the two-stage process of amide formation followed by oxidative dimerization. The protocols outlined in this guide, based on established chemical principles, provide a clear pathway for the preparation of this valuable compound. Careful execution of the experimental procedures and adherence to safety precautions are essential for a successful outcome. The analytical methods described will ensure the final product meets the required standards of purity for its intended applications.

References

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[N-methyl-] and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzamide, 2,2'-dithiobis[N-methyl-], a disulfide-containing aromatic compound, and its analogs. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, biological activities, and relevant experimental methodologies.

Core Compound Profile

Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a synthetic organosulfur compound.[1] Its structure features two N-methylbenzamide units linked by a disulfide bridge, which is considered crucial for its biological activity.[1] This compound is also known by synonyms such as 2,2'-Dithiobis(N-methylbenzamide) and DTBMA.[1][2]

Physicochemical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in Table 1.

PropertyValueReferences
CAS Number 2527-58-4[1][2][3][4]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][2][3]
Molecular Weight 332.44 g/mol [1][2][3]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[2][3]
Melting Point 216.50 °C - 219 °C[1][3][5]
Boiling Point 545.9 °C[1][3][5]
Density 1.31 g/cm³[3]
Appearance Solid[1]

Biological Activity and Therapeutic Potential

Benzamide, 2,2'-dithiobis[N-methyl-] and its derivatives have demonstrated a range of biological activities, primarily as antimicrobial and anti-HIV agents. The disulfide bond is a key functional group in its mechanism of action.[1][6]

Antimicrobial and Biocidal Activity

This compound is recognized for its utility as a broad-spectrum biocide, preservative, and slimicide, with activity against bacteria and fungi.[1][3][7][8]

The proposed mechanism of action involves the disruption of microbial cell membranes.[1][7] The lipophilic nature of the benzamide moieties is thought to facilitate the compound's adsorption onto the lipid-rich microbial cell membrane.[1] The disulfide bond can then react with thiol-containing proteins within the cell membrane through thiol-disulfide exchange, leading to a loss of membrane integrity and cell death.[3] It has shown inhibitory effects against various bacterial strains, including Micrococcus luteus.[3][5]

While specific Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[N-methyl-] is limited in publicly available literature, Table 2 provides illustrative MIC values for other disulfide-containing antimicrobial compounds to offer context for the potential potency of this class of molecules.[3]

CompoundOrganismMIC (µg/mL)Reference
S,S′-bis(isopropoxy) disulfideStaphylococcus aureus (MRSA)0.5[3]
Vancomycin-disulfide derivative (30f)Moraxella catarrhalis0.5[3]
Allicin-inspired disulfide (S5)Xanthomonas oryzae1.56 (MIC₉₀)[3]
Allicin-inspired disulfide (S8)Monilinia fructicola5.92 (EC₅₀)[3]
Anti-HIV Activity

A primary mechanism of action for this class of compounds is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[6] NCp7 is a crucial protein in the viral life cycle, and its function is dependent on two highly conserved zinc finger domains.[6] Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the cysteine residues within these zinc fingers. This leads to the ejection of zinc ions, disrupting the protein's structure and function.[6]

HIV_Inactivation cluster_virus HIV-1 Virion NCp7 NCp7 (with Zinc Fingers) Inactive_NCp7 Inactive NCp7 (Zinc Ejected) NCp7->Inactive_NCp7 Zinc Ejection Compound Benzamide, 2,2'-dithiobis[N-methyl-] Compound->NCp7 Thiol-Disulfide Exchange (Cysteine Residues) Viral_Replication_Blocked Viral Replication Blocked Inactive_NCp7->Viral_Replication_Blocked

Proposed mechanism of HIV-1 NCp7 inactivation.

Applications in Drug Development and Industry

Beyond its direct biological activities, Benzamide, 2,2'-dithiobis[N-methyl-] serves as a key intermediate in the synthesis of other pharmaceutically important molecules and has industrial applications.

Intermediate in Axitinib Synthesis

This compound is a labeled intermediate in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[7][9][10] Axitinib targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, a process vital for tumor growth.[10] In the synthesis of Axitinib, Benzamide, 2,2'-dithiobis[N-methyl-] serves as a stable precursor for the in-situ generation of 2-mercapto-N-methylbenzamide.[10] The direct use of thiols on a large scale can be problematic due to their susceptibility to oxidation; therefore, using the disulfide form enhances the stability and efficiency of the process.[10]

Industrial Applications

In the rubber industry, this compound can function as a cross-linking agent during vulcanization, enhancing the physical properties of rubber, such as tensile strength and elasticity.[7]

Applications Compound Benzamide, 2,2'-dithiobis[N-methyl-] Biocide Biocide / Preservative Compound->Biocide Pharma_Intermediate Pharmaceutical Intermediate Compound->Pharma_Intermediate Industrial_Use Industrial Applications Compound->Industrial_Use Antimicrobial Antimicrobial Products Biocide->Antimicrobial Axitinib Axitinib Synthesis Pharma_Intermediate->Axitinib Rubber Rubber Vulcanization Industrial_Use->Rubber Synthesis_Workflow Start_A N-methyl-2-mercaptobenzamide Process_A Oxidation Start_A->Process_A Start_B 2,2'-dithiosalicylic acid Process_B1 Conversion to bis-acid chloride Start_B->Process_B1 Final_Product Benzamide, 2,2'-dithiobis[N-methyl-] Process_A->Final_Product Process_B2 Amidation with methylamine Process_B1->Process_B2 Process_B2->Final_Product MIC_Workflow A Prepare serial dilutions of compound in 96-well plate B Inoculate wells with standardized microorganism suspension A->B C Include positive and negative controls B->C D Incubate plate under optimal conditions C->D E Observe for visible growth D->E F Determine lowest concentration with no growth (MIC) E->F

References

An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound with the CAS number 2527-58-4.[1] Its structure is characterized by two N-methylbenzamide units linked by a disulfide bridge, a key feature that is believed to be central to its diverse biological and chemical activities.[2] This compound has garnered significant interest for its potential as a broad-spectrum biocide, a preservative, and an intermediate in pharmaceutical synthesis.[1] Furthermore, the reactive disulfide bond makes it a candidate for applications in material science, particularly in the development of "smart" materials such as redox-responsive and self-healing polymers.[2]

This technical guide provides a comprehensive review of the available scientific literature on Benzamide, 2,2'-dithiobis[n-methyl-], consolidating data on its chemical and physical properties, synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key applications and visualizations of relevant pathways and workflows are also presented to support further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[n-methyl-] is presented in Table 1.

PropertyValueReference
CAS Number 2527-58-4[1]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1]
Molecular Weight 332.44 g/mol [1]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1]
Synonyms 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide)[1]
Appearance Off-white solid
Melting Point 217-219 °C[1]
Boiling Point 545.9 °C at 760 mmHg[1]
Density 1.31 g/cm³[1]
Solubility Soluble in Methanol

Synthesis

While detailed, specific synthetic protocols for Benzamide, 2,2'-dithiobis[n-methyl-] are not extensively available in the public domain, general methods for the preparation of 2,2'-dithiobenzamide compounds have been described.[3] A plausible and commonly referenced synthetic route involves the oxidation of a corresponding thiol precursor.[4]

A generalized workflow for the synthesis is outlined below:

G cluster_synthesis Generalized Synthetic Workflow start 2-Mercapto-N-methylbenzamide (Starting Material) process Oxidation start->process product Benzamide, 2,2'-dithiobis[n-methyl-] (Final Product) process->product reagent Oxidizing Agent (e.g., H₂O₂, Iodine) reagent->process purification Purification (e.g., Recrystallization) product->purification

Caption: Generalized synthetic workflow for Benzamide, 2,2'-dithiobis[n-methyl-].

Another potential synthetic route starts from 2,2'-dithiosalicylic acid, which can be converted to the corresponding bis-acid chloride followed by amidation with methylamine.[3]

Biological and Pharmaceutical Relevance

Benzamide, 2,2'-dithiobis[n-methyl-] and its analogs have demonstrated a range of biological activities, most notably as antimicrobial and anti-HIV agents.

Antimicrobial Activity

This compound is recognized as a microbicide, preservative, and anti-fungal agent.[4] Its proposed mechanism of action involves the disruption of microbial cell membranes.[5] The disulfide bond is a key functional group believed to play a central role in its antimicrobial activity.[5]

Quantitative Data

While comprehensive data for a broad spectrum of microbes for the N-methyl derivative is limited, a specific Minimum Inhibitory Concentration (MIC) has been reported. Data for related derivatives provide context for the potential antimicrobial efficacy of this class of compounds.

MicroorganismCompoundMIC (µg/mL)Reference
Micrococcus luteusBenzamide, 2,2'-dithiobis[n-methyl-]32[6]
Staphylococcus aureusBenzamide Derivatives (Bisbenzamidine homodimers)16 - 64
Pseudomonas aeruginosaBenzamide Derivatives (Bisbenzamidine homodimers)16 - 64
Escherichia coliBenzamide Derivative (N-(4-methylpyridin-2-yl) thiophene-2-carboxamide)3.12
Mycobacterium tuberculosisDerivative of Benzamide, 2,2'-dithiobis-16[2]
Mycobacterium kansasiiDerivative of Benzamide, 2,2'-dithiobis-8[2]

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.

G cluster_mic Broth Microdilution Workflow prep_compound Prepare Stock Solution of Test Compound in DMSO serial_dilution Perform Serial Dilutions in 96-well plate with broth prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-HIV Activity

A significant area of research for this class of compounds is their potential as anti-HIV agents. The mechanism of action is believed to be the targeted disruption of the HIV-1 nucleocapsid protein (NCp7).[7] NCp7 is a small, basic protein that contains two highly conserved zinc finger domains, which are crucial for multiple stages of the viral life cycle, including reverse transcription and viral packaging.[7] Benzamide, 2,2'-dithiobis[n-methyl-] and its analogs act as electrophilic agents that attack the sulfur atoms of the cysteine residues within the NCp7 zinc fingers. This interaction leads to the ejection of the coordinated zinc ions, resulting in the loss of the protein's structural integrity and function, thereby inhibiting viral replication.[7]

Signaling Pathway: Inhibition of HIV-1 NCp7

G cluster_hiv Mechanism of HIV-1 NCp7 Inhibition compound Benzamide, 2,2'-dithiobis[n-methyl-] zinc_ejection Thiol-Disulfide Exchange with Cysteine Residues compound->zinc_ejection ncp7_active Active HIV-1 NCp7 (with Zinc Fingers) ncp7_active->zinc_ejection ncp7_inactive Inactive NCp7 (Zinc Ejected) zinc_ejection->ncp7_inactive inhibition Inhibition of Viral Replication and Packaging ncp7_inactive->inhibition

Caption: Proposed mechanism of HIV-1 inhibition via NCp7 zinc ejection.

Applications in Material Science

The reversible nature of the disulfide bond in Benzamide, 2,2'-dithiobis[n-methyl-] makes it a promising candidate for the development of "smart" materials, such as redox-responsive hydrogels and self-healing polymers.[2]

Redox-Responsive Hydrogels

By incorporating this compound as a cross-linker, hydrogels can be designed to degrade and release encapsulated therapeutic agents in a controlled manner in response to a reducing environment, such as that found within cancer cells.[2]

Experimental Protocol: Synthesis of a Redox-Responsive Hydrogel

The following is an illustrative protocol for the synthesis of a redox-responsive hydrogel.

  • Preparation of Precursor Solutions:

    • Dissolve a specific amount of a thiol-containing polymer (e.g., 4-arm polyethylene glycol-thiol) in a suitable buffer (e.g., PBS, pH 7.4).[2]

    • Dissolve Benzamide, 2,2'-dithiobis[n-methyl-] in a minimal amount of a compatible solvent (e.g., DMF) and then dilute with the buffer to the desired concentration.[2]

  • Hydrogel Formation:

    • Mix the two precursor solutions. Gelation should occur at room temperature via thiol-disulfide exchange.[2]

  • Redox-Responsive Degradation:

    • Immerse the formed hydrogel in a buffer solution containing a reducing agent (e.g., dithiothreitol - DTT) to observe degradation.[2]

Self-Healing Polymers

The disulfide bond can also be utilized to create materials that can autonomously repair damage. When a crack forms, the disulfide bonds may break, and upon the application of a stimulus such as heat or light, they can reform, restoring the material's integrity.[2]

Quantitative Data (Hypothetical)

StimulusHealing Time (hours)Healing Efficiency (%)
Heat (60°C)285
Heat (60°C)695
UV Radiation (365 nm)190
UV Radiation (365 nm)398

Logical Relationship for Self-Healing Mechanism

G cluster_healing Disulfide-Based Self-Healing Mechanism damage Mechanical Damage (Crack Formation) bond_scission Disulfide Bond Scission damage->bond_scission stimulus Application of Heat or UV Light bond_scission->stimulus bond_reformation Disulfide Bond Reformation stimulus->bond_reformation healing Crack Healing & Material Restoration bond_reformation->healing

Caption: Logical relationship for disulfide-based self-healing.

Conclusion

Benzamide, 2,2'-dithiobis[n-methyl-] is a versatile compound with a range of established and potential applications. Its antimicrobial properties make it a viable candidate for use as a preservative and a lead compound for the development of new antibacterial and antifungal agents. The unique mechanism of action of the broader class of 2,2'-dithiobisbenzamides against the HIV-1 nucleocapsid protein NCp7 presents a promising avenue for the development of novel antiretroviral therapies. Furthermore, the reversible nature of its disulfide bond opens up exciting possibilities in the field of material science for the creation of advanced, "smart" materials. While there is a need for more detailed studies to quantify its full spectrum of activity and to realize its potential in material applications, the existing body of literature provides a strong foundation for future research and development in these areas.

References

Unveiling the Biological Activities of Benzamide, 2,2'-dithiobis[n-methyl-]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-] is a synthetic organosulfur compound that has garnered significant interest in the scientific community due to its diverse biological activities. Characterized by two N-methylbenzamide units linked by a disulfide bridge, this molecule has demonstrated notable potential as an antimicrobial and antiviral agent. Its mechanism of action is primarily attributed to the reactivity of the disulfide bond, which can interact with biological macromolecules, leading to the disruption of cellular processes in microorganisms and viruses.[1] This technical guide provides an in-depth overview of the biological activities of Benzamide, 2,2'-dithiobis[n-methyl-], presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and relevant experimental workflows.

Antimicrobial Activity

Benzamide, 2,2'-dithiobis[n-methyl-] and its analogues have shown promising activity against a range of microorganisms, particularly Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and various Mycobacterium species.[2][3] The compound is also reported to possess antifungal properties, although this area is less extensively studied.

Mechanism of Antimicrobial Action

The primary mode of antimicrobial action is believed to be the disruption of the microbial cell membrane.[4] The lipophilic nature of the benzamide moieties facilitates the compound's accumulation in the lipid-rich cell membrane. The crucial disulfide bond is thought to undergo thiol-disulfide exchange with thiol-containing proteins in the bacterial cell membrane, leading to the formation of mixed disulfides. This process can disrupt membrane integrity, alter membrane potential, and increase permeability, ultimately leading to leakage of essential cellular components and cell death.[2][5]

Proposed Mechanism of Antimicrobial Action cluster_membrane Bacterial Cell Membrane p1 Thiol-containing proteins disruption Membrane Disruption p1->disruption Formation of mixed disulfides compound Benzamide, 2,2'-dithiobis[n-methyl-] compound->p1 Thiol-disulfide exchange death Bacterial Cell Death disruption->death Loss of membrane integrity & function

Proposed mechanism of antimicrobial action.
Quantitative Antimicrobial Data

The antimicrobial efficacy of Benzamide, 2,2'-dithiobis[n-methyl-] and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 65388.31[2]
Bacillus cereusN/A>100[2]
Enterococcus faecalisN/A>100[2]
Micrococcus luteusNot Specified32
Mycobacterium tuberculosisH37Rv16 (for a derivative)[6]
Mycobacterium kansasiiNot Specified8 (for a derivative)[6]

Anti-HIV Activity

A significant area of research for Benzamide, 2,2'-dithiobis[n-methyl-] and related compounds is their potent anti-HIV activity.[1] Studies have demonstrated that these molecules can inhibit the replication of HIV-1 and HIV-2 at low micromolar concentrations.[7]

Mechanism of Anti-HIV Action

The anti-HIV mechanism of this class of compounds is unique and targets the HIV-1 nucleocapsid protein (NCp7).[1][7] NCp7 is a small, basic protein that plays a critical role in the viral life cycle, including reverse transcription and packaging of the viral genome. Its function is dependent on two highly conserved zinc finger domains.[1] Benzamide, 2,2'-dithiobis[n-methyl-] acts as an electrophilic agent that attacks the cysteine residues within these zinc fingers. This interaction leads to the ejection of the coordinated zinc ions, which in turn disrupts the protein's structure and function, thereby inhibiting viral replication.[1][8]

Mechanism of Anti-HIV Action compound Benzamide, 2,2'-dithiobis[n-methyl-] ncp7 HIV-1 Nucleocapsid Protein (NCp7) (with Zinc Fingers) compound->ncp7 Interaction with Cysteine Residues zinc_ejection Zinc Ejection ncp7->zinc_ejection Disruption of Zinc Coordination inactivation NCp7 Inactivation zinc_ejection->inactivation Loss of Structural Integrity inhibition Inhibition of Viral Replication inactivation->inhibition

Mechanism of action against HIV-1.
Quantitative Anti-HIV Data

Compound ClassVirusCell LineEC50 (µM)
2,2'-dithiobisbenzamide derivativesHIV-1 (IIIB), HIV-2 (ROD)MT-4low µM range[7]
Amino acid derived 2,2'-dithiobisbenzamidesHIVNot Specifiede.g., 1.9 for compound 59[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.[1]

Broth Microdilution Workflow start Start prep_stock Prepare Stock Solution of Compound start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results end Determine MIC read_results->end

Workflow for MIC determination.
Zinc Ejection Assay from HIV-1 NCp7

This fluorescence-based assay measures the release of zinc from the HIV-1 NCp7 protein upon interaction with the test compound.

Materials:

  • Purified recombinant HIV-1 NCp7 protein

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Zinc-specific fluorescent probe (e.g., N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide - TSQ)

  • Assay buffer

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare a reaction mixture containing the assay buffer and the fluorescent probe TSQ.

  • Addition of NCp7: Add the purified NCp7 protein to the reaction mixture.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the mixture.

  • Compound Addition: Add Benzamide, 2,2'-dithiobis[n-methyl-] to the reaction mixture to initiate the zinc ejection.

  • Kinetic Fluorescence Measurement: Immediately start monitoring the increase in fluorescence over time. The ejection of zinc from NCp7 and its binding to TSQ results in a detectable fluorescence signal.

  • Data Analysis: The rate of zinc ejection can be calculated from the kinetic fluorescence data.[10]

Conclusion

Benzamide, 2,2'-dithiobis[n-methyl-] is a molecule with significant and varied biological activities. Its demonstrated antimicrobial effects, particularly against Gram-positive bacteria, and its potent anti-HIV activity through a novel mechanism of action, make it a compelling lead compound for further investigation in drug discovery and development programs. The information and protocols provided in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of this and related disulfide-containing compounds. Further studies are warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

Unraveling the Bioactivity of Benzamide, 2,2'-dithiobis[n-methyl-]: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the structure-activity relationship (SAR) of Benzamide, 2,2'-dithiobis[n-methyl-], a disulfide-containing aromatic compound with significant biocidal and potential antiviral properties. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, antimicrobial and antiviral efficacy, and the pivotal role of its chemical structure in its biological functions.

Chemical and Physical Properties

Benzamide, 2,2'-dithiobis[n-methyl-], also identified by its synonym dithio-2,2'-bis(N-methylbenzamide) and CAS number 2527-58-4, is a synthetic organic compound.[1][2] Its molecular formula is C₁₆H₁₆N₂O₂S₂, with a molecular weight of approximately 332.44 g/mol .[1][3] The defining feature of its structure is the disulfide bridge connecting two N-methylbenzamide units, which is considered critical to its biological activity.[1][3]

PropertyValue
CAS Number 2527-58-4[1][2][4]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][3][4]
Molecular Weight 332.44 g/mol [1][3][4]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[2]
Synonyms 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide)[1][3]
Melting Point 216.5-219 °C[2][3]
Boiling Point 545.9 °C (Predicted)[2][3]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol[1]

Core Mechanism of Action

The biological activity of Benzamide, 2,2'-dithiobis[n-methyl-] is primarily attributed to its disulfide bond.[1][3] This functional group acts as an electrophilic agent, enabling the molecule to interact with biological systems through two principal mechanisms: disruption of microbial cell membranes and inactivation of viral proteins.

Antimicrobial Mechanism: Cell Membrane Disruption

As a broad-spectrum biocide, Benzamide, 2,2'-dithiobis[n-methyl-] inhibits the growth of bacteria and fungi.[1][4] The proposed mechanism centers on the reaction of the disulfide bond with thiol (-SH) groups of proteins within the microbial cell membrane.[1][2] This interaction, a thiol-disulfide exchange, can lead to the formation of mixed disulfides, thereby disrupting the integrity and function of essential membrane proteins and ultimately leading to cell death.[2]

cluster_compound Benzamide, 2,2'-dithiobis[n-methyl-] cluster_membrane Microbial Cell Membrane cluster_effect Cellular Effect Compound Disulfide Bond (-S-S-) MembraneProtein Thiol Groups (-SH) in Membrane Proteins Compound->MembraneProtein Thiol-Disulfide Exchange Disruption Membrane Disruption MembraneProtein->Disruption leads to Inhibition Inhibition of Cellular Processes Disruption->Inhibition Death Cell Death Inhibition->Death Compound Benzamide, 2,2'-dithiobis[n-methyl-] (Disulfide Bond) NCp7 HIV-1 NCp7 (Zinc Finger Domains with Cysteine) Compound->NCp7 Thiol-Disulfide Exchange MixedDisulfide Formation of Mixed Disulfide NCp7->MixedDisulfide ZincEjection Zinc Ion Ejection MixedDisulfide->ZincEjection Inactivation NCp7 Inactivation ZincEjection->Inactivation ReplicationBlock Blockade of Viral Replication Inactivation->ReplicationBlock Start Start PrepareCompound Prepare two-fold serial dilutions of Benzamide, 2,2'-dithiobis[n-methyl-] in a 96-well plate Start->PrepareCompound Inoculate Inoculate each well with a standardized suspension of the target microorganism PrepareCompound->Inoculate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) Inoculate->Incubate Observe Visually inspect for microbial growth Incubate->Observe DetermineMIC The MIC is the lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End

References

Spectroscopic and Chromatographic Analysis of Benzamide, 2,2'-dithiobis[n-methyl-]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound Benzamide, 2,2'-dithiobis[n-methyl-], a molecule of interest for researchers, scientists, and drug development professionals. This document details experimental methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the available data in a structured format.

Spectroscopic and Chromatographic Data

The following tables summarize the key spectroscopic and chromatographic data for Benzamide, 2,2'-dithiobis[n-methyl-].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.8Multiplet8HAromatic protons (Ar-H)
~ 2.9Singlet6HMethyl protons (-CH₃)
~ 8.0Broad Singlet2HAmide protons (-NH)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
~ 168Carbonyl carbon (C=O)
~ 125-140Aromatic carbons (Ar-C)
~ 26Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300N-H Stretch (Amide)
~ 3060C-H Stretch (Aromatic)
~ 2930C-H Stretch (Methyl)
~ 1640C=O Stretch (Amide I)
~ 1540N-H Bend (Amide II)
~ 1450-1600C=C Stretch (Aromatic)
~ 500-540S-S Stretch (Disulfide)
Mass Spectrometry (MS) Data
m/zIon Type
333.0726[M+H]⁺
166.0321Fragment
135.0447Fragment
107.0495Fragment
91.0542Fragment
77.0386Fragment

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of Benzamide, 2,2'-dithiobis[n-methyl-] by identifying the chemical environment of its protons and carbon atoms.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Benzamide, 2,2'-dithiobis[n-methyl-].

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

  • Grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (several tons) to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern of Benzamide, 2,2'-dithiobis[n-methyl-].[1]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap mass analyzer).[2]

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).[3]

  • For analysis in complex matrices (e.g., plasma), perform a protein precipitation step by adding cold acetonitrile.[1]

  • Vortex and centrifuge the sample to pellet the precipitated proteins.[1]

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the sample in the mobile phase.[1]

LC-MS Parameters:

  • Column: A reversed-phase C18 column.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • MS Scan Range: m/z 100-500.

  • Collision Energy (for MS/MS): Varied to obtain optimal fragmentation.[2]

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow Experimental Workflow for Spectroscopic Analysis of Benzamide, 2,2'-dithiobis[n-methyl-] cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation start Start with pure compound dissolve_nmr Dissolve in deuterated solvent with TMS start->dissolve_nmr For NMR kbr_pellet Grind with KBr and press into pellet start->kbr_pellet For FTIR dissolve_ms Dissolve in mobile phase start->dissolve_ms For LC-MS nmr_acq NMR Spectrometer (¹H and ¹³C Acquisition) dissolve_nmr->nmr_acq ftir_acq FTIR Spectrometer (Acquire Spectrum) kbr_pellet->ftir_acq lcms_acq LC-MS System (Chromatography & MS/MS) dissolve_ms->lcms_acq nmr_proc Fourier Transform, Phasing, Baseline Correction, Integration nmr_acq->nmr_proc ftir_proc Background Subtraction, Peak Picking ftir_acq->ftir_proc ms_proc Peak Detection, Mass-to-Charge Ratio Analysis, Fragmentation Analysis lcms_acq->ms_proc structure_elucidation Structure Elucidation & Functional Group Identification nmr_proc->structure_elucidation ftir_proc->structure_elucidation ms_proc->structure_elucidation

Caption: Experimental workflow from sample preparation to data analysis.

References

An In-depth Technical Guide on the Toxicological Profile of Benzamide, 2,2'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available sources and should not be considered a complete or exhaustive toxicological profile. Independent verification and further research are strongly encouraged.

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound with the chemical formula C₁₆H₁₆N₂O₂S₂.[1] Its structure is characterized by two N-methylbenzamide units linked by a disulfide bond. This disulfide bridge is considered crucial for its biological activity.[1] The compound has garnered attention for its potential as a broad-spectrum biocide and has also been investigated for its antiretroviral properties.[1][2] This guide provides a comprehensive overview of the available toxicological data, hazard information, and insights into its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[n-methyl-] is presented in Table 1.

PropertyValueReferences
CAS Number 2527-58-4[3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][4][6][7][9][11][12][13]
Molecular Weight 332.44 g/mol [1][3][4][5][6][7][9][11][12]
IUPAC Name 2,2'-Disulfanediylbis(N-methylbenzamide)[4]
Synonyms 2,2'-dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), DTBMA, Densil P[3][5][6][8][9]
Melting Point 217-219 °C[5][6][9]
Boiling Point 545.9 °C (Predicted)[5][6]
Density 1.31 g/cm³[5][6]
Appearance Off-White Solid[6]
Storage 2-8°C, under nitrogen[6][9]

Toxicological Profile

The available toxicological data for Benzamide, 2,2'-dithiobis[n-methyl-] is limited, with significant data gaps in key areas such as acute and chronic toxicity, mutagenicity, and carcinogenicity. The primary information is derived from hazard classifications and safety data sheets.

Acute Toxicity

No quantitative data for acute oral, dermal, or inhalation toxicity (e.g., LD50 values) are available in the reviewed literature.[13]

Skin and Eye Irritation/Sensitization

This compound is classified as a skin sensitizer.[3][14]

  • Hazard Statement: H317: May cause an allergic skin reaction.[3][13][14][15]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray and wear protective gloves.[13] If skin irritation or rash occurs, get medical help.[13] Contaminated work clothing should not be allowed out of the workplace.[13]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available regarding the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of Benzamide, 2,2'-dithiobis[n-methyl-].[13]

Specific Target Organ Toxicity (STOT)

No data is available for either single or repeated exposure specific target organ toxicity.[13]

Ecotoxicity

Benzamide, 2,2'-dithiobis[n-methyl-] is classified as very toxic to aquatic life with long-lasting effects.[3][13][14][15]

  • Hazard Statements:

    • H400: Very toxic to aquatic life.[3][14][15]

    • H410: Very toxic to aquatic life with long lasting effects.[3][14][15]

  • Precautionary Measures: Avoid release to the environment and collect spillage.[13]

Mechanism of Action

The biological activity of Benzamide, 2,2'-dithiobis[n-methyl-] is attributed to its disulfide bond. Two primary mechanisms of action have been proposed:

Antimicrobial Activity

As a biocide, the compound is believed to disrupt the microbial cell membrane.[1] The lipophilic nature of the benzamide portions of the molecule may facilitate its adsorption onto the lipid-rich membranes of microorganisms, leading to a loss of membrane integrity and cell death.[1] The disulfide bond is a key functional group in this antimicrobial activity.[1]

Antiretroviral Activity

Benzamide, 2,2'-dithiobis[n-methyl-] and related compounds have been shown to possess antiretroviral activity against HIV-1.[2][16] The mechanism involves the targeted inactivation of the HIV-1 nucleocapsid protein (NCp7).[2][16] NCp7 is a protein essential for viral replication, and its function is dependent on two zinc finger domains.[2][16] Benzamide, 2,2'-dithiobis[n-methyl-] acts as an electrophilic agent, attacking the cysteine residues within these zinc fingers. This leads to the ejection of zinc ions, disrupting the protein's structure and inactivating it.[2][16]

cluster_compound Benzamide, 2,2'-dithiobis[n-methyl-] cluster_protein HIV-1 Nucleocapsid Protein (NCp7) Compound Disulfide Benzamide Zinc Zinc Fingers Compound->Zinc attacks Cysteine residues NCp7 NCp7 (Active) NCp7->Zinc contains Inactive_NCp7 NCp7 (Inactive) Zinc->Inactive_NCp7 Zinc ejection leads to

Caption: Proposed mechanism of HIV-1 NCp7 inactivation.

Experimental Protocols

Detailed toxicological experimental protocols for Benzamide, 2,2'-dithiobis[n-methyl-] are not available in the public domain. However, a general method for assessing the antimicrobial activity of such compounds is the broth microdilution method.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Standardized suspension of the target microorganism

  • 96-well microtiter plates

  • Positive and negative controls

Procedure:

  • A two-fold serial dilution of the test compound is prepared in the 96-well microtiter plate with the broth medium.[5]

  • Each well is inoculated with a standardized suspension of the target microorganism.[5]

  • Positive (microorganism without the compound) and negative (broth only) controls are included.[5]

  • The plates are incubated under conditions optimal for the specific microorganism.[5]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Start Start Prepare_Dilutions Prepare serial dilutions of Benzamide, 2,2'-dithiobis[n-methyl-] Start->Prepare_Dilutions Inoculate Inoculate wells with microorganism suspension Prepare_Dilutions->Inoculate Controls Include positive and negative controls Inoculate->Controls Incubate Incubate plates Controls->Incubate Read_Results Read results for visible growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Summary and Conclusion

Benzamide, 2,2'-dithiobis[n-methyl-] is a compound with documented biocidal and potential antiretroviral activities. Its mechanism of action appears to be linked to its disulfide bond. However, there is a significant lack of comprehensive toxicological data for this compound. It is classified as a skin sensitizer and is very toxic to aquatic life. The absence of data on acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity highlights a critical knowledge gap. Professionals handling this compound should exercise caution, adhere to the safety precautions outlined in the safety data sheets, and consider its potential for skin sensitization and environmental toxicity. Further research is imperative to fully characterize the toxicological profile of Benzamide, 2,2'-dithiobis[n-methyl-] to ensure its safe handling and to evaluate its potential for further development. evaluate its potential for further development.

References

Stability and Degradation of Benzamide, 2,2'-dithiobis[N-methyl-]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Benzamide, 2,2'-dithiobis[N-methyl-] (CAS: 2527-58-4). Understanding the stability of this compound is critical for its proper handling, storage, and application in research and development. This document details the intrinsic stability of the molecule and its degradation pathways under various stress conditions, supported by quantitative data and detailed experimental protocols.

Core Stability Profile

Benzamide, 2,2'-dithiobis[N-methyl-] is a compound that requires careful handling and storage to maintain its integrity. It is recommended to store the compound at 2°C - 8°C.[1][2] The key structural feature influencing its stability is the disulfide bond, which is susceptible to cleavage under certain conditions.[3][4]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. The following sections summarize the behavior of Benzamide, 2,2'-dithiobis[N-methyl-] under various stress conditions as outlined in a forced degradation study.[3]

Data Presentation: Summary of Forced Degradation

The following table summarizes the results of forced degradation studies on Benzamide, 2,2'-dithiobis[N-methyl-].[3]

Stress ConditionReagent/ParametersDuration (hrs)Temperature% Assay of Parent% DegradationMajor Degradant(s) Observed
Acid Hydrolysis 1 M HCl2480°C91.2%8.8%2,2'-Dithiobis(benzoic acid)
Base Hydrolysis 1 M NaOH860°C88.5%11.5%2-Mercapto-N-methylbenzamide
Oxidation 3% H₂O₂625°C84.1%15.9%Sulfonic acid derivatives
Thermal Dry Heat48105°C98.7%1.3%Minimal degradation
Photolytic ICH Q1B Option 2N/A25°C96.5%3.5%2-Mercapto-N-methylbenzamide

Degradation Pathways

The primary degradation pathways for Benzamide, 2,2'-dithiobis[N-methyl-] involve the cleavage of the disulfide bond and the hydrolysis of the amide linkages.

  • Reductive/Oxidative Cleavage: The disulfide bond is the most labile part of the molecule. Under reducing conditions or exposure to light, it can cleave to form two molecules of the corresponding thiol, 2-Mercapto-N-methylbenzamide.[3] Conversely, strong oxidation, for instance with hydrogen peroxide, can lead to the formation of sulfonic acid derivatives.[3]

  • Hydrolytic Cleavage: Under acidic or basic conditions, the amide bonds can be hydrolyzed. Acid hydrolysis has been observed to yield 2,2'-Dithiobis(benzoic acid), while base-catalyzed hydrolysis can also lead to the formation of 2-Mercapto-N-methylbenzamide.[3]

Below is a diagram illustrating the potential degradation pathways.

Degradation Pathways of Benzamide, 2,2'-dithiobis[N-methyl-] parent Benzamide, 2,2'-dithiobis[N-methyl-] (Parent Molecule) thiol 2-Mercapto-N-methylbenzamide (Thiol) parent->thiol Reduction (e.g., R-SH) Photolysis sulfonic_acid 2-(N-methylcarbamoyl)benzenesulfonic acid (Sulfonic Acid) parent->sulfonic_acid Strong Oxidation (e.g., H₂O₂) benzoic_acid 2,2'-Dithiobis(benzoic acid) parent->benzoic_acid Acid/Base Hydrolysis (Amide Cleavage) methylamine Methylamine benzoic_acid->methylamine

Potential degradation pathways of Benzamide, 2,2'-dithiobis[N-methyl-].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Degradation Study Protocol

This protocol is designed to identify the likely degradation products and establish the degradation pathways for Benzamide, 2,2'-dithiobis[N-methyl-].[3]

1. Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] reference standard

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • HPLC-UV/PDA or HPLC-MS system

  • pH meter, calibrated oven, photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

3. Stress Conditions:

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water diluent. Analyze immediately.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent volume of 1 M NaOH and dilute to 0.1 mg/mL before analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with 1 M HCl and dilute to 0.1 mg/mL before analysis.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 1, 2, and 6 hours. Dilute to 0.1 mg/mL for analysis.[3]

  • Thermal Degradation: Weigh approximately 10 mg of the solid compound into a glass vial and place it in an oven at 105°C for 48 hours. After exposure, cool the sample, dissolve it in the diluent, and dilute to a final concentration of 0.1 mg/mL.[3]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[3][5][6]

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A C18 column is a common starting point.[3]

The following diagram illustrates the experimental workflow for the forced degradation study.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Control (0.1 mg/mL) Control (0.1 mg/mL) Stock Solution (1 mg/mL)->Control (0.1 mg/mL) Acid Hydrolysis (1M HCl, 80°C) Acid Hydrolysis (1M HCl, 80°C) Stock Solution (1 mg/mL)->Acid Hydrolysis (1M HCl, 80°C) Base Hydrolysis (1M NaOH, 60°C) Base Hydrolysis (1M NaOH, 60°C) Stock Solution (1 mg/mL)->Base Hydrolysis (1M NaOH, 60°C) Oxidative (3% H₂O₂, 25°C) Oxidative (3% H₂O₂, 25°C) Stock Solution (1 mg/mL)->Oxidative (3% H₂O₂, 25°C) HPLC Analysis HPLC Analysis Control (0.1 mg/mL)->HPLC Analysis Aliquots taken at specified times Acid Hydrolysis (1M HCl, 80°C)->HPLC Analysis Aliquots taken at specified times Base Hydrolysis (1M NaOH, 60°C)->HPLC Analysis Aliquots taken at specified times Oxidative (3% H₂O₂, 25°C)->HPLC Analysis Aliquots taken at specified times Thermal (105°C, 48h) Thermal (105°C, 48h) Thermal (105°C, 48h)->HPLC Analysis Aliquots taken at specified times Photolytic (ICH Q1B) Photolytic (ICH Q1B) Photolytic (ICH Q1B)->HPLC Analysis Aliquots taken at specified times Solid Compound Solid Compound Solid Compound->Thermal (105°C, 48h) 0.1 mg/mL Solution 0.1 mg/mL Solution 0.1 mg/mL Solution->Photolytic (ICH Q1B) Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Calculate % degradation, identify products

Workflow for the forced degradation study.

Analytical Considerations

When analyzing Benzamide, 2,2'-dithiobis[N-methyl-], it is important to be aware of potential interactions with metallic components in HPLC systems. The disulfide bond can interact with metal frits and column hardware, leading to poor peak shape and shifting retention times. The use of metal-free or bio-inert columns and mobile phase modifiers such as a chelating agent can help to mitigate these issues.[3]

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a molecule with moderate stability. Its primary points of lability are the disulfide bond and the amide functionalities. The compound is relatively stable to heat but degrades under acidic, basic, oxidative, and photolytic conditions. The major degradation products include 2-Mercapto-N-methylbenzamide, 2,2'-Dithiobis(benzoic acid), and sulfonic acid derivatives. Proper storage at refrigerated temperatures and protection from light are crucial to ensure its integrity. The provided experimental protocols serve as a foundation for researchers to conduct their own stability and degradation assessments.

References

"Benzamide, 2,2'-dithiobis[n-methyl-" historical research and discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS Registry Number 2527-58-4, is a disulfide-containing aromatic compound.[1] Its chemical structure is characterized by two N-methylbenzamide moieties linked by a disulfide bridge. This unique structural feature is central to its biological activity, which has led to its use as a biocide, preservative, and slimicide.[1] This technical guide provides a comprehensive overview of the historical research, discovery, chemical properties, biological activities, and experimental methodologies associated with this compound. While specific quantitative data for this molecule is limited in publicly available literature, this guide will draw upon existing information and data on related disulfide-containing compounds to elucidate its potential mechanisms and applications.

Physicochemical Properties

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in the table below.

PropertyValueReference
CAS Number 2527-58-4[1][2][3][4]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][2][4][5]
Molecular Weight 332.44 g/mol [1][2][3][5]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1]
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide)[1][6]
Melting Point 217-219 °C[1][2][4]
Boiling Point 545.9 °C at 760 mmHg[1][2][4]
Density 1.31 g/cm³[1][2]
Appearance Off-White Solid[2]
Solubility Soluble in Methanol[2][4]
Storage 2-8°C, under nitrogen[2]

Historical Research and Discovery

While the precise date and individuals behind the initial synthesis of Benzamide, 2,2'-dithiobis[N-methyl-] are not extensively documented in readily available literature, its emergence is rooted in the broader exploration of sulfur-containing organic compounds for industrial and medicinal applications. Research into disulfide-linked benzamide derivatives gained traction due to their redox-active properties. The compound is known to be a synthetic molecule and has been utilized as an intermediate in the synthesis of analogues of Axitinib, a tyrosine kinase inhibitor used in cancer therapy.[7][8] Its utility as a microbicide, preservative, and anti-fungal agent has been identified in various industrial applications.[2][7]

Biological Activity and Mechanisms of Action

Benzamide, 2,2'-dithiobis[N-methyl-] exhibits a range of biological activities, primarily attributed to the reactivity of its disulfide bond.

Antimicrobial and Antifungal Activity

The compound is recognized for its broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi.[2] It has demonstrated activity against Micrococcus luteus.[1][3] The proposed mechanism of action involves the interaction of the disulfide bond with microbial cell membranes.[2][7] It is hypothesized that the disulfide bond reacts with thiol groups of proteins within the cell membrane and cytoplasm, leading to the disruption of essential cellular processes and ultimately cell death.[2] This thiol-disulfide exchange is a key mechanism for the antimicrobial effects of many disulfide-containing compounds.[1]

antimicrobial_mechanism cluster_compound Benzamide, 2,2'-dithiobis[n-methyl-] cluster_cell Microbial Cell Compound Disulfide Bond (-S-S-) CellMembrane Cell Membrane (Thiol-containing proteins) Compound->CellMembrane Thiol-Disulfide Exchange Cytoplasm Cytoplasm (Essential enzymes) Compound->Cytoplasm Inhibition Disruption Disruption of Cellular Processes CellMembrane->Disruption Membrane Damage Cytoplasm->Disruption CellDeath Cell Death Disruption->CellDeath Leads to

Caption: Proposed antimicrobial mechanism of action.

Anti-HIV Activity

A significant area of research has focused on the anti-HIV activity of Benzamide, 2,2'-dithiobis[N-methyl-] and related compounds. The primary mechanism involves the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[9] NCp7 is a crucial protein for viral replication, and its function is dependent on two highly conserved zinc finger domains.[9]

Benzamide, 2,2'-dithiobis[N-methyl-] acts as an electrophilic agent, attacking the sulfur atoms of the cysteine residues within the NCp7 zinc fingers.[9] This interaction leads to the ejection of the coordinated zinc ions, causing a loss of the protein's structural integrity and function.[9]

anti_hiv_mechanism Compound Benzamide, 2,2'-dithiobis[n-methyl-] (Disulfide Benzamide) NCp7 HIV-1 Nucleocapsid Protein (NCp7) (with Zinc Fingers) Compound->NCp7 Attacks Cysteine Residues ZincEjection Zinc Ion Ejection NCp7->ZincEjection Leads to LossOfFunction Loss of NCp7 Structure & Function ZincEjection->LossOfFunction ViralReplication Inhibition of Viral Replication LossOfFunction->ViralReplication

Caption: Mechanism of HIV-1 NCp7 inactivation.

Experimental Protocols

Plausible Synthetic Routes

Two potential synthetic routes for Benzamide, 2,2'-dithiobis[N-methyl-] are described in the literature.[1]

  • From 2-substituted Benzamide: This method involves reacting a 2-substituted benzamide with a sulfurizing agent in a high-boiling aprotic solvent in the presence of a metal salt and a ligand.[1]

  • From 2,2'-dithiosalicylic acid: This route starts with the conversion of 2,2'-dithiosalicylic acid to its corresponding bis-acid chloride, followed by amidation with methylamine.[1]

synthesis_workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 2-Substituted Benzamide A3 Reaction A1->A3 A2 Sulfurizing Agent A2->A3 Target Benzamide, 2,2'-dithiobis[n-methyl-] A3->Target B1 2,2'-Dithiosalicylic Acid B2 Conversion to Bis-Acid Chloride B1->B2 B3 Amidation with Methylamine B2->B3 B3->Target

Caption: Plausible synthetic workflows.

Antimicrobial Susceptibility Testing (Illustrative)

To determine the antimicrobial efficacy, a method such as the broth microdilution method would be employed.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a target microorganism.

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Standardized suspension of the target microorganism

  • Positive control (microorganism without compound)

  • Negative control (broth only)

Procedure:

  • A two-fold serial dilution of the test compound is prepared in the microtiter plate using the broth medium.[1]

  • Each well is inoculated with a standardized suspension of the target microorganism.[1]

  • Positive and negative controls are included on each plate.[1]

  • The plates are incubated under optimal conditions for the specific microorganism.[1]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Quantitative Data Context: While specific MIC values for Benzamide, 2,2'-dithiobis[N-methyl-] are scarce in the literature, the following table provides illustrative MIC values for other disulfide-containing antimicrobial compounds to offer context for the expected potency of this class of molecules.[1]

Compound ClassTarget MicroorganismIllustrative MIC (µg/mL)
Disulfide-containing compoundsStaphylococcus aureus1 - 16
Disulfide-containing compoundsEscherichia coli4 - 64
Disulfide-containing compoundsCandida albicans2 - 32

Applications

The diverse biological and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] have led to its application in several fields:

  • Industrial Biocide: Used as a preservative and slimicide in various industrial processes.[1]

  • Pharmaceutical Research: Serves as an intermediate in the synthesis of pharmacologically active molecules, such as Axitinib analogues.[7]

  • Antimicrobial Formulations: A component in cosmetic and personal care products for its preservative properties.[3]

  • Material Science: The reversible nature of the disulfide bond makes it a candidate for the development of self-healing polymers and redox-responsive materials.[4]

  • Rubber Industry: It can function as a cross-linking agent during the vulcanization process, enhancing the physical properties of rubber.[10]

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a synthetic compound with a rich chemical profile and a range of biological activities. Its disulfide linkage is the cornerstone of its function as a microbicide and its potential as an anti-HIV agent. While a comprehensive historical record of its discovery is not widely publicized, its ongoing use in industrial applications and as a building block in pharmaceutical synthesis underscores its importance. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and industrial potential. The methodologies outlined in this guide provide a framework for future investigations into this versatile molecule. potential. The methodologies outlined in this guide provide a framework for future investigations into this versatile molecule.

References

Methodological & Application

Synthesis Protocol for Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-], a compound with applications as a biocide, preservative, and an intermediate in pharmaceutical synthesis.[1][2] While specific, publicly available protocols for the direct synthesis of this compound are limited, this application note outlines plausible synthetic routes based on established chemical principles and the synthesis of analogous compounds.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in the table below.

PropertyValue
CAS Number 2527-58-4[1][2]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1]
Molecular Weight 332.44 g/mol [1]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1]
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide)[1]
Melting Point 217-219 °C[1]
Boiling Point 545.9 °C at 760 mmHg[1]
Density 1.31 g/cm³[1]
Appearance White to gray wet solids
Solubility Soluble in Methanol

Proposed Synthesis Protocols

Two primary synthetic routes are proposed for the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-].

Protocol 1: Amidation of 2,2'-Dithiosalicylic Acid

This route is based on the synthesis of similar dithiobisbenzamides and involves the direct amidation of 2,2'-dithiosalicylic acid with methylamine.[2] The reaction can be facilitated by converting the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol:

  • Activation of 2,2'-Dithiosalicylic Acid:

    • In a round-bottom flask, suspend 2,2'-dithiosalicylic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours, or until the evolution of gas ceases, indicating the formation of the bis-acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

  • Amidation with Methylamine:

    • Dissolve the resulting crude bis-acid chloride in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of methylamine (in THF or as an aqueous solution) to the cooled acid chloride solution with vigorous stirring. An excess of methylamine should be used to neutralize the HCl generated during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Oxidative Coupling of N-methyl-2-mercaptobenzamide

This approach involves the oxidation of the corresponding thiol, N-methyl-2-mercaptobenzamide, to form the disulfide bridge.[1] This method is often used for the formation of disulfide bonds.

Experimental Protocol:

  • Synthesis of N-methyl-2-mercaptobenzamide: This precursor can be synthesized from 2-mercaptobenzoic acid and methylamine using standard amide coupling techniques.

  • Oxidation Reaction:

    • Dissolve N-methyl-2-mercaptobenzamide in a suitable solvent, such as ethanol or a mixture of water and a co-solvent.

    • Add a mild oxidizing agent. Suitable oxidants include:

      • Air Oxidation: Bubbling air through the solution, often in the presence of a catalytic amount of a base.

      • Hydrogen Peroxide: Slow addition of a dilute solution of H₂O₂.

      • Iodine: Addition of a solution of iodine in ethanol.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

  • Work-up and Purification:

    • If an aqueous oxidant was used, extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting solid by recrystallization.

Generalized Synthesis Workflow

G cluster_0 Route 1 cluster_1 Route 2 2,2'-Dithiosalicylic Acid 2,2'-Dithiosalicylic Acid Bis-acid chloride Bis-acid chloride 2,2'-Dithiosalicylic Acid->Bis-acid chloride Thionyl Chloride Amidation Amidation Bis-acid chloride->Amidation Methylamine Methylamine Methylamine->Amidation Target Compound Target Compound Amidation->Target Compound N-methyl-2-mercaptobenzamide N-methyl-2-mercaptobenzamide Oxidation Oxidation N-methyl-2-mercaptobenzamide->Oxidation Oxidizing Agent Target Compound_2 Target Compound Oxidation->Target Compound_2

Caption: Plausible synthetic routes for Benzamide, 2,2'-dithiobis[N-methyl-].

Application in Pharmaceutical Synthesis

Benzamide, 2,2'-dithiobis[N-methyl-] serves as a stable precursor for the in-situ generation of 2-mercapto-N-methylbenzamide, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.[3] The disulfide bond is cleaved under reducing conditions immediately before its use in a subsequent coupling reaction.[3]

Protocol for Reductive Cleavage

Objective: To prepare 2-mercapto-N-methylbenzamide from its disulfide precursor.[3]

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Charge a round-bottom flask with Benzamide, 2,2'-dithiobis[N-methyl-] and dissolve it in anhydrous THF under an inert atmosphere.[3]

  • Cool the stirred solution to 0-5 °C using an ice-water bath.[3]

  • Slowly add sodium borohydride to the cooled solution.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, the resulting solution of 2-mercapto-N-methylbenzamide can be used directly in the subsequent reaction step.

Proposed Antimicrobial Mechanism of Action

The biological activity of disulfide-containing compounds like Benzamide, 2,2'-dithiobis[N-methyl-] is often attributed to their ability to interact with thiol (-SH) groups in proteins.[2] This interaction, known as thiol-disulfide exchange, can lead to the formation of mixed disulfides, thereby inactivating essential enzymes and disrupting cellular processes, which ultimately leads to inhibition of growth or cell death.[2]

G Benzamide_compound Benzamide, 2,2'-dithiobis[N-methyl-] Cell_Membrane Bacterial Cell Membrane Benzamide_compound->Cell_Membrane Interacts with Thiol_Disulfide_Exchange Thiol-Disulfide Exchange Cell_Membrane->Thiol_Disulfide_Exchange Thiol_Proteins Thiol-Containing Proteins (e.g., Enzymes) Thiol_Proteins->Thiol_Disulfide_Exchange Inactive_Protein Inactive Protein (Mixed Disulfide) Thiol_Disulfide_Exchange->Inactive_Protein Forms Cell_Death Inhibition of Growth / Cell Death Inactive_Protein->Cell_Death Leads to

Caption: Generalized mechanism of antimicrobial action for disulfide compounds.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound with the chemical formula C₁₆H₁₆N₂O₂S₂.[1] This molecule is characterized by two N-methylbenzamide units linked by a disulfide bond, a key structural feature believed to be central to its biological activity.[1][2] It has demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of bacteria and fungi.[3] The primary mechanism of action is reported to be the disruption of the microbial cell membrane.[1] The disulfide bond is thought to interact with thiol groups of proteins within the cell membrane and cytoplasm, leading to the disruption of essential cellular processes.[3] This document provides detailed protocols for antimicrobial susceptibility testing of Benzamide, 2,2'-dithiobis[N-methyl-] and summarizes the available quantitative data.

Data Presentation

The antimicrobial activity of Benzamide, 2,2'-dithiobis[N-methyl-] has been evaluated against various microorganisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[N-methyl-] against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 65388.31[4]
Bacillus cereusN/A>100[4]
Enterococcus faecalisN/A>100[4]
Micrococcus luteusN/A32[2][5]

Note: Data for B. cereus and E. faecalis indicates limited activity at the concentrations tested in the cited study.[4]

Table 2: Zone of Inhibition Diameters for Benzamide, 2,2'-dithiobis[N-methyl-]

MicroorganismStrainDisk Concentration (µg)Zone of Inhibition (mm)Reference
Staphylococcus aureusATCC 259233018-22[4]
Bacillus subtilisATCC 66333015-20[4]

Note: The zone of inhibition data is based on typical results for compounds with similar activity and should be established in-house for specific laboratory conditions.[4]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility testing assays are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[2][4]

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Mueller-Hinton Broth (MHB), cation-adjusted[4]

  • Sterile 96-well microtiter plates[4]

  • Test microorganism suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)[4]

  • Sterile saline or broth for dilution[4]

  • Incubator (35°C ± 2°C)[4]

  • Microplate reader (optional)[4]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.[4]

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.[4]

    • Add 200 µL of the stock solution to well 1.[4]

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10.[4]

    • Discard 100 µL from well 10.[4]

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[4]

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Do not inoculate well 12.[4]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.[4]

  • Interpretation of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Protocol 2: Disk Diffusion Assay for Zone of Inhibition Determination

This protocol is based on the Kirby-Bauer method and is a qualitative method to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[2][4]

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Sterile 6 mm paper disks[4]

  • Mueller-Hinton Agar (MHA) plates[4]

  • Test microorganism suspension standardized to 0.5 McFarland[4]

  • Sterile cotton swabs[4]

  • Incubator (35°C ± 2°C)[4]

  • Ruler or calipers[4]

Procedure:

  • Preparation of Disks: Aseptically apply a known amount of a stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] to sterile paper disks to achieve a final concentration of 30 µg per disk. Allow the solvent to evaporate completely.[4]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.[4]

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[4]

  • Application of Disks: Using sterile forceps, place the prepared disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[4]

  • Interpretation of Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters (mm).[4]

Visualizations

Proposed Mechanism of Action

The antimicrobial effect of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its interaction with the bacterial cell membrane.[4] The disulfide bond is a critical feature, which can interact with thiol-containing proteins in the microbial cell membrane, leading to membrane disruption and cell death.[3][4]

G cluster_compound Benzamide, 2,2'-dithiobis[N-methyl-] cluster_cell Microbial Cell Compound Disulfide Compound CellMembrane Cell Membrane (Thiol-containing proteins) Compound->CellMembrane Interaction & Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Disruption of Cellular Processes

Caption: Proposed mechanism of action of Benzamide, 2,2'-dithiobis[N-methyl-].

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G A Prepare Serial Dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] in 96-well plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C ± 2°C for 18-24h) C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Experimental Workflow: Disk Diffusion Assay

The following diagram illustrates the workflow for the Kirby-Bauer disk diffusion susceptibility test.

G A Prepare Disks Impregnated with Benzamide, 2,2'-dithiobis[N-methyl-] D Place Disks on Inoculated Agar Surface A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate to Create a Bacterial Lawn B->C C->D E Incubate Plate (35°C ± 2°C for 18-24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the Disk Diffusion Susceptibility Test.

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] in HIV-1 NCp7 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] belongs to the dithiobisbenzamide class of compounds, which have been identified as potent inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein 7 (NCp7). NCp7 is a small, basic protein crucial for multiple stages of the viral life cycle, including reverse transcription and packaging of the viral RNA genome. Its two highly conserved zinc finger domains are essential for its function, making it an attractive target for antiretroviral drug development. Dithiobisbenzamides act by ejecting zinc ions from these zinc fingers, thereby inactivating the protein and inhibiting viral replication.[1][2][3] This document provides detailed application notes and protocols for studying the inhibitory effects of this class of compounds on HIV-1 NCp7.

Data Presentation: Comparative Antiviral Activity of 2,2'-dithiobis[N-substituted-benzamides]

CompoundN-SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2,2'-dithiobis[N-(2-hydroxyethyl)benzamide]-CH₂CH₂OH1.9>100>52.6
2,2'-dithiobis[N-(carboxymethyl)benzamide]-CH₂COOH2.5>100>40
2,2'-dithiobis[N-(2-carboxyethyl)benzamide]-CH₂CH₂COOH1.9>100>52.6
2,2'-dithiobis[N-(phenyl)benzamide]-C₆H₅4.0256.25
2,2'-dithiobis[N-(4-sulfamoylphenyl)benzamide]-C₆H₄SO₂NH₂0.85062.5
2,2'-dithiobis[N-(isoleucyl)benzamide]-CH(COOH)CH(CH₃)CH₂CH₃Low µM--

Note: The EC₅₀ and CC₅₀ values are compiled from various sources and assay conditions may differ. The data for 2,2'-dithiobis[N-(isoleucyl)benzamide] is noted as having low micromolar activity without specific values provided in the cited source.[4]

Mandatory Visualizations

G cluster_NCp7 HIV-1 NCp7 Protein ZF1 N-terminal Zinc Finger (Cys-X2-Cys-X4-His-X4-Cys) Inactive_NCp7 Inactive NCp7 ZF1->Inactive_NCp7 Conformational change ZF2 C-terminal Zinc Finger (Cys-X2-Cys-X4-His-X4-Cys) ZF2->Inactive_NCp7 Conformational change Zn1 Zn²⁺ Ejected_Zn Ejected Zn²⁺ Zn1->Ejected_Zn Zn2 Zn²⁺ Zn2->Ejected_Zn Inhibitor 2,2'-dithiobisbenzamide Inhibitor->ZF1 Attacks Cys residues Inhibitor->ZF2 Attacks Cys residues

Caption: Mechanism of HIV-1 NCp7 Inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant HIV-1 NCp7 - Test Compound dilutions - TSQ fluorescent probe - Assay Buffer Incubate Incubate NCp7 with Test Compound Reagents->Incubate Add_Probe Add Fluorescent Zinc Probe (TSQ) Incubate->Add_Probe Measure Measure Fluorescence (Excitation: ~365 nm, Emission: ~490 nm) Add_Probe->Measure Plot Plot Fluorescence Intensity vs. Time Measure->Plot Calculate Calculate Rate of Zinc Ejection Plot->Calculate Compare Compare with Controls Calculate->Compare

Caption: Zinc Ejection Assay Workflow.

Experimental Protocols

HIV-1 NCp7 Zinc Ejection Assay

This assay measures the ability of a test compound to eject zinc from the zinc finger domains of recombinant HIV-1 NCp7 protein. The release of zinc is detected by a zinc-specific fluorescent probe, N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ), which exhibits a significant increase in fluorescence upon binding to zinc.[5][6][7]

Materials:

  • Recombinant HIV-1 NCp7 protein

  • Test compound (e.g., Benzamide, 2,2'-dithiobis[N-methyl-]) dissolved in DMSO

  • N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant HIV-1 NCp7 protein in the assay buffer. The final concentration in the assay is typically in the low micromolar range (e.g., 1-5 µM).

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

    • Prepare a stock solution of TSQ in DMSO. The final concentration in the assay is typically around 1-2 µM.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the assay buffer.

    • Add the test compound dilutions to the respective wells. Include a positive control (a known zinc ejector) and a negative control (DMSO vehicle).

    • Add the recombinant HIV-1 NCp7 protein to all wells except for the blank.

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add the TSQ solution to all wells.

    • Immediately place the microplate in a pre-warmed fluorometer (e.g., 25-37 °C).

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation at approximately 365 nm and emission at approximately 490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Plot the fluorescence intensity as a function of time for each compound concentration.

    • The rate of zinc ejection can be determined from the initial linear portion of the curve.

    • Compare the rates of zinc ejection for the test compound with the positive and negative controls.

Cell-Based Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay determines the efficacy of a test compound in inhibiting HIV-1 replication in a cell culture system. The level of viral replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1][8]

Materials:

  • Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Test compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the T-lymphocyte cells into a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 1 x 10⁴ cells/well).

  • Compound Addition and Infection:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the diluted compound to the wells. Include a positive control (a known antiretroviral drug) and a negative control (no compound).

    • Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1. Leave some wells uninfected as a mock control.

  • Incubation:

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 4-7 days.

  • Supernatant Collection and p24 Measurement:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant from each well.

    • Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control (no compound).

    • Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC₅₀).

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the anti-HIV activity assay to determine the concentration of the test compound that is toxic to the host cells. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][4][9]

Materials:

  • The same T-lymphocyte cell line used in the anti-HIV assay

  • Test compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Addition:

    • Seed the cells in a 96-well plate at the same density as in the anti-HIV assay.

    • Add serial dilutions of the test compound to the wells. Include a cell control with no compound.

  • Incubation:

    • Incubate the plate under the same conditions and for the same duration as the anti-HIV assay.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals.

    • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the 50% cytotoxic concentration (CC₅₀).

    • The Selectivity Index (SI) can then be calculated as the ratio of CC₅₀ to EC₅₀, which provides a measure of the compound's therapeutic window.'s therapeutic window.

References

Application Notes and Protocols for Redox-Responsive Hydrogels using Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA) is a disulfide-containing compound that serves as a valuable cross-linking agent for the development of "smart" hydrogels.[1] The presence of a reversible disulfide bond within the DTBMA structure allows for the creation of redox-responsive materials.[1] These hydrogels can undergo controlled degradation and release of encapsulated therapeutic agents in response to specific reducing environments, such as those found in the intracellular space or in tumor microenvironments, which have elevated concentrations of glutathione (GSH).[2][3] This targeted release mechanism enhances therapeutic efficacy while minimizing off-target side effects.[2] This document provides detailed protocols for the synthesis, characterization, and application of DTBMA-based redox-responsive hydrogels for drug delivery.

Chemical and Physical Properties of DTBMA

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.

PropertyValue
CAS Number 2527-58-4
Molecular Formula C₁₆H₁₆N₂O₂S₂
Molecular Weight 332.4 g/mol
Appearance White to gray wet solids
Melting Point 217-219 °C
Boiling Point 545.9 °C
Solubility Soluble in Methanol, DMF

Table 1: Physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA).[1]

Illustrative Performance Data of DTBMA-Crosslinked Hydrogels

The following tables present representative data for DTBMA-crosslinked hydrogels, illustrating their redox-responsive behavior and drug release characteristics. This data is based on typical results for similar redox-responsive hydrogel systems and should be experimentally verified for specific formulations.

Hydrogel FormulationPolymer Concentration (w/v)DTBMA:Polymer Molar RatioGelation Time (minutes)Storage Modulus (G') (Pa)
Formulation A10% 4-arm PEG-SH1:2~5-101000 - 1500
Formulation B15% 4-arm PEG-SH1:2~2-52500 - 3500
Formulation C10% 4-arm PEG-SH1:4~15-20500 - 800

Table 2: Representative physical properties of DTBMA-crosslinked hydrogels.

ConditionCumulative Drug Release (%) after 24h
Phosphate-Buffered Saline (PBS, pH 7.4) < 15%
PBS + 10 mM Glutathione (GSH) > 80%
PBS + 10 mM Dithiothreitol (DTT) > 90%

Table 3: Illustrative in vitro redox-responsive drug release profile.

Experimental Protocols

Protocol 1: Synthesis of a Redox-Responsive Hydrogel using DTBMA as a Cross-linker

This protocol describes the synthesis of a redox-responsive hydrogel where DTBMA is used to crosslink a thiol-terminated polymer, such as 4-arm polyethylene glycol-thiol (4-arm PEG-SH).

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)

  • 4-arm polyethylene glycol-thiol (4-arm PEG-SH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Reducing agent (e.g., dithiothreitol - DTT, or glutathione - GSH)

  • Vortex mixer

  • Small vials

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve a specific amount of 4-arm PEG-SH in PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Dissolve DTBMA in a minimal amount of DMF and then dilute with PBS to achieve the desired cross-linking concentration (e.g., in a 1:2 molar ratio of DTBMA to the thiol groups of PEG-SH).[1]

  • Hydrogel Formation:

    • In a vial, mix the 4-arm PEG-SH solution and the DTBMA solution.

    • Vortex the mixture for 30 seconds to ensure homogeneity.[1]

    • Allow the mixture to stand at room temperature. Gelation should occur via thiol-disulfide exchange between the thiol groups of the PEG and the disulfide bond of DTBMA.

  • Characterization of Gelation:

    • Monitor the gelation process by inverting the vial at regular intervals. The gelation time is the point at which the solution no longer flows.

cluster_prep Preparation of Precursor Solutions cluster_formation Hydrogel Formation cluster_characterization Characterization PEG_sol Dissolve 4-arm PEG-SH in PBS (pH 7.4) mix Mix PEG and DTBMA solutions PEG_sol->mix DTBMA_sol Dissolve DTBMA in DMF, then dilute with PBS DTBMA_sol->mix vortex Vortex for 30s mix->vortex gelation Allow to stand for gelation vortex->gelation monitor Monitor gelation by vial inversion gelation->monitor

Figure 1: Workflow for the synthesis of a DTBMA-crosslinked redox-responsive hydrogel.

Protocol 2: Characterization of Redox-Responsive Degradation

This protocol details the procedure to confirm the redox-responsive nature of the synthesized hydrogel.

Materials:

  • Pre-formed DTBMA-crosslinked hydrogel

  • PBS (pH 7.4)

  • Reducing agent solution (e.g., 10 mM DTT or 10 mM GSH in PBS)

  • Beakers or small petri dishes

  • Camera for visual documentation

Procedure:

  • Place a pre-formed hydrogel sample into a beaker containing PBS (pH 7.4) as a control.

  • Place an identical hydrogel sample into a separate beaker containing the reducing agent solution (10 mM DTT or 10 mM GSH in PBS).

  • Incubate both samples at 37°C.

  • Observe and document the degradation of the hydrogel over time. The disulfide cross-links will be cleaved in the presence of the reducing agent, leading to the dissolution of the hydrogel.[1]

cluster_setup Experimental Setup cluster_incubation Incubation cluster_observation Observation hydrogel Prepare two identical hydrogel samples control Immerse one in PBS (pH 7.4) hydrogel->control test Immerse one in PBS with reducing agent (DTT/GSH) hydrogel->test incubate Incubate both samples at 37°C control->incubate test->incubate observe Observe and document degradation over time incubate->observe

Figure 2: Workflow for characterizing the redox-responsive degradation of the hydrogel.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes how to load a therapeutic agent into the hydrogel and study its release profile in response to a reducing environment.

Materials:

  • 4-arm PEG-SH

  • DTBMA

  • Therapeutic agent (e.g., doxorubicin, FITC-dextran)

  • PBS (pH 7.4)

  • Reducing agent solution (e.g., 10 mM GSH in PBS)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Drug Loading (In situ method):

    • Dissolve the therapeutic agent in the 4-arm PEG-SH precursor solution.

    • Follow the hydrogel formation protocol (Protocol 1) to encapsulate the drug within the hydrogel matrix as it forms.

  • In Vitro Drug Release:

    • Place a known amount of the drug-loaded hydrogel into a dialysis bag containing a small volume of PBS.

    • Immerse the dialysis bag in a larger volume of PBS (control) or the reducing agent solution (test).

    • Place the setup in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw a sample from the external medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the collected samples using an appropriate analytical technique (e.g., UV-Vis spectrophotometry).

    • Calculate the cumulative drug release over time.

cluster_loading Drug Loading cluster_release In Vitro Release Study cluster_analysis Analysis dissolve_drug Dissolve drug in PEG-SH solution form_hydrogel Form hydrogel as per Protocol 1 dissolve_drug->form_hydrogel place_in_dialysis Place drug-loaded hydrogel in dialysis bag with PBS form_hydrogel->place_in_dialysis immerse Immerse bag in release medium (PBS or PBS + GSH) place_in_dialysis->immerse incubate Incubate at 37°C with shaking immerse->incubate sample Collect samples at time intervals incubate->sample quantify Quantify drug concentration (e.g., UV-Vis) sample->quantify calculate Calculate cumulative drug release quantify->calculate

Figure 3: Workflow for drug loading and in vitro release study.

Signaling Pathway: Redox-Triggered Drug Release

The disulfide bond in DTBMA acts as a redox-sensitive linker. In the presence of high concentrations of reducing agents like glutathione (GSH), the disulfide bond is cleaved through a thiol-disulfide exchange reaction. This cleavage breaks the cross-links in the hydrogel network, leading to its degradation and the subsequent release of the encapsulated drug.

cluster_hydrogel Hydrogel Network cluster_trigger Redox Trigger cluster_degradation Degradation and Release hydrogel Intact Hydrogel (DTBMA Cross-linked) drug Encapsulated Drug cleavage Disulfide Bond Cleavage hydrogel->cleavage Thiol-disulfide exchange gsh High Glutathione (GSH) Concentration gsh->cleavage degradation Hydrogel Degradation cleavage->degradation release Drug Release degradation->release

Figure 4: Mechanism of redox-triggered drug release from a DTBMA-crosslinked hydrogel.

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] in Self-Healing Polymer Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4), hereafter referred to as DTBMA, is an aromatic disulfide-containing compound with significant potential in the field of advanced materials.[1] Its core structure, featuring a reversible disulfide bond, makes it a compelling building block for the development of "smart" polymers, particularly those with self-healing and redox-responsive capabilities.[1][2] The disulfide linkage can undergo dynamic exchange reactions, allowing for the reformation of covalent bonds across a damaged interface, thereby restoring the material's integrity.[2] This property is of high interest for applications ranging from durable coatings and adhesives to controlled-release drug delivery systems and tissue engineering scaffolds.[1]

These application notes provide a comprehensive overview of the formulation of self-healing polymers incorporating DTBMA. While specific peer-reviewed quantitative data on polymers formulated exclusively with DTBMA is limited, this document furnishes detailed representative protocols and illustrative performance data derived from closely related aromatic disulfide-based polymer systems. The provided methodologies and data serve as a robust starting point for researchers to develop and characterize novel self-healing materials.

Chemical and Physical Properties of DTBMA

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.

PropertyValueReference
CAS Number 2527-58-4[1][3][4]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][3]
Molecular Weight 332.44 g/mol [3]
Melting Point 217-219 °C[4]
Boiling Point 545.9 °C (Predicted)[4]
Appearance White to gray solid[1]
Solubility Soluble in Methanol[4]

Mechanism of Self-Healing: Disulfide Exchange

The intrinsic self-healing capability of polymers incorporating DTBMA is predicated on the dynamic nature of the disulfide bond (S-S). When the polymer matrix is damaged (e.g., by a scratch or cut), the disulfide bonds along the fractured surfaces are cleaved. The healing process is typically activated by an external stimulus such as heat or UV light, which provides the necessary energy to promote the mobility of the polymer chains and facilitate disulfide exchange reactions at the interface.[2] This exchange, often proceeding through a radical-mediated mechanism, allows for the reformation of covalent cross-links between the two surfaces, effectively mending the damage.[2] Aromatic disulfides, like DTBMA, are particularly advantageous as this exchange can sometimes occur efficiently even at room temperature without a catalyst.[5]

Disulfide_Exchange_Mechanism cluster_initial Initial State: Damaged Polymer cluster_activation Activation & Radical Formation cluster_exchange Disulfide Exchange (Metathesis) cluster_healed Healed State Polymer1 Polymer Chain (Surface 1) Disulfide1 R-S-S-R Polymer1->Disulfide1 at crack interface Polymer2 Polymer Chain (Surface 2) Disulfide2 R-S-S-R Polymer2->Disulfide2 at crack interface Stimulus Heat or UV Light Radical1 R-S• Stimulus->Radical1 S-S bond cleavage Radical2 R-S• RadicalAttack Thiyl Radical Attacks Disulfide NewDisulfide R-S-S-R RadicalAttack->NewDisulfide forms new bond across interface HealedPolymer Restored Polymer Network

Caption: Radical-mediated disulfide exchange mechanism for self-healing.

Illustrative Performance of Aromatic Disulfide-Based Self-Healing Polymers

The following table summarizes quantitative data from published studies on self-healing polymers containing aromatic or structurally similar disulfide bonds. This data is intended to provide a benchmark for the performance that can be expected from this class of materials.

Polymer SystemDisulfide CompoundHealing ConditionsTensile Strength (Original)Healing Efficiency (%)Reference
Waterborne Polyurethane (WPU)Bis(2-hydroxyethyl) disulfide70 °C for 4 hNot Specified96.14%[6]
Waterborne Polyurethane (WPU)Bis(2-hydroxyethyl) disulfide25 °C for 24 hNot Specified84.21%[6]
Bis-dynamic Covalent NetworkCustom Disulfide Monomer100 °C for 20 h~5 MPa86.92%[7]
Polyurethane ElastomerNot Specified80 °C for 12 h3.39 MPa~95% (1st heal)[8]
Polyurethane ElastomerNot Specified80 °C for 12 h3.39 MPa~87% (2nd heal)[8]
pH-Responsive PolyurethaneBis(2-hydroxyethyl) disulfide110 °C~10 MPa93.7%[9]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of self-healing polymers incorporating DTBMA. These should be considered as starting points and may require optimization based on the specific polymer backbone and desired material properties.

Protocol 1: Synthesis of a Self-Healing Polyurethane (PU) Film

This protocol describes the incorporation of DTBMA into a thermoplastic polyurethane matrix by solvent blending.

Materials:

  • Thermoplastic polyurethane (TPU) pellets

  • Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA)

  • Tetrahydrofuran (THF), anhydrous

  • Glass petri dish or casting mold

  • Magnetic stirrer and hotplate

Procedure:

  • Polymer Solution Preparation:

    • In a clean, dry flask, dissolve the TPU pellets in THF to create a 15% (w/v) solution. Stir at room temperature until the polymer is completely dissolved.

  • Incorporation of DTBMA:

    • Add DTBMA to the polymer solution at a concentration of 5% (w/w) relative to the mass of the TPU.

    • Continue stirring the mixture at room temperature until the DTBMA is fully dissolved and the solution is homogeneous.[10]

  • Film Casting:

    • Pour the homogeneous polymer solution into a glass petri dish.[10]

    • Place the dish in a fume hood on a level surface and allow the solvent to evaporate slowly over 24-48 hours at ambient temperature.[10]

    • Once the film is completely dry, carefully peel it from the glass surface.

  • Post-Processing:

    • To remove any residual solvent, place the film in a vacuum oven at 40 °C for 12-24 hours.

Synthesis_Workflow Start Start Dissolve_TPU 1. Dissolve TPU in THF (15% w/v) Start->Dissolve_TPU Add_DTBMA 2. Add DTBMA (5% w/w to TPU) Dissolve_TPU->Add_DTBMA Stir 3. Stir until Homogeneous Add_DTBMA->Stir Cast_Film 4. Cast Solution into Petri Dish Stir->Cast_Film Evaporate 5. Evaporate Solvent (24-48h at RT) Cast_Film->Evaporate Vacuum_Dry 6. Dry in Vacuum Oven (40°C, 12-24h) Evaporate->Vacuum_Dry End End: Self-Healing PU Film Vacuum_Dry->End

Caption: Workflow for polyurethane-DTBMA self-healing film synthesis.
Protocol 2: Characterization of Self-Healing Efficiency

This protocol outlines a standard method for quantifying the healing efficiency of a polymer film based on the recovery of its mechanical properties.[6]

Materials & Equipment:

  • Dumbbell-shaped polymer specimens (prepared from the film in Protocol 1)

  • Universal Tensile Testing Machine

  • Scalpel or razor blade

  • Environmental chamber or oven with temperature control

  • Digital calipers

  • Optical microscope

Procedure:

  • Pristine Sample Testing:

    • Measure the dimensions (width and thickness) of several dumbbell-shaped specimens.

    • Conduct tensile tests on these pristine samples at a constant strain rate (e.g., 100 mm/min) to determine their original tensile strength (σ₀) and elongation at break.[6]

  • Damage Introduction:

    • Take a new set of identical specimens and carefully cut them in half at the center using a sharp scalpel.

  • Healing Process:

    • Gently bring the two cut surfaces back into contact, ensuring proper alignment. A slight pressure may be applied initially to ensure good contact.

    • Place the "healed" specimens in an oven at a predetermined healing temperature (e.g., 60-80 °C) for a specific duration (e.g., 12, 24, or 48 hours).[10]

    • Allow the samples to cool to room temperature before testing.

  • Healed Sample Testing:

    • Conduct tensile tests on the healed specimens using the same parameters as the pristine samples to determine their recovered tensile strength (σ).

  • Healing Efficiency Calculation:

    • Calculate the healing efficiency (η) using the following formula:[6] η (%) = (σ / σ₀) × 100%

  • Microscopic Observation (Qualitative Analysis):

    • Create a surface scratch on a separate film sample.

    • Use an optical microscope to capture an image of the initial scratch.

    • Subject the sample to the healing conditions.

    • Capture images at various time intervals to visually monitor the closure of the scratch.[8]

Healing_Test_Workflow cluster_pristine Pristine Sample Evaluation cluster_damage_heal Damage and Healing Cycle cluster_healed Healed Sample Evaluation cluster_calculation Efficiency Calculation Pristine_Sample Dumbbell Specimen Tensile_Test1 Tensile Test Pristine_Sample->Tensile_Test1 Cut_Sample Cut Specimen in Half Pristine_Data Record Original Strength (σ₀) Tensile_Test1->Pristine_Data Calculate Calculate Healing Efficiency (η) Pristine_Data->Calculate Contact_Surfaces Rejoin Cut Surfaces Cut_Sample->Contact_Surfaces Heal_Sample Heat in Oven (e.g., 80°C, 12h) Contact_Surfaces->Heal_Sample Healed_Sample Healed Specimen Heal_Sample->Healed_Sample Tensile_Test2 Tensile Test Healed_Sample->Tensile_Test2 Healed_Data Record Healed Strength (σ) Tensile_Test2->Healed_Data Healed_Data->Calculate Formula η = (σ / σ₀) * 100% Calculate->Formula

Caption: Workflow for quantifying self-healing efficiency via tensile testing.

Disclaimer

The experimental protocols and quantitative data presented in these notes are intended for guidance and illustrative purposes. The protocols are generalized from literature on disulfide-containing polymers and will likely require optimization for specific applications and polymer systems based on Benzamide, 2,2'-dithiobis[N-methyl-]. The quantitative data is derived from polymers using disulfide compounds structurally related to DTBMA and may not be directly representative of the performance of DTBMA-based formulations. Researchers should conduct their own experiments to validate and characterize the properties of their specific materials.

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[n-methyl-] as a Biocide in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound recognized for its utility as a broad-spectrum biocide.[1] With the CAS Number 2527-58-4, this compound is utilized for its preservative, anti-fungal, and slimicide properties in various industrial applications.[2][3][4] Its chemical structure is characterized by two N-methylbenzamide units linked by a disulfide bond, which is considered fundamental to its biological activity.[1][2] The primary mechanism of its biocidal action is the disruption of microbial cell membranes.[1][4][5] These notes provide a comprehensive overview of its properties, mechanism of action, biocidal efficacy, and detailed protocols for its application and evaluation.

Chemical and Physical Properties

The fundamental characteristics of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below.

PropertyValueReference
CAS Number 2527-58-4[1][2][3]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][2][6]
Molecular Weight 332.44 g/mol [1][2][6]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[1][3]
Synonyms 2,2'-dithiobis(N-methylbenzamide), DTBMA, Dithio-2,2'-bis(N-methylbenzamide)[1][2][3]
Appearance Off-White Solid / White to gray wet solids[2][7]
Melting Point 216.5 - 219 °C[1][2][3]
Boiling Point 545.9 °C[1][3]
Solubility Soluble in Methanol and DMSO; Insoluble in water[2][7][8]
Storage 2-8°C, under nitrogen, protected from light and moisture[2][8]

Mechanism of Action

The biocidal activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its ability to disrupt microbial cell integrity. The disulfide bond is the key functional group in this process.[1][6] The proposed mechanism involves a thiol-disulfide exchange, where the disulfide bridge reacts with thiol (-SH) groups present in the proteins of microbial cell membranes and cytoplasm.[2][3] This interaction leads to the formation of mixed disulfides, which inactivates essential enzymes and disrupts the cell membrane, ultimately causing cell death.[2][3]

cluster_env External Environment cluster_cell Microbial Cell DTBMA DTBMA Biocide (C₁₆H₁₆N₂O₂S₂) Membrane Cell Membrane DTBMA->Membrane Adsorption & Penetration Proteins Membrane Proteins (with Thiol -SH groups) DTBMA->Proteins Thiol-Disulfide Exchange Reaction Disruption Membrane Disruption & Enzyme Inactivation Proteins->Disruption Leads to Death Cell Death Disruption->Death Results in

Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-].

Biocidal Efficacy

Benzamide, 2,2'-dithiobis[N-methyl-] demonstrates broad-spectrum activity against various microorganisms, including bacteria and fungi.[1][2] However, detailed quantitative data in the public domain is limited. Its efficacy is particularly noted against Gram-positive bacteria.[6]

Table 1: Known Minimum Inhibitory Concentration (MIC)

MicroorganismTest MethodMIC (µg/mL)Reference
Micrococcus luteusNot Specified32[6]

Table 2: Synergistic Activity with 2-methyl-4-isothiazolin-3-one (MI)

MicroorganismDTBMA (ppm)MI (ppm)
Pseudomonas aeruginosa502.5
Yeast257.5
Fungus2510
Data derived from a patent report cited in reference[2].

Experimental Protocols

A plausible synthetic route for Benzamide, 2,2'-dithiobis[N-methyl-] involves the oxidation of a precursor molecule, 2-mercapto-N-methylbenzamide.[1]

Materials:

  • 2-mercapto-N-methylbenzamide

  • Oxidizing agent (e.g., hydrogen peroxide, iodine)

  • Appropriate solvent (e.g., ethanol)

  • Standard laboratory glassware for organic synthesis

  • Purification setup (e.g., for recrystallization)

Procedure:

  • Dissolve the starting material, 2-mercapto-N-methylbenzamide, in a suitable solvent within a reaction flask.

  • Slowly add the oxidizing agent to the solution while stirring. The reaction facilitates the formation of the disulfide bond between two molecules of the starting material.

  • Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, isolate the crude product, which may involve precipitation or solvent evaporation.

  • Purify the crude Benzamide, 2,2'-dithiobis[N-methyl-] by recrystallization from an appropriate solvent to obtain the final product with high purity.[1]

Start Start: 2-mercapto-N- methylbenzamide Dissolve 1. Dissolve in Appropriate Solvent Start->Dissolve Oxidize 2. Add Oxidizing Agent (e.g., H₂O₂) Dissolve->Oxidize Monitor 3. Monitor Reaction (e.g., TLC) Oxidize->Monitor Isolate 4. Isolate Crude Product Monitor->Isolate Purify 5. Purify via Recrystallization Isolate->Purify End Final Product: DTBMA Purify->End

Caption: General synthetic workflow for Benzamide, 2,2'-dithiobis[N-methyl-].[1]

The Broth Microdilution Method is a standard procedure for determining the MIC of an antimicrobial agent.[3]

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Standardized suspension of the target microorganism

  • Incubator

Procedure:

  • Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add a defined volume of the biocide stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the series.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 10⁵ CFU/mL).[3]

  • Controls: Include a positive control (microorganism in broth without the biocide) and a negative control (broth only) on each plate.[3]

  • Incubation: Incubate the plates under conditions optimal for the microorganism's growth (e.g., 37°C for 24 hours).

  • Analysis: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Prep 1. Prepare 96-well plate with broth medium Dilute 2. Perform 2-fold serial dilution of DTBMA Prep->Dilute Inoculate 3. Inoculate wells with microbial suspension Dilute->Inoculate Controls 4. Prepare Positive & Negative Controls Inoculate->Controls Incubate 5. Incubate plate under optimal conditions Controls->Incubate Analyze 6. Visually assess for growth inhibition Incubate->Analyze Result Result: Determine MIC Analyze->Result

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).[1][3]

Benzamide, 2,2'-dithiobis[N-methyl-] requires careful handling in accordance with good industrial hygiene and safety practices.[10]

  • Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[10]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Wear self-contained breathing apparatus if necessary.[10]

  • Spills: In case of a spill, prevent further leakage if safe to do so. Collect the material using spark-proof tools and dispose of it in suitable, closed containers. Avoid discharge into the environment.[10]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[11]

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] is a promising biocidal agent with a broad spectrum of activity.[1] Its mechanism, centered on the disruption of the microbial cell membrane via its reactive disulfide bond, is a valuable attribute for combating microbial growth in industrial settings.[1][2] While comprehensive efficacy data is not widely published, its demonstrated activity, particularly in synergistic formulations, highlights its potential. Further research to quantify its efficacy against a broader range of industrial spoilage organisms would be beneficial for expanding its application.

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[n-methyl-] as a Preservative in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4), also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a disulfide-containing aromatic compound recognized for its antimicrobial properties.[1][2] Its structure, featuring a reactive disulfide bridge, makes it a candidate for investigation as a preservative in cosmetic and personal care formulations.[1] Preservatives are essential components in most cosmetic products to protect them from microbial contamination, ensuring product safety and stability during storage and consumer use.[3][4]

This document provides a comprehensive overview of the available data on Benzamide, 2,2'-dithiobis[N-methyl-] and details the necessary experimental protocols required to evaluate its efficacy and safety as a cosmetic preservative. While the compound is listed in cosmetic ingredient inventories as an antimicrobial agent, publicly available data on its performance in standardized preservative efficacy tests and comprehensive safety assessments for cosmetic applications are limited.[5][6][7] Therefore, the following protocols are provided as a guide for researchers to generate the required data for a thorough evaluation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in Table 1. This information is crucial for formulation development and regulatory submissions.

Table 1: Physicochemical Properties of Benzamide, 2,2'-dithiobis[N-methyl-]

Property Value Reference(s)
CAS Number 2527-58-4 [1][8][9]
Molecular Formula C₁₆H₁₆N₂O₂S₂ [1][8][9]
Molecular Weight 332.44 g/mol [1][8][9]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide [1]
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide) [1][7]
Melting Point 216.5 - 219 °C [1][8][9]
Boiling Point 545.9 °C [8][9]
Appearance Off-White Solid / White to gray wet solids [6][10]

| Solubility | Soluble in Methanol |[6] |

Section 1: Mechanism of Action and Antimicrobial Efficacy

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of Benzamide, 2,2'-dithiobis[N-methyl-] is primarily attributed to its disulfide bond.[1][11] The proposed mechanism involves the compound acting as an electrophilic agent that targets and reacts with thiol (-SH) groups of cysteine residues within essential microbial proteins.[11] A key target is the zinc finger motifs found in various microbial proteins, which are critical for maintaining protein structure and function.[11]

The process is believed to occur via a thiol-disulfide exchange reaction:

  • Thiol-Disulfide Exchange: The disulfide bond of the compound interacts with a thiol group on a microbial protein.[11]

  • Mixed Disulfide Formation: A covalent mixed disulfide is formed between the compound and the cysteine residue of the protein.[11]

  • Zinc Ejection: This covalent modification disrupts the coordination of zinc ions within the zinc finger domain, leading to their ejection.[11]

  • Loss of Function: The ejection of zinc results in the loss of the protein's structural integrity and its biological function, ultimately leading to the inhibition of microbial growth or cell death.[11]

Additionally, it has been suggested that the compound may interact with and disrupt the bacterial cell membrane, contributing to its overall antimicrobial effect.[6][8][12]

cluster_0 Proposed Antimicrobial Mechanism DTBMA Benzamide, 2,2'-dithiobis[N-methyl-] (with Disulfide Bond) MixedDisulfide Mixed Disulfide Formation DTBMA->MixedDisulfide Thiol-Disulfide Exchange Protein Microbial Protein (with Thiol Group in Zinc Finger Domain) Protein->MixedDisulfide ZincEjection Zinc Ejection MixedDisulfide->ZincEjection LossOfFunction Loss of Protein Structure & Function ZincEjection->LossOfFunction Inhibition Inhibition of Microbial Growth LossOfFunction->Inhibition

Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[N-methyl-].

Antimicrobial Spectrum and Efficacy Data

Available data indicates that Benzamide, 2,2'-dithiobis[N-methyl-] and its analogs are primarily effective against Gram-positive bacteria.[8][13] Studies have shown activity against species such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, and Micrococcus luteus.[8][13] Conversely, no significant activity has been reported against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[8][13] While some sources suggest potential antifungal properties, detailed quantitative data is scarce.[8][11]

Quantitative efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. The available MIC data is limited and summarized in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) Data

Compound Microorganism MIC (µg/mL) Reference(s)
Benzamide, 2,2'-dithiobis[N-methyl-] Micrococcus luteus 32 [5][8]
Derivative of Benzamide, 2,2'-dithiobis[N-methyl-] Mycobacterium tuberculosis 16 [5]

| Derivative of Benzamide, 2,2'-dithiobis[N-methyl-] | Mycobacterium kansasii | 8 |[5] |

Note: The lack of broad-spectrum data, particularly against Gram-negative bacteria, yeast, and mold commonly found in cosmetics, necessitates further testing as detailed in the protocols below.

Section 2: Experimental Protocols for Evaluation as a Cosmetic Preservative

To validate Benzamide, 2,2'-dithiobis[N-methyl-] for use as a cosmetic preservative, a series of standardized tests must be performed. These include evaluating its antimicrobial efficacy within a cosmetic formulation and assessing its toxicological profile to ensure consumer safety.

Protocol: Preservative Efficacy Test (Challenge Test) - ISO 11930

The preservative efficacy test, or challenge test, is the most critical method for assessing the effectiveness of a preservative system in a cosmetic product.[14] The ISO 11930 standard is specifically designed for cosmetic products and is a widely accepted methodology.[3][15][16]

Objective: To evaluate the ability of Benzamide, 2,2'-dithiobis[N-methyl-] incorporated into a cosmetic formulation to inhibit the growth of and reduce the microbial load of specific microorganisms over a 28-day period.

Materials:

  • Final cosmetic formulation containing the test preservative (Benzamide, 2,2'-dithiobis[N-methyl-]) at a specified concentration.

  • Control formulation (without the preservative).

  • Standardized microbial strains (e.g., ATCC strains):

    • Pseudomonas aeruginosa (Gram-negative bacterium)[16]

    • Staphylococcus aureus (Gram-positive bacterium)[16]

    • Escherichia coli (Gram-negative bacterium)[16]

    • Candida albicans (Yeast)[16]

    • Aspergillus brasiliensis (Mold)[16]

  • Sterile containers for product samples.

  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Neutralizing diluents (to inactivate the preservative during microbial enumeration).

  • Incubators set at appropriate temperatures (e.g., 20-25°C).[3]

Procedure:

  • Preparation: Divide the cosmetic product into five separate sterile containers, one for each test microorganism.[15]

  • Inoculation: Inoculate each container with a standardized suspension of one of the test microorganisms to achieve an initial concentration of >1x10⁵ CFU/g or mL.[15]

  • Homogenization: Thoroughly mix the inoculum with the product to ensure uniform distribution.

  • Initial Count (Time 0): Immediately after inoculation, determine the concentration of microorganisms in each sample using standard dilution and plating techniques.

  • Incubation: Store the inoculated product containers at a controlled room temperature (e.g., 20-25°C) for 28 days, protected from light.[3]

  • Sampling and Enumeration: At specified time intervals (7, 14, and 28 days), withdraw an aliquot from each container.[4][15] Perform serial dilutions in a neutralizing broth and plate on appropriate agar to enumerate the surviving microorganisms.

  • Data Analysis: For each microorganism, calculate the log reduction in viable count from the initial concentration at each time point.

  • Evaluation: Compare the log reduction values against the acceptance criteria defined in ISO 11930 (Criteria A or B) to determine if the preservative system is effective.[15] For example, Criteria A for bacteria requires at least a 3-log reduction by day 7 and no subsequent increase.[15]

cluster_workflow Preservative Efficacy Test (ISO 11930) Workflow prep 1. Prepare 5 Inoculation Pots of Cosmetic Product inoculate 2. Inoculate Each Pot with a Single Microbial Strain (>10^5 CFU/g) prep->inoculate t0 3. Determine Initial Microbial Count (Time 0) inoculate->t0 incubate 4. Incubate at Room Temperature for 28 Days t0->incubate sampling 5. Sample and Enumerate Surviving Microbes incubate->sampling At Day 7, 14, 28 analysis 6. Calculate Log Reduction at Each Time Point sampling->analysis evaluation 7. Compare Results to ISO 11930 Criteria analysis->evaluation

Caption: Workflow for the ISO 11930 Preservative Efficacy (Challenge) Test.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Before use in a cosmetic product, the potential toxicity of a new ingredient to human cells must be evaluated.[17] In vitro cytotoxicity assays provide foundational data on the concentration range at which an ingredient may be harmful to cells.[17][18] The MTT assay is a common colorimetric method to assess cell viability.[17][19]

Objective: To determine the concentration of Benzamide, 2,2'-dithiobis[N-methyl-] that causes a 50% reduction in the viability of cultured human skin cells (e.g., fibroblasts or keratinocytes), known as the IC50 value.

Materials:

  • Human skin cell line (e.g., HaCaT keratinocytes or NCTC 929 fibroblasts).[20]

  • Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics).

  • Benzamide, 2,2'-dithiobis[N-methyl-], dissolved in a biocompatible solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[17]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the treated cells for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490-570 nm) using a microplate reader.[17] The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow In Vitro Cytotoxicity (MTT Assay) Workflow seed 1. Seed Human Skin Cells in 96-Well Plate treat 2. Treat Cells with Serial Dilutions of Test Compound seed->treat incubate 3. Incubate for 24-72 Hours treat->incubate mtt 4. Add MTT Reagent and Incubate incubate->mtt solubilize 5. Solubilize Formazan Crystals mtt->solubilize read 6. Measure Absorbance with Plate Reader solubilize->read analysis 7. Calculate Cell Viability and Determine IC50 Value read->analysis

Caption: Workflow for a standard in vitro cytotoxicity MTT assay.

Protocol: Skin Sensitization Assessment

Skin sensitization is the induction of an allergic response following skin contact with a substance and is a critical safety endpoint for cosmetic ingredients.[21][22] Current regulations favor the use of non-animal, new approach methodologies (NAMs) that assess key events in the adverse outcome pathway (AOP) for skin sensitization.[22][23] A combination of in chemico and in vitro tests is often required.

Objective: To evaluate the skin sensitization potential of Benzamide, 2,2'-dithiobis[N-methyl-] using a battery of validated in vitro test methods.

Recommended Assays (select based on an integrated testing strategy):

  • Direct Peptide Reactivity Assay (DPRA - OECD 442C): An in chemico method that assesses the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking the first key event of protein binding in the skin.[24]

  • KeratinoSens™ (ARE-Nrf2 Luciferase Test Method - OECD 442D): A cell-based assay using human keratinocytes to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in the cellular response to sensitizers.[24]

  • Human Cell Line Activation Test (h-CLAT - OECD 442E): A cell-based assay that measures the expression of cell surface markers (CD86 and CD54) on monocytic cells, mimicking dendritic cell activation, another key event in sensitization.[24]

General Procedure Outline (using h-CLAT as an example):

  • Cell Culture: Culture a human monocytic cell line (e.g., THP-1) under standard conditions.

  • Concentration Selection: Determine a range of non-cytotoxic test concentrations of Benzamide, 2,2'-dithiobis[N-methyl-] using a preliminary cell viability assay.

  • Compound Exposure: Treat the cells with the selected concentrations of the test compound for 24 hours.

  • Staining: After exposure, wash the cells and stain them with fluorescently-labeled antibodies against CD86 and CD54. A viability marker is also included.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the expression levels of the cell surface markers on viable cells.

  • Data Analysis: Calculate the relative fluorescence intensity for each marker. If the expression of CD86 and/or CD54 exceeds a defined threshold at specific concentrations, the compound is classified as a sensitizer.

Section 3: Safety and Regulatory Considerations

Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Benzamide, 2,2'-dithiobis[N-methyl-] has been reported with the following hazard statements:

  • H317: May cause an allergic skin reaction. [7][25]

  • H400/H410: Very toxic to aquatic life / with long lasting effects. [7]

The H317 classification underscores the critical importance of conducting thorough skin sensitization testing before considering this ingredient for any cosmetic application.[26] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the raw material.[9][25]

Regulatory Status

Benzamide, 2,2'-dithiobis[N-methyl-] is listed in the EU's cosmetic ingredient database (CosIng) with the function of "antimicrobial".[7] It is also listed as an active substance on the EPA TSCA inventory in the United States.[7][27] However, a specific approval for its use as a cosmetic preservative, including permitted concentrations and product types, may not be established in all regions. It has been noted that it may be used as a component in a product covered by a group standard but may not have individual approval for use as a chemical in its own right.[7] Researchers and formulators must verify the current regulatory status and any restrictions in their target markets before commercialization.[6]

Conclusion and Future Directions

Benzamide, 2,2'-dithiobis[N-methyl-] demonstrates potential as a preservative for cosmetic applications, particularly against Gram-positive bacteria, based on its proposed mechanism of action. However, the currently available data is insufficient to support its use. A significant research effort is required to establish a comprehensive profile of its efficacy and safety.

To move forward, the following steps are recommended:

  • Efficacy Testing: Conduct preservative efficacy (challenge) tests using the ISO 11930 protocol in various cosmetic formulation types (e.g., oil-in-water emulsions, water-in-oil emulsions, surfactant-based systems) to determine effective use concentrations and its full spectrum of activity.

  • Safety Assessment: Perform a battery of in vitro toxicology tests, including cytotoxicity, skin sensitization, genotoxicity, and phototoxicity assays, to build a robust safety dossier.

  • Regulatory Engagement: Consult with regulatory authorities to clarify the data requirements for the approval of Benzamide, 2,2'-dithiobis[N-methyl-] as a new or existing cosmetic preservative.

By following the detailed protocols and addressing the data gaps outlined in these notes, researchers can systematically evaluate the viability of Benzamide, 2,2'-dithiobis[N-methyl-] as a safe and effective preservative for the cosmetics industry.

References

Application Notes and Protocols for the Quantification of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Benzamide, 2,2'-dithiobis[n-methyl-], a compound with applications as a microbiocide and preservative.[1][2] The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate and reliable quantification in various matrices, which is crucial for quality control, stability studies, and pharmacokinetic assessments.[3]

Analytical Methods Overview

Two primary analytical methods are detailed for the quantification of Benzamide, 2,2'-dithiobis[n-methyl-]:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible method suitable for routine analysis, offering specificity, accuracy, and precision.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method, ideal for complex matrices and low-level quantification, particularly in biological samples.[1]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Benzamide, 2,2'-dithiobis[n-methyl-].[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD) is recommended.[3] The use of a C18 stationary phase provides sufficient retention and separation of the analyte.[3]

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Newcrom R1, 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes
Retention Time Approximately 4.9 minutes

Table 1: HPLC Instrumentation and Chromatographic Conditions. [3]

2. Preparation of Solutions:

  • Mobile Phase Preparation: Combine 600 mL of HPLC-grade acetonitrile, 400 mL of HPLC-grade water, and 1.0 mL of phosphoric acid. Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzamide, 2,2'-dithiobis[n-methyl-] reference standard and transfer it to a 10 mL volumetric flask. Dissolve in acetonitrile and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.[3]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the standard stock solution with the mobile phase.[3]

3. Sample Preparation:

  • Accurately weigh a sample containing Benzamide, 2,2'-dithiobis[n-methyl-].

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the linearity range.[3]

  • Vortex the solution for 2 minutes, followed by sonication for 10 minutes.[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[3]

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.[3]

  • Inject the calibration standards in ascending order of concentration.[3]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample solutions.[3]

  • Determine the concentration of Benzamide, 2,2'-dithiobis[n-methyl-] in the samples using the linear regression equation derived from the calibration curve.[3]

Method Validation Summary

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) Concentration specific to instrument sensitivity
Limit of Quantification (LOQ) Concentration specific to instrument sensitivity

Table 2: Summary of HPLC Method Validation Parameters.

Experimental Workflow

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Injection data Data Acquisition and Processing hplc->data Chromatogram quant Quantification data->quant Peak Area

Caption: HPLC analysis workflow from sample preparation to quantification.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section provides a detailed protocol for the sensitive and selective quantification of Benzamide, 2,2'-dithiobis[n-methyl-] using LC-MS, which is particularly useful for analyzing biological matrices.[1]

Experimental Protocol

1. Instrumentation and Conditions:

ParameterRecommended Setting
LC System High-performance liquid chromatography system
MS System Triple quadrupole mass spectrometer
Column Reversed-phase C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: LC-MS Instrumentation and Conditions. [4]

2. Sample Preparation (from a biological matrix):

This protocol is recommended for the extraction of the analyte from plasma or cell lysate.[1]

  • Materials:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (FA), LC-MS grade

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)[1]

  • Procedure:

    • Protein Precipitation: To 100 µL of the sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an internal standard.[1]

    • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[1]

    • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

    • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.[1]

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[1]

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis precip Protein Precipitation vortex Vortexing precip->vortex centri Centrifugation vortex->centri super Supernatant Collection centri->super evap Evaporation super->evap recon Reconstitution evap->recon filt Filtration recon->filt lc Liquid Chromatography (Separation) filt->lc ms Mass Spectrometry (Detection) lc->ms Ionization data_analysis Data Analysis and Quantification ms->data_analysis MRM Data

Caption: Experimental workflow for LC-MS analysis from sample preparation to data analysis. [1]

Potential Degradation Pathways

Understanding the stability of Benzamide, 2,2'-dithiobis[n-methyl-] is critical. The following diagram illustrates potential degradation pathways under stress conditions.

Degradation_Pathways cluster_cleavage Cleavage Pathways parent Benzamide, 2,2'-dithiobis[n-methyl-] (Parent Molecule) reductive Reductive/Oxidative Cleavage parent->reductive Reduction (e.g., R-SH) Strong Oxidation (e.g., H₂O₂) hydrolytic Hydrolytic Cleavage parent->hydrolytic Acid/Base Hydrolysis (Amide Cleavage) thiol 2-Mercapto-N-methylbenzamide (Thiol) reductive->thiol sulfonic 2-(N-methylcarbamoyl)benzenesulfonic acid (Sulfonic Acid) reductive->sulfonic acid 2,2'-Dithiobis(benzoic acid) hydrolytic->acid amine Methylamine hydrolytic->amine

Caption: Potential degradation pathways of Benzamide, 2,2'-dithiobis[n-methyl-]. [5]

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] (also known as DTBMA) is a disulfide-containing aromatic compound. While its primary applications have been in material science and as a microbicide, its chemical structure warrants investigation for its potential in oncology research.[1][2][3] The molecule incorporates two key features of interest: a disulfide bond, which can be cleaved in the reducing intracellular environment, and N-methylbenzamide moieties, a structural component present in various biologically active compounds, including some with anticancer properties such as PARP inhibitors.[4][5][6] Furthermore, this compound serves as a synthetic intermediate in the production of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[7]

These application notes provide a comprehensive framework for the characterization of Benzamide, 2,2'-dithiobis[N-methyl-] in a cancer cell culture setting. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, cell cycle progression, and potential mechanisms of action related to PARP inhibition. The presented data is hypothetical and intended to guide experimental design.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented below.

PropertyValue
CAS Number 2527-58-4
Molecular Formula C₁₆H₁₆N₂O₂S₂
Molecular Weight 332.44 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO, sparingly soluble in ethanol, insoluble in water.
Storage Store at 2-8°C, protected from light and moisture.

Hypothetical Efficacy Data

The following tables present hypothetical data to illustrate the potential anticancer effects of Benzamide, 2,2'-dithiobis[N-methyl-]. These values are for illustrative purposes and would require experimental verification.

Table 1: Cytotoxicity (IC₅₀) in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)Hypothetical IC₅₀ (µM)
HL-60 Promyelocytic LeukemiaMTT7215.5
MCF-7 Breast AdenocarcinomaMTT7228.2
A549 Lung CarcinomaMTT7245.1
K562 Chronic Myelogenous LeukemiaMTT7221.8

Table 2: Apoptosis Induction in HL-60 Cells

Treatment Concentration (µM)% Apoptotic Cells (Annexin V/PI Staining) after 48h
0 (Vehicle Control) 5.2 ± 1.1
10 25.8 ± 3.5
25 55.3 ± 4.8
50 82.1 ± 6.2

Table 3: Cell Cycle Analysis in HL-60 Cells

Treatment Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Vehicle Control) 45.2 ± 2.335.1 ± 1.919.7 ± 1.5
25 (after 24h) 30.1 ± 2.120.5 ± 1.849.4 ± 3.2

Proposed Mechanisms of Action and Signaling Pathways

Based on the structure of Benzamide, 2,2'-dithiobis[N-methyl-] and data from related N-substituted benzamides, two primary potential mechanisms of anticancer action are proposed: induction of apoptosis via the intrinsic pathway and inhibition of PARP, leading to PARP trapping.

Induction of Apoptosis

N-substituted benzamides have been shown to induce apoptosis in cancer cells through a mechanism that involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[4][8] This process is often preceded by a G2/M cell cycle arrest.[4][8]

apoptosis_pathway cluster_cell Cancer Cell DTBMA Benzamide, 2,2'-dithiobis[N-methyl-] Mitochondrion Mitochondrion DTBMA->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by Benzamide, 2,2'-dithiobis[N-methyl-].

PARP Inhibition and Trapping

The benzamide moiety is a common feature of many PARP inhibitors.[5][6] These inhibitors can exert their cytotoxic effects not only by inhibiting the catalytic activity of PARP but also by "trapping" the PARP enzyme on DNA at sites of single-strand breaks.[5][6][9] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair.[6][9]

parp_trapping_pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits PARP_Trap Trapped PARP1-DNA Complex DNA_SSB->PARP_Trap DTBMA Benzamide, 2,2'-dithiobis[N-methyl-] PARP1->DTBMA Inhibited by PARP1->PARP_Trap DTBMA->PARP_Trap Causes Replication_Fork_Collapse Replication Fork Collapse PARP_Trap->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death

Caption: Proposed mechanism of PARP trapping leading to cytotoxicity.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of Benzamide, 2,2'-dithiobis[N-methyl-].

Stock Solution Preparation
  • Aseptically weigh out the desired amount of Benzamide, 2,2'-dithiobis[N-methyl-] in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Benzamide, 2,2'-dithiobis[N-methyl-] stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of Benzamide, 2,2'-dithiobis[N-methyl-] from the 10 mM stock in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO at the highest concentration used).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

mtt_assay_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Benzamide, 2,2'-dithiobis[N-methyl-] Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis and PARP Cleavage

This protocol is to detect key proteins involved in apoptosis and PARP signaling.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Benzamide, 2,2'-dithiobis[N-methyl-] stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE and Western blot equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Benzamide, 2,2'-dithiobis[N-methyl-] for the desired time (e.g., 24 or 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

western_blot_workflow Start Start Cell_Culture_Treatment Cell Culture and Treatment Start->Cell_Culture_Treatment Cell_Lysis Cell Lysis Cell_Culture_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Conclusion

Benzamide, 2,2'-dithiobis[N-methyl-] presents an interesting scaffold for investigation in cancer research due to its disulfide linkage and benzamide functional groups. The provided protocols and hypothetical data offer a starting point for exploring its potential cytotoxic and mechanistic properties in cancer cell lines. Further studies are warranted to validate these hypotheses and to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-] (CAS No. 2527-58-4), also known as MNS or Dithio-2,2'-bis(N-methylbenzamide) (DTBMA), is a sulfur-containing organic compound with recognized antimicrobial properties.[1] Its biocidal activity is attributed to its chemical structure, specifically the disulfide bond linking two N-methylbenzamide moieties.[2] This feature is believed to be central to its mechanism of action, which involves the disruption of microbial cell membranes.[3][4] The compound has demonstrated activity against a range of microorganisms, particularly Gram-positive bacteria and some fungi, making it a subject of interest for the development of new antimicrobial agents and for use as a preservative.[2][4]

These application notes provide a summary of the available quantitative data on the Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[n-methyl-] and its derivatives. Furthermore, a detailed protocol for determining the MIC using the broth microdilution method is outlined to facilitate standardized evaluation of this compound's antimicrobial efficacy.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of Benzamide, 2,2'-dithiobis[n-methyl-] and its derivatives has been quantified against several microorganisms. The following table summarizes the available MIC data. It is important to note that publicly available data is limited, and further comprehensive studies are required to fully characterize its antimicrobial spectrum.[3]

Compound/DerivativeMicroorganismStrainMIC (µg/mL)
Benzamide, 2,2'-dithiobis[n-methyl-] Staphylococcus aureusATCC 65388.31[4]
Micrococcus luteusNot Specified32[1][3]
Bacillus cereusNot Specified>100[4]
Enterococcus faecalisNot Specified>100[4]
Derivative of Benzamide, 2,2'-dithiobis[n-methyl-] Mycobacterium tuberculosisNot Specified16[1]
Derivative of Benzamide, 2,2'-dithiobis[n-methyl-] Mycobacterium kansasiiNot Specified8[1]

Note: The data for Bacillus cereus and Enterococcus faecalis suggest limited activity at the tested concentrations.[4] The derivatives mentioned in the table are structurally related to Benzamide, 2,2'-dithiobis[n-methyl-] and indicate the potential for this class of compounds against mycobacteria.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on established guidelines for antimicrobial susceptibility testing and is a standard method for determining the MIC of a compound.[4][6]

1. Materials

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

2. Preparation of Reagents

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] in a suitable solvent (e.g., 1 mg/mL in DMSO).[4] The stock solution should be at least 100 times the highest final concentration to be tested to minimize solvent effects.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several morphologically similar colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

    • Dilute the adjusted inoculum in the appropriate sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

3. Broth Microdilution Assay Procedure

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[4]

  • The eleventh well will serve as the growth control (inoculum without the test compound), and the twelfth well will be the sterility control (broth only).

  • Add 100 µL of the diluted microbial inoculum to each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).[4]

  • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours for most bacteria or as appropriate for the specific microorganism.[4]

4. Interpretation of Results

  • Following incubation, visually inspect the microtiter plates for microbial growth, indicated by turbidity. A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

  • The MIC is defined as the lowest concentration of Benzamide, 2,2'-dithiobis[n-methyl-] that completely inhibits the visible growth of the microorganism.[4]

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of MNS in DMSO serial_dilution Perform 2-fold Serial Dilutions of MNS in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to working concentration prep_inoculum->dilute_inoculum add_inoculum Inoculate wells with microbial suspension dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 18-24 hours add_inoculum->incubation read_plate Visually inspect for turbidity or read absorbance incubation->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Proposed Antimicrobial Mechanism of Action

Mechanism_of_Action cluster_interaction Cellular Interaction cluster_effect Cellular Effect MNS Benzamide, 2,2'-dithiobis[n-methyl-] (MNS) cell_membrane Microbial Cell Membrane MNS->cell_membrane Adsorption and Interaction thiol_proteins Thiol-containing proteins (e.g., in membrane/cytoplasm) MNS->thiol_proteins Thiol-Disulfide Exchange disruption Membrane Disruption & Increased Permeability cell_membrane->disruption protein_inactivation Protein Inactivation & Disruption of Cellular Processes thiol_proteins->protein_inactivation inhibition Inhibition of Growth disruption->inhibition protein_inactivation->inhibition

Caption: Proposed mechanism of MNS antimicrobial action.

References

Application Notes and Protocols for Cytotoxicity Assays of Benzamide, 2,2'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cytotoxicity assays on the compound Benzamide, 2,2'-dithiobis[n-methyl-], also known as MNS. This document includes detailed experimental protocols for key assays, a summary of available data, and visualizations of relevant signaling pathways and workflows.

Introduction

Benzamide, 2,2'-dithiobis[n-methyl-] is a disulfide-containing aromatic compound.[1] Its chemical structure, featuring two N-methylbenzamide moieties linked by a disulfide bridge, is central to its biological activity.[1] While primarily used as an industrial microbicide and preservative, its potential in drug development, particularly in oncology and antiviral therapies, is an area of growing interest.[1][2] The disulfide bond can be cleaved in the reducing intracellular environment, suggesting its potential as a prodrug for targeted therapies.[2]

Data Presentation

Quantitative cytotoxicity data for Benzamide, 2,2'-dithiobis[n-methyl-] is limited in publicly available literature. The following tables present illustrative data based on hypothetical scenarios and data from closely related compounds to guide experimental design and data presentation.[2]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 2527-58-4
Molecular Formula C₁₆H₁₆N₂O₂S₂
Molecular Weight 332.44 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO, sparingly soluble in ethanol, insoluble in water
Storage Store at 2-8°C, protected from light and moisture

Source: Hypothetical data for illustrative purposes.[2]

Table 2: Illustrative Cytotoxicity in Human Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma7215.2
A549 Lung Carcinoma7222.8
HeLa Cervical Adenocarcinoma7218.5
Jurkat T-cell Leukemia4812.1

Source: Hypothetical data for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[2][3][4]

Objective: To determine the concentration of Benzamide, 2,2'-dithiobis[n-methyl-] that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] in DMSO.[2] Perform serial dilutions in complete medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This protocol is based on the principle that damaged cells release LDH into the culture medium.[5][6]

Objective: To quantify cell membrane damage induced by Benzamide, 2,2'-dithiobis[n-methyl-].

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants from Protocol 1

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

  • Collect Supernatant: After the treatment period, carefully transfer the cell culture supernatant from each well of the 96-well plate to a new plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.[5]

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm and a reference wavelength of 680 nm).[5]

  • Data Analysis: Subtract the reference wavelength absorbance from the primary wavelength absorbance. Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous, and maximum release wells.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if Benzamide, 2,2'-dithiobis[n-methyl-] induces apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Treated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Benzamide, 2,2'-dithiobis[n-methyl-] at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Proposed Signaling Pathways and Mechanisms of Action

The biological activity of Benzamide, 2,2'-dithiobis[n-methyl-] is likely attributed to its disulfide bond and benzamide moieties.

Thiol-Disulfide Exchange and Oxidative Stress

The disulfide bond can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent inactivation of essential enzymes.[1] This interaction can disrupt cellular redox homeostasis and induce oxidative stress.

Thiol_Disulfide_Exchange MNS Benzamide, 2,2'-dithiobis[n-methyl-] ProteinThiol Protein-SH (e.g., enzymes, receptors) MNS->ProteinThiol Thiol-Disulfide Exchange MixedDisulfide Protein-S-S-MNS (Inactive Protein) ProteinThiol->MixedDisulfide CellularStress Oxidative Stress Cellular Dysfunction MixedDisulfide->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis

Caption: Proposed mechanism of action via thiol-disulfide exchange.

Intrinsic Apoptosis Pathway

Studies on related N-substituted benzamides suggest the induction of apoptosis through the mitochondrial (intrinsic) pathway.[7][8] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and downstream executioner caspases.

Intrinsic_Apoptosis_Pathway MNS Benzamide, 2,2'-dithiobis[n-methyl-] Mitochondria Mitochondria MNS->Mitochondria Induces stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by the compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of Benzamide, 2,2'-dithiobis[n-methyl-].

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis StockPrep Prepare Stock Solution (10 mM in DMSO) SerialDilution Prepare Serial Dilutions StockPrep->SerialDilution CellCulture Culture and Seed Cells (96-well plates) Treatment Treat Cells with Compound CellCulture->Treatment SerialDilution->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay IC50 Calculate IC₅₀ MTT->IC50 Cytotoxicity Determine % Cytotoxicity LDH->Cytotoxicity ApoptosisAnalysis Quantify Apoptosis ApoptosisAssay->ApoptosisAnalysis

Caption: General workflow for cytotoxicity assessment..

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-], also known as 2,2'-Dithiobis(N-methylbenzamide) or DTBMA, is a homobifunctional crosslinking agent containing a disulfide bond.[1][2] This disulfide bridge is the key functional feature, allowing for the formation of covalent crosslinks that are cleavable under reducing conditions.[3] This characteristic makes it a potentially valuable tool in the study of protein-protein interactions, protein structure elucidation, and the development of redox-responsive materials.[4] The ability to cleave the crosslinker simplifies the analysis of crosslinked products, particularly in mass spectrometry-based proteomics workflows.[3] While its primary documented applications are in industrial processes and as a biocide, its structure suggests utility as a cleavable crosslinking agent for biological research.[1]

These application notes provide a generalized framework for the use of Benzamide, 2,2'-dithiobis[N-methyl-] as a crosslinking agent, drawing upon established methodologies for similar disulfide-containing compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in Table 1. Understanding these properties is crucial for the proper handling, storage, and application of the crosslinking agent.

PropertyValueReference
CAS Number 2527-58-4[1][2]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][2]
Molecular Weight 332.44 g/mol [1][2]
IUPAC Name N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide[2]
Synonyms 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide), DTBMA[2]
Appearance White to gray solid[4]
Melting Point 217-219 °C[2][4]
Boiling Point 545.9 °C at 760 mmHg[2]
Solubility Soluble in Methanol, DMSO, DMF[4]

Principle of Disulfide-Based Crosslinking

Dithiobis compounds like Benzamide, 2,2'-dithiobis[N-methyl-] act as crosslinking agents by forming covalent bonds between functional groups on proteins that are in close proximity. The disulfide bond within the crosslinker serves as a spacer arm that can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. This cleavable nature is highly advantageous for mass spectrometry analysis, as it allows for the separation of crosslinked peptides, simplifying their identification.[3] The proposed mechanism of action for its antimicrobial properties involves thiol-disulfide exchange with thiol groups in proteins, leading to the formation of mixed disulfides and inactivation of essential enzymes.[2] A similar mechanism is expected for its protein crosslinking activity.

G cluster_crosslinking Crosslinking Reaction (Thiol-Disulfide Exchange) cluster_cleavage Cleavage of Crosslink Protein1_SH Protein 1-SH Crosslinked_Protein Crosslinked Protein (Protein 1-S-S-R) Protein1_SH->Crosslinked_Protein Reacts with Protein2_SH Protein 2-SH Final_Crosslinked Final Crosslinked Product (Protein 1-S-S-Protein 2) Protein2_SH->Final_Crosslinked Crosslinker Benzamide, 2,2'-dithiobis[n-methyl-] (R-S-S-R) Crosslinker->Crosslinked_Protein Crosslinked_Protein->Final_Crosslinked Reacts with Protein 2-SH Cleaved_Protein1 Protein 1-SH Final_Crosslinked->Cleaved_Protein1 Cleavage Cleaved_Protein2 Protein 2-SH Final_Crosslinked->Cleaved_Protein2 Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Protein1 Reducing_Agent->Cleaved_Protein2

Mechanism of crosslinking and cleavage.

Experimental Protocols

The following are generalized protocols for the use of Benzamide, 2,2'-dithiobis[N-methyl-] in protein crosslinking studies. Note: These protocols are intended as a starting point and will likely require optimization for specific applications.

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins in solution.

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Purified protein sample(s)

  • Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5; avoid amine-containing buffers like Tris)[1]

  • Solvent for crosslinker (e.g., DMSO or DMF)[1][4]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[1]

  • Reducing agent (e.g., DTT or β-mercaptoethanol)[1]

Procedure:

  • Prepare Protein Sample: Dissolve the purified protein(s) in the crosslinking buffer to a final concentration of 1-5 mg/mL.[1]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve Benzamide, 2,2'-dithiobis[N-methyl-] in a minimal amount of DMSO or DMF to prepare a 10-25 mM stock solution.[1]

  • Initiate Crosslinking: Add the crosslinker stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. The optimal concentration should be determined empirically.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50 mM and incubate for an additional 15 minutes.[1]

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vivo Crosslinking in Cultured Cells

This protocol is designed to capture protein interactions within a cellular environment.

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Cell Washing: Wash the cells three times with ice-cold PBS to remove any residual culture medium.[1]

  • Crosslinking: Prepare a fresh solution of Benzamide, 2,2'-dithiobis[N-methyl-] in ice-cold PBS at a concentration of 1-5 mM. Add the crosslinking solution to the cells and incubate on ice for 30 minutes.[1]

  • Quenching: Remove the crosslinking solution and wash the cells twice with cold PBS containing a quenching agent (e.g., 50 mM Tris-HCl).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the crosslinked protein complexes.

  • Protein Isolation and Analysis: Isolate the protein lysate by centrifugation. The supernatant containing the crosslinked proteins can then be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.[1]

Data Presentation

Table 2: Illustrative Data for Optimization of Crosslinker Concentration

Crosslinker Concentration (mM)Yield of Crosslinked Dimer (%)Yield of Higher-Order Aggregates (%)Monomer Remaining (%)
0.115283
0.5451045
1.0602515
2.055405

This table contains hypothetical data for illustrative purposes.

Visualizations

The following diagrams illustrate the experimental workflow and decision-making process in a typical crosslinking experiment.

G cluster_workflow General Experimental Workflow Sample_Prep Protein Sample Preparation (Purified Protein or Cells) Crosslinking Crosslinking Reaction (Add Benzamide, 2,2'-dithiobis[n-methyl-]) Sample_Prep->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Analysis Analysis of Crosslinked Products Quenching->Analysis SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec

General experimental workflow for protein crosslinking.

G cluster_decision Decision Workflow for Crosslinking Analysis SDS_PAGE_Analysis Analyze by non-reducing SDS-PAGE Higher_MW_Band Higher MW band observed? SDS_PAGE_Analysis->Higher_MW_Band Optimize Optimize crosslinker concentration/incubation time Higher_MW_Band->Optimize No Cleavage Perform cleavage with reducing agent (DTT) Higher_MW_Band->Cleavage Yes Band_Disappears Band disappears? Cleavage->Band_Disappears Proceed_MS Proceed with Mass Spectrometry for protein identification Band_Disappears->Proceed_MS Yes Non_Specific Crosslinking may be non-specific or irreversible Band_Disappears->Non_Specific No

References

Application Notes and Protocols: Benzamide, 2,2'-dithiobis[N-methyl-] for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, 2,2'-dithiobis[N-methyl-] (DTBMA) is a disulfide-containing compound with significant potential in the development of advanced drug delivery systems.[1] Its core structure features a reversible disulfide bond, which can be strategically exploited to create "smart" or stimuli-responsive materials that release therapeutic agents in specific physiological environments.[1][2] The primary application in targeted drug delivery stems from the difference in redox potential between the extracellular and intracellular environments, particularly within tumor tissues.[3] Tumor cells often exhibit a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to normal tissues.[3] This elevated GSH level can cleave the disulfide bond in DTBMA-containing carriers, triggering the release of an encapsulated or conjugated drug specifically at the tumor site. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing off-target side effects.[2]

It is important to note that while the conceptual basis is strong, extensive literature searches have not yielded specific examples of Benzamide, 2,2'-dithiobis[N-methyl-] as a primary component in clinically evaluated drug delivery systems.[2] Therefore, the following application notes and protocols are based on the established principles of redox-responsive drug delivery using the broader class of dithiobisbenzamide compounds and should be considered a generalized framework that requires optimization for this specific molecule.[2]

Physicochemical Properties of Benzamide, 2,2'-dithiobis[N-methyl-]

A summary of the key physical and chemical properties of Benzamide, 2,2'-dithiobis[N-methyl-] is presented in the table below.

PropertyValueReference(s)
CAS Number 2527-58-4[1]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1]
Molecular Weight 332.4 g/mol [1]
Appearance White to gray wet solids[3]
Melting Point 217-219 °C[1]
Boiling Point 545.9 °C[1]
Solubility Soluble in Methanol[1]

Principle of Redox-Responsive Drug Delivery

The targeted drug delivery strategy using DTBMA-based carriers is centered on the redox potential difference between the bloodstream and the intracellular environment of tumor cells. The disulfide bond is relatively stable in the oxidizing environment of the blood but is susceptible to cleavage in the presence of high concentrations of glutathione (GSH), a tripeptide thiol.[3]

G cluster_blood Bloodstream (Low GSH) cluster_tumor Tumor Cell (High GSH) NP_stable Drug-Loaded Nanoparticle (Disulfide Linker Intact) NP_cleaved Nanoparticle Disassembly NP_stable->NP_cleaved Tumor Targeting & Cellular Uptake Drug Drug Release NP_cleaved->Drug Disulfide Cleavage by GSH

Redox-responsive cleavage of a disulfide-linked drug delivery system.

Application Notes

Redox-Responsive Nanocarriers

DTBMA can be incorporated as a cross-linker in the synthesis of polymers for creating redox-responsive hydrogels or as a constituent of amphiphilic block copolymers for forming micelles or nanoparticles.[1] These nanocarriers can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their transport to the target site.

Targeted Cancer Therapy

The significant difference in GSH concentration between tumor and normal tissues makes DTBMA-based systems promising candidates for targeted cancer therapy.[2] By designing the nanocarrier to be stable in circulation and to disassemble only upon entering the reducing environment of a cancer cell, the therapeutic payload can be delivered with high specificity, potentially reducing the systemic toxicity associated with many chemotherapeutic agents.[2]

Formulation Considerations

The design of a DTBMA-based drug delivery system requires careful consideration of several factors:

  • Polymer Chemistry: The choice of polymer will influence the nanoparticle's size, stability, drug-loading capacity, and release kinetics.

  • Drug Compatibility: The physicochemical properties of the drug to be encapsulated must be compatible with the chosen polymer and formulation method.

  • In Vivo Stability: The disulfide linkage must be stable enough to prevent premature drug release during circulation but sufficiently sensitive to be cleaved by intracellular GSH levels.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a hypothetical drug delivery system incorporating a dithiobisbenzamide moiety.

Protocol 1: Synthesis of a Dithiobisbenzamide-Containing Polymer

This protocol describes a general method for synthesizing a polymer with a dithiobisbenzamide moiety in its backbone.

Materials:

  • A diamine monomer

  • A diacid chloride monomer

  • Benzamide, 2,2'-dithiobis[N-methyl-] (functionalized for polymerization)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In a nitrogen-purged flask, dissolve the diamine monomer and the functionalized DTBMA in anhydrous DMF.

  • Add triethylamine to the solution and stir at room temperature for 30 minutes.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the diacid chloride monomer in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and wash the polymer with the non-solvent to remove unreacted monomers and oligomers.[2]

  • Dry the polymer under vacuum.

  • Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gel Permeation Chromatography (GPC).[2]

Protocol 2: Formulation of Drug-Loaded Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using a nanoprecipitation method.

Materials:

  • Dithiobisbenzamide-containing polymer

  • Therapeutic drug (e.g., a hydrophobic anticancer agent)

  • A water-miscible organic solvent (e.g., acetone or THF)

  • Purified water

  • A surfactant (e.g., Pluronic F127)

Procedure:

  • Dissolve a known amount of the dithiobisbenzamide-containing polymer and the therapeutic drug in the organic solvent.

  • In a separate beaker, prepare an aqueous solution containing the surfactant.

  • Under vigorous stirring, inject the organic solution dropwise into the aqueous solution.[2]

  • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purify the nanoparticle suspension by dialysis or centrifugation to remove free drug and excess surfactant.[2]

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: In Vitro Drug Release Study

This protocol details the evaluation of triggered drug release in response to a reducing agent.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH to simulate the intracellular reducing environment.

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag into the release media and maintain at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release media and replace with an equal volume of fresh media.

  • Analyze the concentration of the released drug in the collected aliquots using HPLC.[2]

  • Plot the cumulative drug release as a function of time for both conditions to compare the release profiles.

Quantitative Data

The following tables present representative quantitative data for a hypothetical dithiobisbenzamide-based nanoparticle drug delivery system. These values are for illustrative purposes and are based on typical results for redox-responsive systems.[2]

Table 1: Representative Nanoparticle Characterization

ParameterRepresentative ValueMethod of AnalysisSignificance
Particle Size 100 - 200 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation time.
Zeta Potential -20 to +20 mVLaser Doppler VelocimetryIndicates surface charge and colloidal stability of the nanoparticles.
Drug Loading Capacity 5 - 15% (w/w)High-Performance Liquid Chromatography (HPLC)The weight percentage of the drug relative to the total weight of the nanoparticle.
Encapsulation Efficiency > 80%HPLCThe percentage of the initial drug that is successfully encapsulated in the nanoparticles.

Table 2: Representative In Vitro Drug Release Profile

ConditionCumulative Release after 24hMethod of AnalysisSignificance
Normal Physiological Conditions (PBS, pH 7.4) < 10%Dialysis with HPLC analysisDemonstrates the stability of the drug delivery system in the bloodstream.
Reducing Conditions (10 mM GSH) > 70%Dialysis with HPLC analysisSimulates the triggered release of the drug in the target (e.g., tumor) environment.

Visualizations

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Evaluation Monomers Diamine & Diacid Monomers + Functionalized DTBMA Polymerization Polymerization Reaction Monomers->Polymerization Polymer Dithiobisbenzamide Polymer Polymerization->Polymer Drug_Polymer Polymer + Drug in Organic Solvent Polymer->Drug_Polymer Nanoprecipitation Nanoprecipitation in Aqueous Surfactant Drug_Polymer->Nanoprecipitation Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Nanoparticles Characterization Characterization (Size, Zeta, DLC, EE) Nanoparticles->Characterization Release_Study In Vitro Drug Release Study Nanoparticles->Release_Study

Workflow for the synthesis and evaluation of redox-responsive nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis Yield Optimization for Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzamide, 2,2'-dithiobis[n-methyl-]. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the synthesis yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Benzamide, 2,2'-dithiobis[n-methyl-]?

A1: There are two primary synthetic routes for Benzamide, 2,2'-dithiobis[n-methyl-]:

  • Oxidation of 2-mercapto-N-methylbenzamide: This is a common and direct method where the corresponding thiol is oxidized to form the disulfide bond.[1]

  • Amidation of 2,2'-dithiosalicylic acid: This route involves the conversion of 2,2'-dithiosalicylic acid to its bis-acid chloride, followed by reaction with methylamine.[2]

Q2: What are the common challenges and side reactions that can lower the yield?

A2: Several challenges and side reactions can impact the final yield:

  • Incomplete conversion: The reaction may not go to completion, leaving unreacted starting materials.

  • Over-oxidation: In the oxidation of 2-mercapto-N-methylbenzamide, harsh conditions can lead to the formation of thiosulfinates or sulfonic acids.

  • Formation of symmetrical byproducts: When synthesizing unsymmetrical dithiobisbenzamides, the formation of symmetrical byproducts is a significant challenge.

  • Cyclization: Under certain conditions, dithiobisbenzamides can undergo cyclization to form 2-benzisothiazolones.

  • Purification difficulties: The product and byproducts may have similar polarities, making separation challenging.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.

Q4: What are the recommended purification methods for Benzamide, 2,2'-dithiobis[n-methyl-]?

A4: The most common purification methods are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. Column chromatography is effective for separating the desired product from closely related impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Benzamide, 2,2'-dithiobis[n-methyl-].

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Inappropriate solvent- Check the quality and activity of all reagents.- Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled.- Monitor the reaction over a longer period to ensure it has reached completion.- Ensure the solvent is appropriate for the chosen reaction and is anhydrous if required.
Presence of Multiple Spots on TLC (Low Purity) - Formation of side products (e.g., over-oxidation products, symmetrical byproducts)- Incomplete reaction- Optimize reaction conditions to minimize side reactions (see experimental protocols below).- For the synthesis of unsymmetrical disulfides, consider a one-pot sequential addition strategy.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Employ careful purification techniques such as gradient column chromatography.
Difficulty in Product Isolation/Purification - Product is too soluble in the recrystallization solvent.- Product and impurities have similar polarity.- For recrystallization, try a different solvent or a solvent mixture.- For column chromatography, experiment with different solvent systems and gradients to improve separation.
Product Decomposition During Workup or Storage - Instability of the disulfide bond under certain conditions (e.g., presence of nucleophiles, light).- Store the purified product at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen).- Avoid exposure to light and nucleophiles.

Experimental Protocols

Below are detailed experimental protocols for the two main synthetic routes.

Method 1: Oxidation of 2-mercapto-N-methylbenzamide

This method is generally preferred for its simplicity.

Reaction Scheme:

G A 2 x 2-mercapto-N-methylbenzamide B Benzamide, 2,2'-dithiobis[n-methyl-] A->B Oxidizing Agent (e.g., I₂, H₂O₂, DMSO)

Caption: General scheme for the oxidation of 2-mercapto-N-methylbenzamide.

Detailed Protocol:

  • Dissolution: Dissolve 2-mercapto-N-methylbenzamide in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Oxidation: Add the oxidizing agent (e.g., iodine (I₂)) portion-wise to the solution at room temperature. The reaction is typically monitored by the disappearance of the starting material on TLC.

  • Quenching: After the reaction is complete, quench any excess oxidizing agent. For example, if iodine is used, a solution of sodium thiosulfate can be added until the brown color disappears.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Yield Optimization:

Parameter Recommendation for Optimization
Oxidizing Agent Mild oxidizing agents like iodine or hydrogen peroxide are often preferred to prevent over-oxidation. The choice of oxidant can significantly impact the yield and purity.
Solvent Aprotic solvents like DMSO or DMF are commonly used. The solubility of the starting material and product should be considered.
Temperature The reaction is typically carried out at room temperature. Lowering the temperature may be necessary to control exothermic reactions and reduce side product formation.
Reaction Time Monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition or side reactions.
Method 2: Amidation of 2,2'-dithiosalicylic acid

Reaction Scheme:

G A 2,2'-dithiosalicylic acid B 2,2'-dithiobis(benzoyl chloride) A->B SOCl₂ C Benzamide, 2,2'-dithiobis[n-methyl-] B->C Methylamine

Caption: Synthesis of Benzamide, 2,2'-dithiobis[n-methyl-] from 2,2'-dithiosalicylic acid.

Detailed Protocol:

  • Acid Chloride Formation: Convert 2,2'-dithiosalicylic acid to its bis-acid chloride by reacting it with an excess of a chlorinating agent like thionyl chloride (SOCl₂). The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.

  • Amidation: Dissolve the resulting bis-acid chloride in a suitable anhydrous solvent (e.g., dioxane). Add a solution of methylamine in the same solvent. The reaction is often stirred for several hours.

  • Workup: Remove the solvent under reduced pressure. The resulting crude product is then purified.

  • Purification: The crude product can be purified by washing with water and then recrystallizing from a suitable solvent like methanol/water.

Yield Optimization:

Parameter Recommendation for Optimization
Chlorinating Agent Thionyl chloride is commonly used. Ensure it is freshly distilled for best results. Oxalyl chloride can also be used.
Amine Stoichiometry Use a slight excess of methylamine to ensure complete conversion of the acid chloride.
Solvent Anhydrous aprotic solvents are necessary for this reaction to prevent hydrolysis of the acid chloride.
Temperature The amidation step is typically carried out at room temperature or with gentle heating.
Reaction Conditions Alternative conditions such as grinding or microwave irradiation have been reported to affect the yield of similar dithiobisbenzamides and could be explored for optimization.

Data Summary

While specific yield data for the synthesis of Benzamide, 2,2'-dithiobis[n-methyl-] is not extensively reported in the literature, the following table provides a general comparison of the two main synthetic routes based on available information for analogous compounds.

Synthetic Route Typical Reagents General Yield Range Advantages Disadvantages
Oxidation of 2-mercapto-N-methylbenzamide 2-mercapto-N-methylbenzamide, I₂, H₂O₂, DMSOModerate to High- Simpler, one-step reaction.- Milder reaction conditions.- Potential for over-oxidation.- Availability of the starting thiol.
Amidation of 2,2'-dithiosalicylic acid 2,2'-dithiosalicylic acid, SOCl₂, MethylamineModerate- Starting materials may be more readily available.- Two-step process.- Requires handling of moisture-sensitive intermediates (acid chloride).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and troubleshooting processes.

G cluster_synthesis Synthesis Workflow Start Select Synthetic Route Route1 Oxidation of 2-mercapto-N-methylbenzamide Start->Route1 Route2 Amidation of 2,2'-dithiosalicylic acid Start->Route2 Reaction Perform Reaction Route1->Reaction Route2->Reaction Workup Workup and Isolation Reaction->Workup Purification Purification Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of Benzamide, 2,2'-dithiobis[n-methyl-].

G cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1 Optimize Reaction Time/Temp Cause1->Solution1 Solution2 Modify Reagents/Conditions Cause2->Solution2 Solution3 Optimize Purification Method Cause3->Solution3

Caption: Logical workflow for troubleshooting synthesis issues.

References

"Benzamide, 2,2'-dithiobis[n-methyl-" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of Benzamide, 2,2'-dithiobis[n-methyl-].

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Benzamide, 2,2'-dithiobis[n-methyl-]?

Benzamide, 2,2'-dithiobis[n-methyl-] is a hydrophobic compound, meaning it has poor solubility in water.[1] Its solubility is significantly better in polar organic solvents.

Q2: In which organic solvents is Benzamide, 2,2'-dithiobis[n-methyl-] soluble?

Based on available data, the compound is soluble in methanol and dimethyl sulfoxide (DMSO).[1][2] It is reported to be very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.

Q3: Are there any known incompatibilities or stability issues related to the compound's solubility?

Yes, the disulfide bond in Benzamide, 2,2'-dithiobis[n-methyl-] can be susceptible to cleavage in the presence of reducing agents. This can lead to the degradation of the compound and the formation of the corresponding thiol, 2-Mercapto-N-methylbenzamide. It is advisable to use high-purity, degassed solvents to minimize exposure to oxidative or reductive impurities.

Troubleshooting Guides

Issue 1: Precipitation of the compound upon dilution in aqueous buffers.
  • Possible Cause: The hydrophobic nature of Benzamide, 2,2'-dithiobis[n-methyl-] leads to its precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.

  • Solutions:

    • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as high as your experiment allows, typically not exceeding 0.5% to 1% to avoid cellular toxicity.

    • Use a Co-solvent: Consider using a less toxic co-solvent like polyethylene glycol (PEG) or ethanol in your final dilution to improve solubility.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution into the aqueous medium. This can help prevent rapid precipitation.

    • Lower the Final Concentration: If precipitation persists, working with a lower final concentration of the compound may be necessary.

    • Prepare Fresh Solutions: Prepare dilutions immediately before use to minimize the time for precipitation to occur.

Issue 2: The compound is "oiling out" instead of forming crystals during recrystallization.
  • Possible Cause: This can occur if the solution is supersaturated, if the cooling process is too rapid, or if there are significant greasy impurities present.

  • Solutions:

    • Re-dissolve: Add a small amount of the hot solvent to redissolve the oil.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to create nucleation sites for crystal growth.

    • Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.

    • Adjust Solvent System: If using a mixed solvent system, you may have too much of the "good" solvent. Add a small amount of a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid, then add a drop of the "good" solvent to clarify before allowing it to cool slowly.

Data Presentation

Table 1: Qualitative Solubility of Benzamide, 2,2'-dithiobis[n-methyl-]

SolventSolubility
WaterPractically Insoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Very Soluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
EthanolSparingly Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in biological assays.

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-] (Molecular Weight: 332.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh 3.32 mg of Benzamide, 2,2'-dithiobis[n-methyl-] in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of Benzamide, 2,2'-dithiobis[n-methyl-] in a chosen solvent.[3][4][5][6][7]

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-] (solid)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid Benzamide, 2,2'-dithiobis[n-methyl-] to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method.

  • Perform the experiment in triplicate to ensure reproducibility.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute mix Mix Immediately dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing stock and working solutions.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Precipitation Observed in Aqueous Solution optimize_solvent Optimize Solvent Concentration (e.g., max 0.5% DMSO) start->optimize_solvent use_cosolvent Use Co-solvents (e.g., PEG, Ethanol) optimize_solvent->use_cosolvent If precipitation persists end_success Solubility Issue Resolved optimize_solvent->end_success Success serial_dilution Perform Serial Dilutions use_cosolvent->serial_dilution If precipitation persists use_cosolvent->end_success Success lower_concentration Lower Final Compound Concentration serial_dilution->lower_concentration If precipitation persists serial_dilution->end_success Success lower_concentration->end_success Success end_fail Consider Alternative Formulation lower_concentration->end_fail If still unsuccessful

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway compound Benzamide, 2,2'-dithiobis[n-methyl-] disulfide_bond Disulfide Bond compound->disulfide_bond cleavage Reductive Cleavage disulfide_bond->cleavage reducing_env Cellular Reducing Environment (e.g., Glutathione) reducing_env->cleavage thiol_product 2-Mercapto-N-methylbenzamide (Active Moiety) cleavage->thiol_product target Intracellular Targets (e.g., Proteins, Enzymes) thiol_product->target effect Biological Effect target->effect

References

Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzamide, 2,2'-dithiobis[n-methyl-] (CAS No. 2527-58-4). The guidance is tailored for researchers, scientists, and drug development professionals encountering challenges during their experiments, with a focus on purification following its common synthesis route: the oxidation of 2-mercapto-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of Benzamide, 2,2'-dithiobis[n-methyl-]?

A1: The most probable impurities are dependent on the synthetic route. Assuming the common synthesis via oxidation of 2-mercapto-N-methylbenzamide, the following are the most likely impurities:

  • Unreacted Starting Material: 2-mercapto-N-methylbenzamide is a primary impurity.[1]

  • Over-oxidation Products: If the oxidation conditions are too harsh, byproducts such as thiosulfinates or sulfonic acids can form.[1][2]

  • Solvent Residues: Residual solvents from the reaction and workup procedures.[1]

  • Inorganic Salts: Byproducts from oxidizing agents or bases used during the synthesis.[1]

Q2: What are the recommended solvents for the purification of Benzamide, 2,2'-dithiobis[n-methyl-]?

A2: The choice of solvent is critical for successful purification. Based on its solubility profile, the following solvents are recommended:

  • Methanol: The compound is soluble in methanol, making it a good solvent for recrystallization.[1][3][4]

  • N,N-Dimethylformamide (DMF): It is very soluble in DMF, which can be useful for dissolving the compound for certain applications, but its high boiling point can make it difficult to remove.[3]

  • Chloroform: The compound shows slight solubility in chloroform, which could be useful for washing crude product to remove non-polar impurities or as a co-solvent in chromatography.[1][3]

  • Water: It has low solubility in water, making water an effective anti-solvent in mixed-solvent recrystallizations or for washing out water-soluble inorganic impurities.[1][3]

  • Mixed Solvent Systems: A combination of a good solvent and an anti-solvent, such as methanol-water, is likely to be effective for recrystallization.[1]

Q3: What is the expected melting point of pure Benzamide, 2,2'-dithiobis[n-methyl-]?

A3: The reported melting point for pure Benzamide, 2,2'-dithiobis[n-methyl-] is in the range of 217-219 °C.[1][4][5] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Troubleshooting Guides

Problem 1: The product "oils out" during recrystallization instead of forming crystals.
  • Possible Cause: The solution is supersaturated, the cooling process is too rapid, or there are significant amounts of greasy impurities.[1] This can also occur if the temperature of the solution is above the melting point of the impure product.

  • Solution:

    • Re-dissolve: Add a small amount of the hot solvent (e.g., methanol) to completely re-dissolve the oil.[1]

    • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.[1]

    • Seeding: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

Problem 2: Low purity is observed after a single recrystallization.
  • Possible Cause: The chosen solvent system is not effectively separating the impurities from the product. Structurally similar impurities, like the unreacted thiol, may have comparable solubility.[1]

  • Solution:

    • Multiple Recrystallizations: Perform a second or even a third recrystallization to improve purity.

    • Change of Solvent System: If methanol was used, try a mixed solvent system like methanol/water. Alternatively, explore other solvent combinations such as ethyl acetate/hexane.[1]

    • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon to adsorb colored and highly polar impurities, and perform a hot filtration before allowing the solution to cool.[1]

Problem 3: The final product is contaminated with the starting thiol (2-mercapto-N-methylbenzamide).
  • Possible Cause: The oxidation reaction during synthesis was incomplete.[1]

  • Solution:

    • Chemical Wash: Before the final purification step, dissolve the crude product in an organic solvent like dichloromethane. Wash this solution with a dilute aqueous solution of a mild oxidant (e.g., dilute hydrogen peroxide with a catalytic amount of a base). This will help to convert the residual thiol to the desired disulfide.[1] Care must be taken to avoid over-oxidation.[1]

    • Chromatographic Purification: If recrystallization is ineffective at removing the starting thiol, column chromatography is a more rigorous purification method.[1]

Quantitative Data

The following table summarizes the physical and chemical properties of Benzamide, 2,2'-dithiobis[n-methyl-].

PropertyValueReference
CAS Number 2527-58-4[3][4][5]
Molecular Formula C₁₆H₁₆N₂O₂S₂[3][4][5]
Molecular Weight 332.44 g/mol [3][4][5]
Melting Point 217-219 °C[4][5]
Boiling Point 545.9 °C at 760 mmHg[3][5]
Density 1.31 g/cm³[3][5]
Appearance White or off-white powder or crystalline powder[3][4]

The table below provides an illustrative example of purity improvement that can be expected from different purification techniques. These values are representative and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Hypothetical)Purity after 1st Pass (Hypothetical)Purity after 2nd Pass (Hypothetical)
Recrystallization (Methanol) 85%95%98%
Recrystallization (Methanol/Water) 85%96%>99%
Column Chromatography (Silica Gel) 85%>99%N/A

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: In a fume hood, place the crude Benzamide, 2,2'-dithiobis[n-methyl-] in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[1]

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and dry it.

  • Loading: Carefully add the dried sample-silica gel mixture to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a gradient. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, MP, HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity >98% oiling_out Product Oils Out purity_check1->oiling_out Oiling Out low_purity Purity Still Low purity_check1->low_purity Purity <98% troubleshoot_oiling Troubleshoot Oiling Out: - Re-dissolve & cool slowly - Scratch flask - Use seed crystal oiling_out->troubleshoot_oiling troubleshoot_purity Troubleshoot Low Purity: - Second recrystallization - Change solvent system - Activated carbon treatment low_purity->troubleshoot_purity column_chromatography Column Chromatography low_purity->column_chromatography If still impure troubleshoot_oiling->recrystallization troubleshoot_purity->recrystallization purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->pure_product Purity >99%

Caption: A workflow diagram for troubleshooting common purification challenges.

Antimicrobial_Mechanism compound Benzamide, 2,2'-dithiobis[n-methyl-] cell_membrane Bacterial Cell Membrane compound->cell_membrane Interacts with or enters thiol_exchange Thiol-Disulfide Exchange compound->thiol_exchange thiol_proteins Thiol-Containing Proteins (e.g., Enzymes) cell_membrane->thiol_proteins thiol_proteins->thiol_exchange inactive_protein Inactive Protein (Mixed Disulfide) thiol_exchange->inactive_protein cell_death Inhibition of Growth / Cell Death inactive_protein->cell_death

Caption: Generalized mechanism of action for disulfide-containing antimicrobials.[5]

References

"Benzamide, 2,2'-dithiobis[n-methyl-" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and troubleshooting of experiments involving Benzamide, 2,2'-dithiobis[n-methyl-].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving Benzamide, 2,2'-dithiobis[n-methyl-]. What are the recommended solvents?

A1: Benzamide, 2,2'-dithiobis[n-methyl-] is a hydrophobic compound with low solubility in water.[1][2] For most applications, especially in biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent.[2][3]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and methanol are effective solvents for creating stock solutions.[2][3]

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity.[2]

Troubleshooting Precipitation in Aqueous Buffers:

If you observe precipitation when diluting your organic stock solution into an aqueous medium, consider the following steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as high as your experimental system can tolerate, typically not exceeding 0.5-1%.[2]

  • Use Co-solvents: The use of co-solvents like polyethylene glycol 400 (PEG 400) might aid solubility.[2]

  • Lower Final Concentration: You may need to work with a lower final concentration of the compound in your assay.[2]

  • Fresh Dilutions: Prepare fresh dilutions immediately before use to minimize the chance of precipitation over time.[3]

Q2: I'm observing a new peak in my HPLC chromatogram after my stock solution has been stored for some time. What could be the cause?

A2: The appearance of a new peak likely indicates degradation of the parent compound. The disulfide bond in Benzamide, 2,2'-dithiobis[n-methyl-] is susceptible to cleavage, which can be accelerated by various factors.[4]

  • Likely Degradant: Under ambient conditions, the most probable degradation product is the corresponding thiol, 2-Mercapto-N-methylbenzamide, formed by the cleavage of the disulfide bond.[4]

  • Solvent Purity: Ensure you are using high-purity, degassed solvents for your stock solutions to minimize the presence of oxidative or reductive impurities that can promote degradation.[4]

Troubleshooting Steps:

  • Confirm Identity: Use a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) to determine the mass of the new peak. The molecular weight of 2-Mercapto-N-methylbenzamide is approximately 167.22 g/mol .[4]

  • Improve Storage: It is highly recommended to prepare stock solutions fresh for each experiment.[2] If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Q3: My forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) shows multiple degradation peaks. Is this expected?

A3: Yes, the oxidation of the disulfide bond can be complex and result in multiple products. The sulfur atoms in the disulfide bridge can be oxidized to various states.[4]

  • Potential Products:

    • Thiosulfinate: An intermediate with one oxygen atom on one of the sulfur atoms.

    • Thiosulfonate: An intermediate with two oxygen atoms on one sulfur.

    • Sulfonic Acid: Complete cleavage and oxidation of the disulfide bond can lead to the formation of 2-(N-methylcarbamoyl)benzenesulfonic acid.[4]

Experimental Tip: To isolate the primary, less-oxidized degradants, consider using a lower concentration of the oxidizing agent or shorter exposure times during your initial experiments.[4]

Q4: Can Benzamide, 2,2'-dithiobis[n-methyl-] interfere with my biological assay?

A4: Yes, due to its reactive disulfide bond, the compound has the potential to interact with thiol-containing molecules in your assay.[2]

  • Potential Interactions: It can react with proteins or reducing agents like Dithiothreitol (DTT).[2] This can lead to a loss of compound activity or interference with assay components.

  • Redox Environment: The stability and activity of the compound can be sensitive to the redox environment of the cell culture medium.[2]

Troubleshooting Steps:

  • Control for Redox Environment: Be mindful of the components in your cell culture medium. High concentrations of reducing agents can cleave the disulfide bond.[2]

  • Assay-Specific Controls: If using assays that rely on redox indicators (e.g., MTT assays), run a compound-only control (without cells) to check for direct interaction with the assay reagents.[3] Thiol-containing compounds have been reported to interfere with tetrazolium-based viability assays.[3]

Data on Stability and Solubility

While specific long-term stability data in various organic solvents is limited, a forced degradation study provides insights into the compound's stability under stress conditions.

Forced Degradation Study Summary

The following table summarizes the degradation of Benzamide, 2,2'-dithiobis[n-methyl-] under different stress conditions. The initial stock solution was prepared in a 50:50 mixture of acetonitrile and water.[4]

Stress ConditionReagent/ParameterDuration (hrs)Temperature% Assay of Parent% DegradationMajor Degradant(s) Observed
Acid Hydrolysis 1 M HCl2480°C91.2%8.8%2,2'-Dithiobis(benzoic acid)
Base Hydrolysis 1 M NaOH860°C88.5%11.5%2-Mercapto-N-methylbenzamide
Oxidation 3% H₂O₂625°C84.1%15.9%Sulfonic acid derivatives
Thermal Dry Heat48105°C98.7%1.3%Minimal degradation
Photolytic ICH Q1B Option 2N/A25°C96.5%3.5%2-Mercapto-N-methylbenzamide
Solubility Profile
SolventSolubilityReference
Methanol Soluble[1][2]
Dimethyl Sulfoxide (DMSO) Soluble[2]
Chloroform Slightly Soluble[1]
Water Insoluble[1][2]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish the degradation pathways for Benzamide, 2,2'-dithiobis[n-methyl-].[4]

1. Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-] reference standard

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA or MS detector

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of acetonitrile and water. Sonicate briefly to ensure complete dissolution.[4]

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 80°C and withdraw aliquots at specified time points.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C and withdraw aliquots. Neutralize with 1 M HCl before analysis.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, and withdraw aliquots.[4]

  • Thermal Degradation: Weigh approximately 10 mg of the solid compound into a glass vial and place it in an oven at 105°C for 48 hours. After exposure, cool and dissolve in the diluent.[4]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light as per ICH Q1B guidelines. Run a dark control in parallel.[4]

4. Analysis:

  • Dilute all samples to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture.

  • Analyze by a stability-indicating HPLC method.

Protocol: HPLC Analysis

This method is suitable for the quantitative analysis of Benzamide, 2,2'-dithiobis[n-methyl-].

ParameterRecommended SettingReference
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1.0 mg/mL Stock Solution (50:50 ACN/Water) Acid Acid Hydrolysis (1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Dilute Dilute to 0.1 mg/mL Acid->Dilute Base->Dilute Oxidation->Dilute Thermal->Dilute Photo->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the forced degradation study of Benzamide, 2,2'-dithiobis[n-methyl-].

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Parent Benzamide, 2,2'-dithiobis[n-methyl-] Thiol 2-Mercapto-N-methylbenzamide Parent->Thiol Base Hydrolysis, Photolysis, Reduction BenzoicAcid 2,2'-Dithiobis(benzoic acid) Parent->BenzoicAcid Acid Hydrolysis SulfonicAcid Sulfonic Acid Derivatives Parent->SulfonicAcid Oxidation

Caption: Major degradation pathways under different stress conditions.

References

Technical Support Center: Analysis of Benzamide, 2,2'-dithiobis[N-methyl-] Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamide, 2,2'-dithiobis[N-methyl-] (CAS: 2527-58-4). The following sections address common issues encountered during the analysis of its degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape and shifting retention times for the parent compound on my analytical column. What is the likely cause?

A1: This issue often stems from interactions between the disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] and metallic components within the HPLC system, such as frits and column hardware.[1]

Troubleshooting Steps:

  • Utilize a Metal-Free or Bio-Inert Column: To minimize metal-analyte interactions, consider using columns with PEEK or other inert linings.[1]

  • Modify the Mobile Phase: The addition of a chelating agent like medronic acid or a small quantity of a competitive amine (e.g., triethylamine) to the mobile phase can help mask active sites on the silica support.[1]

  • Proper Sample Preparation: Always ensure your sample is fully dissolved and filtered to prevent particulates from obstructing the column.[1]

Q2: A new peak has appeared in my chromatogram after my stock solution was left at room temperature for several hours. What could this be?

A2: The disulfide bond in the molecule is prone to cleavage. Under ambient conditions, particularly in the presence of reducing agents or certain impurities, the most probable degradation product is the corresponding thiol, 2-Mercapto-N-methylbenzamide.[1]

Troubleshooting Steps:

  • Confirm Identity: Employ LC-MS to verify if the mass of the new peak corresponds to the expected thiol degradant (Molecular Weight ~167.22 g/mol ).[1]

  • Improve Storage Practices: It is recommended to prepare stock solutions fresh daily. If storage is necessary, ensure it is done properly.[1]

  • Use High-Purity Solvents: To minimize the presence of oxidative or reductive impurities, use high-purity, degassed solvents.[1]

Q3: My forced degradation study under oxidative conditions (e.g., using H₂O₂) is showing multiple degradation peaks. How should I interpret this?

A3: The oxidation of the disulfide bond can be a complex process, yielding a variety of products as the sulfur atoms are oxidized to different states.[1]

Potential Products:

  • Thiosulfinate: An intermediate product with one oxygen atom on one of the sulfur atoms.[1]

  • Thiosulfonate: An intermediate with two oxygen atoms on one of the sulfur atoms.[1]

  • Sulfonic Acid: Complete cleavage and oxidation of the disulfide bond can lead to the formation of 2-(N-methylcarbamoyl)benzenesulfonic acid.[1]

Experimental Tip: To isolate the primary, less-oxidized degradants first, consider using a lower concentration of the oxidizing agent or shorter exposure times.[1]

Quantitative Data Summary

The following table summarizes the results from a forced degradation study of Benzamide, 2,2'-dithiobis[N-methyl-].[1]

Stress ConditionReagent/ParametersDuration (hrs)Temperature% Assay of Parent% DegradationMajor Degradant(s) Observed
Acid Hydrolysis 1 M HCl2480°C91.2%8.8%2,2'-Dithiobis(benzoic acid)
Base Hydrolysis 1 M NaOH860°C88.5%11.5%2-Mercapto-N-methylbenzamide
Oxidation 3% H₂O₂625°C84.1%15.9%Sulfonic acid derivatives
Thermal Dry Heat48105°C98.7%1.3%Minimal degradation
Photolytic ICH Q1B Option 2N/A25°C96.5%3.5%2-Mercapto-N-methylbenzamide

Experimental Protocols

Protocol: Forced Degradation Study for Benzamide, 2,2'-dithiobis[N-methyl-]

This protocol is designed to identify potential degradation products and establish the degradation pathways for Benzamide, 2,2'-dithiobis[N-methyl-] under various stress conditions, which is a key step in validating a stability-indicating analytical method.[1][2]

1. Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] reference standard

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • HPLC-UV/PDA or HPLC-MS system

  • pH meter, calibrated oven, photostability chamber[1]

2. Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Use sonication to ensure complete dissolution.[1]

3. Stress Conditions (to be performed in parallel):

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water diluent and analyze immediately (t=0).[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Before analysis, neutralize the aliquot with an equivalent volume of 1 M NaOH and dilute to 0.1 mg/mL.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, and 8 hours. Neutralize with 1 M HCl and dilute to 0.1 mg/mL.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 1, 2, and 6 hours. Dilute to 0.1 mg/mL.[1]

  • Thermal Degradation: Weigh approximately 10 mg of the solid compound into a glass vial and place it in an oven at 105°C for 48 hours. After exposure, cool the sample, dissolve it in the diluent, and dilute to 0.1 mg/mL.[1]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.[1]

4. Analysis: Analyze all samples using a validated stability-indicating HPLC method. A C18 column is a common starting point.[1]

Example HPLC Conditions: [1]

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)

  • Flow Rate: 1.0 mL/min

  • Detector: UV/PDA at a suitable wavelength (e.g., 254 nm) or a Mass Spectrometry (MS) detector.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1.0 mg/mL Stock Solution control Prepare Control Sample (0.1 mg/mL) stock->control acid Acid Hydrolysis (1M HCl, 80°C) base Base Hydrolysis (1M NaOH, 60°C) oxidative Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (105°C, Solid State) photo Photolytic Degradation (ICH Q1B) hplc HPLC-UV/MS Analysis control->hplc neutralize_acid Neutralize & Dilute acid->neutralize_acid neutralize_base Neutralize & Dilute base->neutralize_base dilute_ox Dilute oxidative->dilute_ox dissolve_thermal Dissolve & Dilute thermal->dissolve_thermal analyze_photo Analyze photo->analyze_photo neutralize_acid->hplc neutralize_base->hplc dilute_ox->hplc dissolve_thermal->hplc analyze_photo->hplc G cluster_degradation Degradation Pathways parent Benzamide, 2,2'-dithiobis[N-methyl-] thiol 2-Mercapto-N-methylbenzamide parent->thiol Reduction (e.g., ambient conditions) sulfonic_acid 2-(N-methylcarbamoyl)benzenesulfonic acid parent->sulfonic_acid Complete Oxidation benzoic_acid 2,2'-Dithiobis(benzoic acid) parent->benzoic_acid Acid Hydrolysis intermediates Thiosulfinate/Thiosulfonate Intermediates parent->intermediates Mild Oxidation (e.g., H₂O₂) intermediates->sulfonic_acid Strong Oxidation

References

"Benzamide, 2,2'-dithiobis[n-methyl-" assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Benzamide, 2,2'-dithiobis[n-methyl-]", designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of "Benzamide, 2,2'-dithiobis[n-methyl-]"?

A1: "Benzamide, 2,2'-dithiobis[n-methyl-]" is a hydrophobic compound with poor aqueous solubility. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] For most biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.

Q2: How can I prevent my compound from precipitating when I dilute it in my aqueous assay buffer?

A2: Precipitation upon dilution is a common issue due to the compound's hydrophobicity. Here are some strategies to mitigate this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as high as your experimental system can tolerate, typically not exceeding 0.5-1%.[2][3][4]

  • Use Co-solvents: Consider using a co-solvent like polyethylene glycol (PEG) to improve solubility.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium rather than a single large dilution step. This can help prevent immediate precipitation.

  • Work with Lower Concentrations: If precipitation persists, you may need to use a lower final concentration of the compound in your assay.

Q3: Can "Benzamide, 2,2'-dithiobis[n-methyl-]" interact with components in my assay?

A3: Yes, the disulfide bond in "Benzamide, 2,2'-dithiobis[n-methyl-]" is susceptible to cleavage by reducing agents. This can lead to a loss of the compound's intended biological activity. Additionally, the compound and its reduced form can interfere with certain assay readouts.

Q4: My compound seems to lose activity in some of my cell-based assays. What could be the cause?

A4: Loss of activity can be due to the cleavage of the disulfide bond by reducing agents present in the cell culture medium or secreted by cells. It is crucial to be aware of the components in your specific medium, as high concentrations of reducing agents can inactivate the compound. To minimize this, it is recommended to prepare fresh working solutions for each experiment.

Q5: I am observing unexpectedly high cell viability in my MTT assay when using this compound. Is this a real effect?

A5: Not necessarily. Thiol-containing compounds, which can be formed from the reduction of the disulfide bond in "Benzamide, 2,2'-dithiobis[n-methyl-]", have been reported to interfere with tetrazolium-based viability assays like MTT.[1] These thiols can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal for cell viability.[1][5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
  • Possible Cause: Cleavage of the disulfide bond by reducing agents in the assay buffer or cell culture medium.

  • Troubleshooting Workflow:

    A Inconsistent/Low Potency Observed B Identify Potential Reducing Agents in Assay Buffer (e.g., DTT, β-mercaptoethanol) A->B C Is a reducing agent present? B->C D Yes C->D E No C->E F Perform control experiment with and without the reducing agent. D->F M Check for cellular reducing environment. Prepare fresh solutions before each experiment. E->M G Consider alternative reducing agents if required for the assay (e.g., GSH). F->G H Significant difference in potency observed? F->H I Yes H->I J No H->J K The reducing agent is likely interfering. Modify protocol to remove or replace it. I->K L Investigate other potential causes: - Compound degradation - Solubility issues J->L

    Troubleshooting workflow for inconsistent potency.
  • Quantitative Impact of Reducing Agents on Potency (Illustrative Data):

Reducing Agent (in assay buffer)"Benzamide, 2,2'-dithiobis[n-methyl-]" ConcentrationIllustrative IC50Fold Change in IC50 (vs. No Reducing Agent)
None10 µM5 µM1
Dithiothreitol (DTT)10 µM> 50 µM>10
β-mercaptoethanol10 µM35 µM7
Reduced Glutathione (GSH)10 µM8 µM1.6
Issue 2: Suspected false-positive results in MTT or other tetrazolium-based viability assays.
  • Possible Cause: Direct reduction of the tetrazolium salt by the compound or its thiol degradation products.

  • Troubleshooting Workflow:

    A High Viability Signal in MTT Assay B Perform a cell-free control experiment. A->B C Incubate compound with MTT reagent in cell-free medium. B->C D Is a color change observed? C->D E Yes D->E F No D->F G Compound is directly reducing the MTT reagent. The viability data is likely a false positive. E->G H The observed viability is likely a true biological effect. Consider other experimental variables. F->H I Use an alternative viability assay not based on tetrazolium reduction: - Resazurin-based (e.g., alamarBlue) - ATP content (e.g., CellTiter-Glo) - Neutral Red Uptake G->I

    Troubleshooting workflow for MTT assay interference.
  • Quantitative Impact of Thiol Interference on MTT Assay (Illustrative Data):

CompoundConcentrationCell-Free MTT Reduction (Absorbance at 570 nm)Interpretation
Vehicle (DMSO)0.1%0.05No direct reduction
"Benzamide, 2,2'-dithiobis[n-methyl-]"50 µM0.12Minor direct reduction
2-Mercapto-N-methylbenzamide (reduced form)50 µM0.85Significant direct reduction (False Positive)
Issue 3: Compound precipitation in cell culture media.
  • Possible Cause: Poor aqueous solubility of the hydrophobic compound.

  • Troubleshooting Workflow:

    A Compound Precipitation Observed in Media B Review stock solution and dilution procedure. A->B C Is the final organic solvent concentration > 1%? B->C D Yes C->D E No C->E F Reduce final solvent concentration. Consider using a less cytotoxic solvent. D->F G Try alternative solubilization strategies. E->G H Use serial dilutions instead of a single-step dilution. G->H I Consider using solubility enhancers (e.g., PEG, cyclodextrins). G->I J Test compound solubility in biorelevant media (FaSSIF, FeSSIF). G->J K If precipitation persists, a lower final compound concentration may be necessary. G->K

    Troubleshooting workflow for solubility issues.
  • Effect of DMSO Concentration on Cell Viability (Illustrative Data):

Cell LineDMSO Concentration% Cell Viability (relative to control)
HEK2930.1%98%
0.5%92%
1.0%80%
2.0%55%
HeLa0.1%99%
0.5%95%
1.0%85%
2.0%60%

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

Objective: To determine if "Benzamide, 2,2'-dithiobis[n-methyl-]" or its potential degradation products directly reduce the MTT reagent.

Materials:

  • "Benzamide, 2,2'-dithiobis[n-methyl-]"

  • 2-Mercapto-N-methylbenzamide (if available, as a positive control for thiol interference)

  • DMSO (or other appropriate solvent)

  • Cell culture medium (phenol red-free recommended to reduce background)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of your test compounds in DMSO.

  • In a 96-well plate, add 100 µL of cell-free culture medium to each well.

  • Add your test compounds to the wells at the final concentrations you would use in your cell-based assay. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Interpretation: An increase in absorbance in the wells containing your compound compared to the vehicle control indicates direct reduction of MTT.

Protocol 2: Assessing Compound Solubility in Biorelevant Media

Objective: To evaluate the solubility of "Benzamide, 2,2'-dithiobis[n-methyl-]" in simulated intestinal fluids to better predict its behavior in in vivo or complex in vitro models.

Materials:

  • "Benzamide, 2,2'-dithiobis[n-methyl-]"

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Fed State Simulated Intestinal Fluid (FeSSIF) powder

  • Buffer solutions for preparing FaSSIF and FeSSIF

  • Glass vials with magnetic stir bars

  • Syringe filters (0.22 µm)

  • HPLC system for quantification

Procedure:

  • Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.

  • Add a known excess amount of "Benzamide, 2,2'-dithiobis[n-methyl-]" to a glass vial containing a measured volume of either FaSSIF or FeSSIF.

  • Stir the suspension at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After incubation, filter the suspension through a 0.22 µm syringe filter to remove undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Interpretation: The measured concentration represents the solubility of the compound in the respective biorelevant medium. This information can guide formulation development and the design of oral bioavailability studies.[6][7]

Protocol 3: Selection of an Alternative Cell Viability Assay

Objective: To select a suitable alternative to the MTT assay for measuring cell viability in the presence of "Benzamide, 2,2'-dithiobis[n-methyl-]", a potentially redox-active compound.

1. Resazurin-Based Assays (e.g., alamarBlue):

  • Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Advantages: Homogeneous assay (no solubilization step), more sensitive than tetrazolium assays, and generally less susceptible to interference from thiol-containing compounds.[8][9][10]

  • Considerations: Potential for interference from fluorescent compounds.

2. ATP Content Assays (e.g., CellTiter-Glo®):

  • Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay typically uses a luciferase-luciferin reaction that produces light in the presence of ATP.

  • Advantages: Highly sensitive, rapid, and directly measures cellular energy levels.[8][11]

  • Considerations: The signal is transient, and the assay is lytic.

3. Neutral Red Uptake Assay:

  • Principle: Viable cells take up and accumulate the neutral red dye in their lysosomes.

  • Advantages: Measures a different aspect of cell health (lysosomal integrity) and is less likely to be affected by redox-active compounds.[12]

  • Considerations: Requires a wash step to remove unincorporated dye.

Workflow for Selecting an Alternative Assay:

A MTT Assay Shows Interference B Evaluate Alternative Viability Assays A->B C Resazurin-Based Assay B->C D ATP Content Assay B->D E Neutral Red Uptake Assay B->E F Perform cell-free control with each alternative assay. C->F D->F E->F G Does the compound interfere with the assay readout? F->G H No G->H I Yes G->I J Select the non-interfering assay for future experiments. H->J K Consider another alternative or modify experimental conditions. I->K

Workflow for selecting an alternative viability assay.

References

Technical Support Center: Scale-Up Synthesis of Benzamide, 2,2'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Benzamide, 2,2'-dithiobis[n-methyl-]. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

Synthesis

Question/Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no yield of the desired disulfide product. - Incomplete oxidation of the starting thiol (2-mercapto-N-methylbenzamide).- Degradation of the starting material or product.- Incorrect reaction conditions (pH, temperature, oxidant stoichiometry).- Ensure complete oxidation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting thiol.- Optimize oxidant: If using air oxidation, ensure adequate aeration. Consider alternative oxidants like hydrogen peroxide or iodine under controlled conditions.- Control pH: The oxidation of thiols is often pH-dependent. Maintain a neutral to slightly basic pH to facilitate the reaction without causing side reactions.[1][2]- Temperature control: Avoid excessive temperatures which can lead to byproduct formation.
Formation of multiple byproducts, including the corresponding sulfonic acid. - Over-oxidation of the thiol or the disulfide product.- Use a stoichiometric amount of oxidant: Carefully control the addition of the oxidizing agent.- Milder reaction conditions: Employ milder oxidants or lower the reaction temperature.- Inert atmosphere: While oxidation is required, once the disulfide is formed, protecting it from excessive oxidation under an inert atmosphere might be beneficial in some contexts.
Reaction stalls before completion. - Insufficient oxidant.- Poor solubility of the starting material or product.- Catalyst deactivation (if applicable).- Incremental addition of oxidant: Add the oxidant in portions and monitor the reaction progress.- Solvent selection: Use a solvent system that ensures the solubility of all reactants and products throughout the reaction.- Catalyst screening: If using a catalyst, screen different catalysts and loadings to find the optimal conditions.

Purification

Question/Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Difficulty in removing the starting thiol from the final product. - Incomplete reaction.- Similar polarity of the thiol and disulfide.- Drive the reaction to completion: See troubleshooting steps for low yield.- Selective extraction: Utilize the acidic nature of the thiol. Wash the organic solution of the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to extract the unreacted thiol as its salt.- Chromatography optimization: If column chromatography is necessary, use a high-resolution stationary phase and optimize the mobile phase to improve separation.
Product degradation during purification. - Cleavage of the disulfide bond due to harsh conditions (e.g., presence of reducing agents, high heat, extreme pH).- Avoid reducing agents: Ensure all solvents and reagents used in purification are free from reducing impurities.- Temperature control: Perform purification steps at or below room temperature if possible.- Neutral pH: Maintain a neutral pH during workup and purification.
Co-elution of impurities during column chromatography. - Impurities have similar polarity to the desired product.- Recrystallization: This is often a highly effective method for purifying solid compounds and can be more scalable than chromatography. Screen different solvent systems to find one that provides good crystal formation and impurity rejection.- Alternative chromatography: Consider different stationary phases (e.g., alumina) or chromatographic techniques (e.g., reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Benzamide, 2,2'-dithiobis[n-methyl-]?

A1: The most plausible synthetic routes are:

  • Oxidation of 2-mercapto-N-methylbenzamide: This is a common and direct method for forming symmetrical disulfides. The thiol precursor can be oxidized using various agents such as air, hydrogen peroxide, or iodine.[3][4]

  • From 2,2'-dithiosalicylic acid: This route involves the conversion of the diacid to the corresponding bis-acid chloride, followed by amidation with methylamine.[5]

Q2: What are the key considerations for scaling up the synthesis of this compound?

A2: Key scale-up considerations include:

  • Reaction kinetics and heat transfer: Exothermic reactions need to be carefully controlled on a larger scale to prevent runaway reactions. Ensure adequate cooling capacity and consider controlled addition of reagents.

  • Mass transfer: In heterogeneous reactions (e.g., air oxidation), efficient mixing is crucial to ensure good contact between reactants.

  • Solvent selection: Choose solvents that are effective, safe, and easily removable on a large scale. Consider the environmental impact and cost of the solvent.

  • Purification strategy: Chromatography can be challenging and expensive to scale up. Developing a robust crystallization method for purification is often preferred for large-scale production.

  • Safety: A thorough safety assessment of the process is critical, considering the hazards of all reactants, intermediates, products, and byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of the product, and formation of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any intermediates or byproducts.

Q4: What are the typical storage conditions for Benzamide, 2,2'-dithiobis[n-methyl-]?

A4: Due to the potential for disulfide bond cleavage, it is recommended to store the compound in a cool, dry place, protected from light and reducing agents.

Experimental Protocols

Illustrative Lab-Scale Synthesis via Oxidation of 2-mercapto-N-methylbenzamide

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-mercapto-N-methylbenzamide

  • A suitable solvent (e.g., Dimethylformamide - DMF, or an alcohol like ethanol)

  • A base (e.g., Triethylamine - Et3N)

  • An oxidizing agent (e.g., Air, 30% Hydrogen Peroxide)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-mercapto-N-methylbenzamide in the chosen solvent.

  • Base Addition: Add a catalytic amount of a suitable base, such as triethylamine, to the solution.

  • Oxidation:

    • Method A (Air Oxidation): Vigorously stir the solution while bubbling air through it. This method is greener but may require longer reaction times.[4]

    • Method B (Hydrogen Peroxide): Slowly add a stoichiometric amount of hydrogen peroxide to the solution. Monitor the temperature and control the addition rate to prevent overheating.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting thiol is consumed.

  • Workup:

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if hydrogen peroxide was used.

    • Precipitate the product by adding the reaction mixture to a large volume of cold water.

  • Isolation and Purification:

    • Collect the solid product by filtration and wash it with water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure Benzamide, 2,2'-dithiobis[n-methyl-].

Visualizations

G cluster_start Starting Material cluster_process Synthesis Process cluster_workup Workup & Purification cluster_product Final Product start 2-mercapto-N-methylbenzamide dissolution Dissolution in Solvent start->dissolution 1 base_add Addition of Base dissolution->base_add 2 oxidation Oxidation (e.g., Air, H2O2) base_add->oxidation 3 monitoring Reaction Monitoring (TLC/HPLC) oxidation->monitoring 4 precipitation Precipitation in Water monitoring->precipitation 5 filtration Filtration & Washing precipitation->filtration 6 drying Drying filtration->drying 7 recrystallization Recrystallization drying->recrystallization 8 product Benzamide, 2,2'-dithiobis[n-methyl- recrystallization->product 9

Caption: Synthetic workflow for Benzamide, 2,2'-dithiobis[n-methyl-].

G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Product Yield cause1 Incomplete Oxidation issue->cause1 cause2 Product Degradation issue->cause2 cause3 Poor Solubility issue->cause3 solution1a Monitor Reaction (TLC/HPLC) cause1->solution1a solution1b Optimize Oxidant Stoichiometry cause1->solution1b solution2a Control Temperature cause2->solution2a solution2b Control pH cause2->solution2b solution3a Screen Solvents cause3->solution3a

Caption: Troubleshooting logic for low product yield. product yield.

References

Technical Support Center: Optimizing Storage of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for "Benzamide, 2,2'-dithiobis[n-methyl-]" (DIMATE).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Benzamide, 2,2'-dithiobis[n-methyl-]?

A1: For optimal stability, it is recommended to store Benzamide, 2,2'-dithiobis[n-methyl-] at 2°C - 8°C.[1][2] Some suppliers also recommend storing the compound under a nitrogen atmosphere.[3][4][5]

Q2: I left my stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] on the benchtop for a few hours and now see a new peak in my HPLC analysis. What is this likely to be?

A2: The disulfide bond in Benzamide, 2,2'-dithiobis[n-methyl-] is susceptible to cleavage. The new peak is likely the corresponding thiol, 2-Mercapto-N-methylbenzamide, which is the most probable degradation product under ambient conditions.[6] To confirm its identity, you can use LC-MS to check if the molecular weight of the new peak corresponds to approximately 167.22 g/mol .[6]

Q3: Can I store Benzamide, 2,2'-dithiobis[n-methyl-] at room temperature for short periods?

A3: While short-term exposure to room temperature may not lead to significant immediate degradation, the compound's stability is compromised outside of the recommended 2°C - 8°C range.[1][2] For long-term integrity and to ensure experimental reproducibility, adherence to the recommended storage temperature is crucial.

Q4: What solvents are recommended for dissolving and storing Benzamide, 2,2'-dithiobis[n-methyl-]?

A4: Benzamide, 2,2'-dithiobis[n-methyl-] is reported to be soluble in methanol.[3][4] For cell-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[1] It is advisable to prepare fresh working solutions for each experiment from a frozen stock solution to ensure stability.[1]

Q5: The appearance of the solid compound has changed from off-white to a yellowish tint. Is it still usable?

A5: A change in color may indicate degradation. The disulfide bond is susceptible to oxidation and other degradation pathways which could result in colored impurities. It is highly recommended to verify the purity of the compound using an analytical technique like HPLC before use. If significant degradation is observed, it is best to use a fresh batch of the compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC/LC-MS of a stored solution. Cleavage of the disulfide bond leading to the formation of 2-Mercapto-N-methylbenzamide.[6]- Confirm the identity of the new peak using LC-MS (expected M.W. ~167.22 g/mol ).[6]- Prepare fresh stock solutions daily.[6]- If short-term storage of solutions is necessary, store at -20°C or -80°C and minimize freeze-thaw cycles.- Use high-purity, degassed solvents to prepare solutions to minimize oxidative or reductive impurities.[6]
Inconsistent experimental results over time. Degradation of the compound due to improper storage.- Ensure the compound is consistently stored at 2°C - 8°C and protected from light.[1][2]- Aliquot stock solutions to avoid repeated warming and cooling of the entire batch.- Perform a purity check of your compound stock using HPLC or a similar method.
Precipitation of the compound in aqueous buffers. Low aqueous solubility.- Decrease the final concentration of the compound in the aqueous solution.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is within the tolerated range for your assay.[1]- Prepare fresh dilutions immediately before use.[1]
Poor peak shape and shifting retention times in HPLC analysis. Interaction of the disulfide bond with metallic components of the HPLC system.[6]- Use a metal-free or bio-inert HPLC column.[6]- Add a chelating agent to the mobile phase to mask active sites on the silica support.[6]

Quantitative Data Summary

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₂S₂[3][7][8]
Molecular Weight 332.44 g/mol [3][7][8]
CAS Number 2527-58-4[3][7][8]
Melting Point 217-219 °C[4][5][7]
Boiling Point 545.9 °C at 760 mmHg[5][7]
Density 1.31 g/cm³[5][7]
Appearance Off-White Solid[3]

Forced Degradation Study Summary

Stress ConditionReagent/ParametersDuration (hrs)Temperature% DegradationMajor Degradant(s) Observed
Acid Hydrolysis 1 M HCl2480°C8.8%2,2'-Dithiobis(benzoic acid)[6]
Base Hydrolysis 1 M NaOH860°C11.5%2-Mercapto-N-methylbenzamide[6]
Oxidation 3% H₂O₂625°C15.9%Sulfonic acid derivatives[6]
Thermal Dry Heat48105°C1.3%Minimal degradation[6]
Photolytic ICH Q1B Option 2N/A25°C3.5%2-Mercapto-N-methylbenzamide[6]

Experimental Protocols

Protocol: Forced Degradation Study for Benzamide, 2,2'-dithiobis[N-methyl-]

This protocol is designed to identify the likely degradation products and pathways under various stress conditions.[6]

1. Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] reference standard

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/PDA or HPLC-MS system

2. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M HCl. Incubate at 80°C and take aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize with 1 M NaOH before analysis.[6]

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 1 M NaOH. Incubate at 60°C and take aliquots at various time points (e.g., 2, 4, 8 hours). Neutralize with 1 M HCl before analysis.[6]

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, and take aliquots at various time points (e.g., 1, 2, 6 hours).[6]

  • Thermal Degradation: Place approximately 10 mg of the solid compound in a glass vial and heat in an oven at 105°C for 48 hours.[6]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light as per ICH Q1B guidelines. Run a dark control in parallel.[6]

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A C18 column is a suitable starting point.[6]

Visualizations

Storage_Workflow start Receive Compound store Store at 2-8°C under Nitrogen start->store check_appearance Visually inspect before use store->check_appearance is_ok Appearance is off-white solid? check_appearance->is_ok use Proceed with experiment is_ok->use Yes quarantine Quarantine and re-analyze purity (HPLC) is_ok->quarantine No (e.g., color change)

Caption: Recommended workflow for receiving and storing the compound.

Degradation_Pathways parent Benzamide, 2,2'-dithiobis[n-methyl-] thiol 2-Mercapto-N-methylbenzamide parent->thiol Base Hydrolysis / Photolysis / Reduction acid_product 2,2'-Dithiobis(benzoic acid) parent->acid_product Acid Hydrolysis oxidation_product Sulfonic acid derivatives parent->oxidation_product Strong Oxidation (H₂O₂)

Caption: Potential degradation pathways under stress conditions.

References

Technical Support Center: Benzamide, 2,2'-dithiobis[N-methyl-] Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzamide, 2,2'-dithiobis[N-methyl-]. The information focuses on common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]?

A1: The most common impurities are dependent on the synthetic route. A frequent method is the oxidation of 2-mercapto-N-methylbenzamide.[1][2] For this route, the primary impurities include:

  • Unreacted Starting Material: Residual 2-mercapto-N-methylbenzamide is a common impurity if the oxidation is incomplete.[1]

  • Over-oxidation Products: If the oxidation conditions are too harsh, the disulfide bond can be further oxidized to form thiosulfinates or sulfonic acids.[1][3] Specifically, 2-(N-methylcarbamoyl)benzenesulfonic acid can be formed.[3]

  • Solvent Residues: Residual solvents from the reaction and purification steps may be present.[1]

  • Inorganic Salts: Byproducts from oxidizing agents or bases used in the reaction can contaminate the final product.[1]

Q2: My purified Benzamide, 2,2'-dithiobis[N-methyl-] shows a lower and broader melting point than expected. What is the likely cause?

A2: The reported melting point for pure Benzamide, 2,2'-dithiobis[N-methyl-] is 217-219 °C.[1][4] A melting point that is significantly lower and has a broad range is a strong indicator of the presence of impurities.[1] The most likely culprits are unreacted starting material or solvent residues.

Q3: I observe a new peak in the HPLC chromatogram of my sample after it has been stored for some time. What could this be?

A3: The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is susceptible to cleavage.[3] The most probable degradation product, which would appear as a new peak in the chromatogram, is the corresponding thiol, 2-mercapto-N-methylbenzamide.[3] This can occur under ambient conditions, especially in the presence of reducing agents.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Benzamide, 2,2'-dithiobis[N-methyl-].

Problem Possible Cause Solution
Low Yield Incomplete reaction; loss of product during workup or purification.Ensure the reaction goes to completion by monitoring with TLC or HPLC. Optimize purification steps, for instance, by using a methanol-water mixed solvent system for recrystallization to improve recovery.[1]
Product is an oil or fails to crystallize This can happen if the solution is supersaturated or contains significant amounts of greasy impurities.[1]Re-dissolve the oil in a minimal amount of a good solvent like methanol. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[1]
Product is contaminated with the starting thiol Incomplete oxidation during the synthesis.[1]Before the final purification, wash the crude product (dissolved in an organic solvent such as dichloromethane) with a dilute aqueous solution of a mild oxidant. Exercise caution to prevent over-oxidation.[1]
Presence of over-oxidation products The oxidizing agent was too strong, or the reaction was carried out for too long.Use a milder oxidizing agent or reduce the reaction time. Monitor the reaction progress closely to stop it once the starting material is consumed.
Poor peak shape in HPLC analysis The disulfide bond can interact with metallic components of the HPLC system.[3]Use a metal-free or bio-inert column. Alternatively, add a chelating agent to the mobile phase to mask active sites on the silica support.[3]

Analytical Data

Table 1: Physicochemical Properties of Benzamide, 2,2'-dithiobis[N-methyl-]

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S₂[4]
Molecular Weight332.44 g/mol [4]
CAS Number2527-58-4[4]
Melting Point217-219 °C[1][4]
AppearanceWhite to gray wet solids[5]

Table 2: HPLC Method Parameters for Purity Analysis

ParameterRecommended Setting
HPLC System Standard HPLC with UV-Vis Detector[6]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6]
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 254 nm[6][7]
Injection Volume 10 µL[6]

Experimental Protocols

Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-] via Oxidation

This protocol is based on the oxidation of 2-mercapto-N-methylbenzamide.[8]

Materials:

  • 2-mercapto-N-methylbenzamide

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-mercapto-N-methylbenzamide in DMSO.

  • Dropwise, add a solution of iodine in DMSO to the stirring solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield Benzamide, 2,2'-dithiobis[N-methyl-] as a solid.[8]

Visualizations

G cluster_synthesis Synthetic Pathway and Impurity Formation Starting Material 2-mercapto-N-methylbenzamide Oxidation Oxidation (e.g., I₂ in DMSO) Starting Material->Oxidation Product Benzamide, 2,2'-dithiobis[N-methyl-] Oxidation->Product Incomplete_Oxidation Unreacted Starting Material Oxidation->Incomplete_Oxidation Incomplete Reaction Over_Oxidation Over-oxidation Products (Thiosulfinates, Sulfonic Acids) Product->Over_Oxidation Harsh Conditions

Caption: Synthetic pathway and common impurity formation.

G cluster_troubleshooting Troubleshooting Workflow for Impurities Start Impurity Detected in Product Identify_Impurity Identify Impurity (e.g., by HPLC, MS, NMR) Start->Identify_Impurity Decision Impurity Type? Identify_Impurity->Decision Unreacted_SM Unreacted Starting Material Decision->Unreacted_SM Starting Material Over_Oxidation_Product Over-oxidation Product Decision->Over_Oxidation_Product Oxidized Species Other_Impurity Solvent/Salt Residue Decision->Other_Impurity Other Action_SM Re-run reaction with longer time or wash with mild oxidant Unreacted_SM->Action_SM Action_Over_Ox Use milder oxidizing agent or shorter reaction time Over_Oxidation_Product->Action_Over_Ox Action_Other Improve purification (e.g., recrystallization, drying) Other_Impurity->Action_Other End Pure Product Action_SM->End Action_Over_Ox->End Action_Other->End

Caption: Troubleshooting workflow for common impurities.

References

"Benzamide, 2,2'-dithiobis[n-methyl-" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Benzamide, 2,2'-dithiobis[n-methyl-] for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with Benzamide, 2,2'-dithiobis[n-methyl-].

Issue 1: Low or undetectable plasma concentrations after oral administration.

  • Potential Cause: Poor aqueous solubility and dissolution rate of Benzamide, 2,2'-dithiobis[n-methyl-]. The compound's high melting point (217-219 °C) and chemical structure suggest it is likely a crystalline and poorly soluble substance.[1][2][3] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[4]

  • Troubleshooting Steps:

    • Characterize Solubility: Determine the equilibrium solubility of the compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

    • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[5][6]

      • Micronization: Reduce particle size to the micron range using techniques like jet milling.

      • Nanonization: Create a nanosuspension to further increase the surface area and dissolution velocity.[7]

    • Formulation Enhancement:

      • Utilize Co-solvents or Surfactants: Test the solubility in various pharmaceutically acceptable solvents and surfactants.[5][8]

      • Develop a Lipid-Based Formulation: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[5][8][9]

      • Prepare a Solid Dispersion: Dispersing the compound in a polymer matrix at the molecular level can create an amorphous form with enhanced solubility.[8][9]

Issue 2: High variability in plasma concentrations between individual animals.

  • Potential Cause: Inconsistent dissolution and absorption due to physiological variables in the animals (e.g., gastric pH, intestinal motility).[10] This is a common issue for compounds with dissolution rate-limited absorption.[10]

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure consistent fasting times for all animals before dosing to minimize food effects on gastrointestinal physiology.[11]

    • Improve Formulation Homogeneity: Ensure the dosing vehicle is uniform and the compound is evenly suspended or dissolved.

    • Advanced Formulation: Employ formulations that reduce the impact of physiological variability, such as SEDDS or solid dispersions, which provide a more consistent release and absorption profile.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Benzamide, 2,2'-dithiobis[n-methyl-] that I should be aware of for in vivo studies?

A1: Benzamide, 2,2'-dithiobis[n-methyl-] is a solid with a high melting point (217-219 °C) and is soluble in methanol.[2][3][12] Its chemical structure suggests it is likely a lipophilic and poorly water-soluble compound, which are critical factors to consider for oral bioavailability.

PropertyValueReference
CAS Number 2527-58-4[1][13][14]
Molecular Formula C₁₆H₁₆N₂O₂S₂[1][13][14]
Molecular Weight 332.44 g/mol [1][13][14]
Melting Point 217-219 °C[1][2][3]
Appearance Off-White Solid[12]
Solubility Soluble in Methanol[2][12]

Q2: What are the first steps to take to improve the bioavailability of this compound?

A2: The initial focus should be on enhancing its solubility and dissolution rate.[10] Given that it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), improving dissolution is the key to increasing absorption.[4] Consider the following approaches:

  • Particle size reduction (micronization or nanosizing).[6]

  • Formulation as a solid dispersion with a suitable polymer carrier.[8]

  • Development of a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[5]

Q3: What is a suitable starting formulation for a preclinical in vivo study?

A3: For initial studies, a simple suspension in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) can be used. However, if low bioavailability is observed, transitioning to a more advanced formulation is recommended.

Q4: How can I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for Benzamide, 2,2'-dithiobis[n-methyl-]?

A4: A SEDDS is a mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon contact with aqueous media.[8]

  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[11]

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the compound in the mixture with gentle heating and stirring.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Pre-milling: Prepare a coarse suspension of Benzamide, 2,2'-dithiobis[n-methyl-] (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC).[11]

  • High-Shear Mixing: Homogenize the suspension using a high-shear mixer for 15-30 minutes to reduce the initial particle size.

  • High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.[11]

  • Particle Size Analysis: Measure the particle size distribution and zeta potential of the resulting nanosuspension using dynamic light scattering.

  • Characterization: Confirm that the crystalline state of the drug has not changed using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solvent Selection: Choose a common volatile solvent in which both Benzamide, 2,2'-dithiobis[n-methyl-] and a polymer carrier (e.g., PVP K30, Soluplus®) are soluble.

  • Dissolution: Dissolve the compound and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried mass and pass it through a sieve to obtain a powder of uniform size.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug using DSC or XRPD. Evaluate the dissolution rate compared to the pure compound.

Visualizations

G cluster_formulation Bioavailability Enhancement Workflow cluster_strategies Formulation Strategies cluster_evaluation Evaluation start Poorly Soluble Compound (Benzamide, 2,2'-dithiobis[n-methyl-]) solubility Solubility & Permeability Assessment start->solubility bcs BCS Class II/IV (Likely) solubility->bcs formulation Select Formulation Strategy bcs->formulation particle Particle Size Reduction (Micronization/Nanonization) formulation->particle lipid Lipid-Based Systems (SEDDS) formulation->lipid solid Solid Dispersions formulation->solid complex Cyclodextrin Complexation formulation->complex invitro In Vitro Dissolution Testing particle->invitro lipid->invitro solid->invitro complex->invitro invivo In Vivo Pharmacokinetic Study in Animals invitro->invivo data Improved Bioavailability invivo->data

Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.

G compound Benzamide, 2,2'-dithiobis[n-methyl-] (in SEDDS formulation) oral Oral Administration compound->oral gi GI Tract oral->gi emulsion Forms Fine Oil-in-Water Emulsion gi->emulsion Dispersion in GI fluids dissolved Drug remains solubilized emulsion->dissolved absorption Absorption through Intestinal Wall dissolved->absorption circulation Systemic Circulation absorption->circulation

Caption: Proposed mechanism of absorption for a SEDDS formulation.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzamide, 2,2'-dithiobis[N-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Benzamide, 2,2'-dithiobis[N-methyl-] (CAS No. 2527-58-4). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during their experiments. As a disulfide-containing aromatic compound, its hydrophobic nature presents significant hurdles for formulation and use in aqueous-based biological assays.[1] This document provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to help you successfully work with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of Benzamide, 2,2'-dithiobis[N-methyl-]?

A1: Benzamide, 2,2'-dithiobis[N-methyl-] is a synthetic organosulfur compound with the following properties:

  • Molecular Formula: C₁₆H₁₆N₂O₂S₂[2]

  • Molecular Weight: 332.44 g/mol [2]

  • Appearance: Solid[1]

  • Melting Point: 217-219 °C[2]

  • Key Structural Features: Two N-methylbenzamide units linked by a disulfide bond. This disulfide bridge is crucial for its biological activity.[1]

Q2: What is the general solubility profile of Benzamide, 2,2'-dithiobis[N-methyl-]?

A2: This compound is characterized by its poor aqueous solubility. It is generally considered insoluble in water.[2] However, it is soluble in polar organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[2][3] This solubility profile is a critical consideration for its handling and formulation in experimental settings.

Q3: Why is Benzamide, 2,2'-dithiobis[N-methyl-] so poorly soluble in water?

A3: The poor aqueous solubility is a direct result of its molecular structure. The two benzamide rings and the disulfide bridge create a large, hydrophobic molecule. While the amide groups can participate in some hydrogen bonding, the overall hydrophobic character dominates, leading to minimal interaction with polar water molecules.

Q4: I'm seeing my compound precipitate when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A4: This is a very common issue known as "precipitation upon dilution." When you add your concentrated DMSO stock to a large volume of aqueous buffer, the solvent environment changes dramatically from being predominantly organic to predominantly aqueous. The compound, being hydrophobic, is no longer soluble in this new environment and crashes out of solution.[3] The troubleshooting guides below offer several strategies to mitigate this problem.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Causality: The hydrophobic nature of Benzamide, 2,2'-dithiobis[N-methyl-] leads to its expulsion from the aqueous phase when the concentration of the solubilizing organic solvent (e.g., DMSO) falls below a critical level.

Troubleshooting StepRationale
Optimize Final Solvent Concentration Maintain the highest tolerable concentration of the organic co-solvent (e.g., DMSO) in your final assay medium. For most cell-based assays, this is typically between 0.5% and 1%.[3] This small amount of organic solvent can help keep the compound in solution.
Use a Co-solvent System Introduce a less volatile, water-miscible co-solvent like polyethylene glycol 400 (PEG 400) into your final dilution. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable for hydrophobic molecules.[3]
Serial Dilutions Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent the abrupt precipitation of the compound.[3]
Lower Final Compound Concentration If precipitation persists, it may be necessary to work at a lower final concentration of the compound in your assay.
Issue 2: Inconsistent or Non-reproducible Assay Results

Causality: Undissolved compound in your assay can lead to variability in the effective concentration of the molecule, resulting in inconsistent data. The reactive disulfide bond can also interact with components in the assay medium.

Troubleshooting StepRationale
Ensure Complete Initial Dissolution Before any dilutions, ensure your compound is fully dissolved in the stock solvent (e.g., DMSO). Use of vortexing and sonication can aid in this process.[3] Visually inspect the stock solution for any particulates.
Consider Assay Component Interactions The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] can potentially react with thiol-containing molecules in your assay, such as certain proteins or reducing agents like Dithiothreitol (DTT).[3] Be aware of these potential interactions when designing your experiment and interpreting your results.
Prepare Fresh Solutions Due to the potential for degradation or precipitation over time, it is best practice to prepare fresh working solutions for each experiment.

Data Presentation: Solubility Enhancement Strategies

While exact quantitative solubility data for Benzamide, 2,2'-dithiobis[N-methyl-] is not widely available in the literature, the following table summarizes the expected solubility and provides starting points for optimization based on data for structurally similar benzamide compounds and general principles of solubilization.

Solubilization MethodSolvent/Vehicle SystemExpected SolubilityKey Considerations
Organic Solvents Dimethyl Sulfoxide (DMSO)HighCommon for stock solutions. Final concentration in assays should be low (typically <1%) to avoid cellular toxicity.[4]
MethanolSoluble[3]Can be used for stock solutions, but its volatility may be a concern for long-term storage.
WaterInsoluble[3]The primary challenge to overcome.
Co-solvent Systems Water with 1-10% DMSOLow to ModerateA common starting point for aqueous assays.[5]
Water with 1-20% EthanolLow to ModerateEthanol is a widely used co-solvent for increasing the solubility of poorly soluble drugs.[6]
Water with 1-20% PEG 400ModeratePEG 400 is a non-volatile co-solvent that can significantly enhance the solubility of hydrophobic compounds.[7]
Surfactant Micelles Aqueous buffer with Polysorbate 80 (Tween® 80) or similar non-ionic surfactant above its Critical Micelle Concentration (CMC)Moderate to HighSurfactant micelles encapsulate the hydrophobic compound, increasing its apparent solubility in water.
Cyclodextrin Inclusion Aqueous buffer with Hydroxypropyl-β-cyclodextrin (HP-β-CD)Moderate to HighThe hydrophobic interior of the cyclodextrin molecule forms a complex with the compound, while the hydrophilic exterior allows it to dissolve in water.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of Benzamide, 2,2'-dithiobis[N-methyl-].

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-] (MW: 332.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.32 mg of Benzamide, 2,2'-dithiobis[N-methyl-].

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles are present.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[3]

Protocol 2: Solubilization Using a Co-solvent System

This protocol provides a method for determining the optimal co-solvent concentration to maintain the solubility of the compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of Benzamide, 2,2'-dithiobis[N-methyl-] in DMSO

  • Water-miscible co-solvent (e.g., Ethanol, PEG 400)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • For each co-solvent concentration, add the 10 mM DMSO stock solution to the co-solvent/buffer mixture to achieve the desired final compound concentration (e.g., for a 10 µM final concentration, add 1 µL of stock to 999 µL of buffer).

  • Vortex immediately after adding the stock solution.

  • Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Determine the lowest concentration of the co-solvent that maintains the compound in solution.

Protocol 3: Solubilization Using Cyclodextrin Inclusion Complexation

This protocol outlines the preparation of a solution of Benzamide, 2,2'-dithiobis[N-methyl-] using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Benzamide, 2,2'-dithiobis[N-methyl-]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10% w/v).

  • While stirring the HP-β-CD solution, slowly add the powdered Benzamide, 2,2'-dithiobis[N-methyl-] to the solution.

  • Continue stirring the mixture at room temperature for a sufficient time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as HPLC.

Visualization of Solubilization Mechanisms

G cluster_0 Co-Solvency cluster_1 Micellar Solubilization cluster_2 Cyclodextrin Inclusion a Poorly Soluble Compound d Homogeneous Solution a->d b Aqueous Solution b->d c Co-solvent (e.g., Ethanol, PEG 400) c->d e Hydrophobic Compound h Micelle with Encapsulated Compound e->h f Surfactant Monomers f->h g Aqueous Environment g->h i Solubilized Compound in Aqueous Phase h->i j Hydrophobic Guest (Compound) m Inclusion Complex j->m k Cyclodextrin Host k->m l Aqueous Medium l->m n Soluble Complex m->n

Caption: Mechanisms for enhancing the aqueous solubility of hydrophobic compounds.

References

Technical Support Center: Challenges in Polymer Incorporation of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the incorporation of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) into polymer structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common experimental issues in a direct question-and-answer format.

Q1: My DTBMA is not dissolving in the polymerization solvent. What should I do?

Answer: Poor solubility is a common challenge due to the hydrophobic nature of DTBMA.[1] Here’s a step-by-step approach to address this issue:

  • Solvent Selection: DTBMA is soluble in organic solvents like methanol and Dimethyl Sulfoxide (DMSO), very soluble in N,N-Dimethylformamide (DMF), sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[1][2] It is practically insoluble in water.[1][2] Choose a solvent that is compatible with your polymerization system.

  • Co-solvents: Consider using a co-solvent to improve solubility. For instance, a small amount of DMF or DMSO can be added to a less effective solvent.

  • Heating: Gently heating the solvent while dissolving the DTBMA can increase its solubility. However, be cautious not to exceed the thermal stability limits of your reactants.

  • Sonication: Using a sonication bath can help break down aggregates and enhance dissolution.[1]

  • Serial Dilution: If you are preparing a stock solution, dissolving the compound in a small amount of a good solvent first and then performing serial dilutions into the final reaction solvent can prevent precipitation.[1]

Q2: I am observing low or no incorporation of DTBMA into my polymer. What are the potential causes?

Answer: Low incorporation efficiency can stem from several factors related to reaction kinetics and side reactions.

  • Premature Disulfide Cleavage: The disulfide bond in DTBMA can be susceptible to cleavage under certain polymerization conditions, especially in the presence of reducing agents or high energy input (e.g., high temperature, UV light).[3]

  • Radical-Disulfide Exchange: In radical polymerizations, the propagating radical can react with the disulfide bond, leading to the formation of a thiyl radical. This can interfere with the polymerization kinetics and reduce the incorporation of the intact disulfide linker.

  • Steric Hindrance: The bulky aromatic structure of DTBMA might sterically hinder its access to the growing polymer chain, especially in comparison to smaller, more flexible monomers.

  • Incompatible Polymerization Technique: Certain polymerization methods might not be suitable for disulfide-containing compounds. For instance, anionic polymerizations can be sensitive to the electrophilic nature of the disulfide bond.

Q3: My final polymer has inconsistent properties, and I suspect disulfide scrambling. How can I confirm and prevent this?

Answer: Disulfide scrambling, or the exchange of disulfide bonds, can lead to a heterogeneous polymer network.

  • Confirmation:

    • Raman Spectroscopy: This technique is effective for identifying disulfide bonds (S-S), which typically show a characteristic peak in the region of 430–550 cm⁻¹.[4] A change in the intensity or position of this peak could indicate disulfide exchange.

    • Mass Spectrometry (MS): For lower molecular weight polymers or oligomers, MS can be used to identify fragments with scrambled disulfide linkages.

  • Prevention:

    • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of disulfide exchange, which is often thermally activated.

    • Control pH: For solution-based polymerizations, the pH can influence the rate of thiol-disulfide exchange. A neutral or slightly acidic pH is generally preferred to minimize this side reaction.

    • Use of Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer better control over the polymerization process and minimize side reactions involving the disulfide bond.[3][5][6]

Data Presentation

Table 1: Solubility Profile of Benzamide, 2,2'-dithiobis[n-methyl-]

SolventSolubilityReference
N,N-Dimethylformamide (DMF)Very Soluble[2]
MethanolSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Glacial Acetic AcidSparingly Soluble[2]
ChloroformVery Slightly Soluble[2]
WaterPractically Insoluble[1][2]

Table 2: Thermal Properties of Benzamide, 2,2'-dithiobis[n-methyl-]

PropertyValueReference
Melting Point217-219 °C[7]
Boiling Point545.9 ± 35.0 °C (Predicted)[7]

Experimental Protocols

Protocol 1: Incorporation of DTBMA into a Polyurethane

This protocol describes a general method for synthesizing a polyurethane with DTBMA as a chain extender.

Materials:

  • Diisocyanate (e.g., isophorone diisocyanate)

  • Polyol (e.g., polypropylene glycol)

  • Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA)

  • Solvent (e.g., anhydrous DMF)

  • Catalyst (e.g., dibutyltin dilaurate)

Procedure:

  • In a nitrogen-purged flask, dissolve the polyol and DTBMA in anhydrous DMF.

  • Add the diisocyanate to the solution and stir at room temperature for 30 minutes.

  • Add a catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours.

  • Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and wash the polymer with the non-solvent to remove unreacted monomers.

  • Dry the polymer under vacuum.

Protocol 2: Characterization of Disulfide Content in the Polymer

This protocol outlines a method to quantify the incorporated disulfide bonds.

Materials:

  • DTBMA-containing polymer

  • Reducing agent (e.g., dithiothreitol - DTT)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve a known amount of the polymer in a suitable solvent.

  • Add an excess of DTT to the polymer solution to reduce the disulfide bonds to free thiols.

  • Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete reduction.

  • Take an aliquot of the reduced polymer solution and add it to a solution of Ellman's reagent in the buffer.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion (14,150 M⁻¹cm⁻¹).

  • Relate the concentration of thiols back to the initial amount of polymer to determine the disulfide content.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization start Dissolve Monomers & DTBMA reaction Polymerization Reaction start->reaction Add Initiator/Catalyst precipitation Precipitate & Purify Polymer reaction->precipitation ftir FTIR/NMR precipitation->ftir Analyze Structure gpc GPC/SEC ftir->gpc raman Raman Spectroscopy gpc->raman

Caption: Experimental workflow for synthesis and characterization of DTBMA-containing polymers.

troubleshooting_workflow start Low Polymer Yield or DTBMA Incorporation check_solubility Is DTBMA fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_conditions Review Polymerization Conditions solubility_yes->check_conditions adjust_solvent Adjust Solvent System (Co-solvent, Heat, Sonication) solubility_no->adjust_solvent adjust_solvent->check_solubility conditions_ok Optimized check_conditions->conditions_ok conditions_nok Not Optimized check_conditions->conditions_nok check_side_reactions Suspect Side Reactions? conditions_ok->check_side_reactions optimize_conditions Optimize Temperature, Time, Catalyst conditions_nok->optimize_conditions optimize_conditions->check_conditions side_reactions_yes Yes check_side_reactions->side_reactions_yes side_reactions_no No check_side_reactions->side_reactions_no analyze_byproducts Analyze Byproducts (MS, NMR) Consider alternative polymerization side_reactions_yes->analyze_byproducts end_point Successful Incorporation side_reactions_no->end_point analyze_byproducts->end_point

Caption: Troubleshooting decision tree for low DTBMA incorporation in polymers.

References

Validation & Comparative

A Comparative Analysis of Benzamide, 2,2'-dithiobis[n-methyl- and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Benzamide, 2,2'-dithiobis[n-methyl-], a disulfide-containing benzamide derivative, against a selection of established antimicrobial agents. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes the mechanisms of action and relevant signaling pathways to support further research and drug development.

Executive Summary

Benzamide, 2,2'-dithiobis[n-methyl-] has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. Its proposed mechanism of action centers on the disruption of the microbial cell membrane, a mode of action that is of significant interest in the face of growing antimicrobial resistance. This guide compares the in vitro efficacy of Benzamide, 2,2'-dithiobis[n-methyl-] with two widely used antibiotics, Penicillin G and Ciprofloxacin, and two common antifungal agents, Fluconazole and Amphotericin B. While data for Benzamide, 2,2'-dithiobis[n-methyl-] is still emerging, this comparative analysis provides a valuable framework for its potential positioning within the antimicrobial landscape.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for Benzamide, 2,2'-dithiobis[n-methyl-] and the selected comparator agents against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[n-methyl-] against Pathogenic Bacteria

MicroorganismStrainMIC (µg/mL)MIC (µM)
Staphylococcus aureusATCC 65388.3125
Bacillus cereusN/A>100>300
Enterococcus faecalisN/A>100>300
Micrococcus luteusNot Specified3296.2

Note: Data for B. cereus and E. faecalis indicates limited activity at the concentrations tested in the cited study.[1]

Table 2: Zone of Inhibition Diameters for Benzamide, 2,2'-dithiobis[n-methyl-]

MicroorganismStrainDisk Concentration (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 259233018-22
Bacillus subtilisATCC 66333015-20

Note: The zone of inhibition data is based on typical results for compounds with similar activity and should be established in-house for specific laboratory conditions.[1]

Table 3: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Antimicrobial AgentStaphylococcus aureusBacillus subtilisMicrococcus luteusCandida albicans
Benzamide, 2,2'-dithiobis[n-methyl-] 8.31Data not available32[2]Data not available
Penicillin G 0.015 - >1280.007 - 0.12Data not availableNot Applicable
Ciprofloxacin 0.12 - 10240.12 - 0.50.25Not Applicable
Fluconazole Not ApplicableNot ApplicableNot Applicable0.25 - 1024
Amphotericin B Not ApplicableNot ApplicableNot Applicable0.03 - 2

Note: MIC values for comparator agents are compiled from various sources and represent a range of reported values. Direct comparative studies with Benzamide, 2,2'-dithiobis[n-methyl-] under identical conditions are limited.

Experimental Protocols

Detailed methodologies for determining the antimicrobial activity of Benzamide, 2,2'-dithiobis[n-methyl-] are crucial for reproducible research. The following are standard protocols that can be adapted for this purpose.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test microorganism suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.[1]

  • Serial Dilutions: Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[1]

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Do not inoculate well 12.[1]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.[1]

  • Interpretation of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is based on the Kirby-Bauer method and provides a qualitative assessment of antimicrobial susceptibility.[1]

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Disks: Aseptically apply a known amount of a stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] to sterile paper disks to achieve a final concentration of 30 µg per disk. Allow the solvent to evaporate completely.[1]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[1]

  • Application of Disks: Using sterile forceps, place the prepared disk onto the surface of the inoculated agar plate.[1]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[1]

  • Interpretation of Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters (mm).[1]

Mandatory Visualization

Proposed Mechanism of Action for Benzamide, 2,2'-dithiobis[n-methyl-]

The antimicrobial effect of Benzamide, 2,2'-dithiobis[n-methyl-] is primarily attributed to its interaction with the bacterial cell membrane. The disulfide bond is a critical feature, likely undergoing reduction upon entering the reducing environment of the bacterial cell, leading to the formation of thiol-containing monomers. These monomers can then interfere with membrane integrity and function.[1]

G cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular DTBMA Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) MembraneProteins Membrane Proteins (Thiol Groups) DTBMA->MembraneProteins Interaction via Disulfide Bond ThiolMonomers Thiol-containing Monomers MembraneProteins->ThiolMonomers Reduction MembraneDisruption Membrane Disruption CellularProcesses Disruption of Essential Cellular Processes MembraneDisruption->CellularProcesses ThiolMonomers->MembraneDisruption Interference with Membrane Integrity

Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[n-methyl-].

Signaling Pathway of Penicillin Action

Penicillin, a β-lactam antibiotic, inhibits the transpeptidase enzymes (Penicillin-Binding Proteins or PBPs) responsible for the cross-linking of peptidoglycan in the bacterial cell wall. This leads to a weakened cell wall and ultimately cell lysis.

G Penicillin Penicillin (β-lactam ring) PBP Penicillin-Binding Protein (Transpeptidase) Penicillin->PBP Inhibition Inhibition PBP->Inhibition Crosslinking Peptidoglycan Cross-linking CellWall Stable Cell Wall Crosslinking->CellWall leads to Inhibition->Crosslinking WeakenedWall Weakened Cell Wall Inhibition->WeakenedWall leads to Lysis Cell Lysis WeakenedWall->Lysis

Caption: Signaling pathway of Penicillin action.

Signaling Pathway of Ciprofloxacin Action

Ciprofloxacin, a fluoroquinolone antibiotic, targets the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to DNA damage and cell death.[3]

G Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNAGyrase TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibition Inhibition DNAGyrase->Inhibition TopoIV->Inhibition DNA_Replication DNA Replication & Repair Inhibition->DNA_Replication DNA_Damage DNA Damage Inhibition->DNA_Damage leads to CellDeath Cell Death DNA_Damage->CellDeath

Caption: Signaling pathway of Ciprofloxacin action.

Signaling Pathway of Fluconazole Action

Fluconazole, a triazole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. This disruption leads to a compromised cell membrane and inhibits fungal growth.[4][5]

G Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase Inhibition Inhibition Lanosterol_Demethylase->Inhibition Ergosterol_Synthesis Ergosterol Biosynthesis Fungal_Membrane Functional Fungal Cell Membrane Ergosterol_Synthesis->Fungal_Membrane leads to Inhibition->Ergosterol_Synthesis Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Inhibition->Disrupted_Membrane leads to Fungistatic Fungistatic Effect Disrupted_Membrane->Fungistatic

Caption: Signaling pathway of Fluconazole action.

Signaling Pathway of Amphotericin B Action

Amphotericin B, a polyene antifungal, binds to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular components, and ultimately fungal cell death.[6]

G AmphotericinB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation leads to Membrane_Permeability Increased Membrane Permeability Pore_Formation->Membrane_Permeability Leakage Leakage of Intracellular Components (Ions, etc.) Membrane_Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Signaling pathway of Amphotericin B action. Caption: Signaling pathway of Amphotericin B action.

References

A Comparative Guide to Thiol-Reactive Compounds: Benzamide, 2,2'-dithiobis[n-methyl-] in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific modification of thiol groups in proteins and other biomolecules is a cornerstone of modern chemical biology and drug development. This guide provides a comprehensive comparison of Benzamide, 2,2'-dithiobis[n-methyl-], a disulfide-containing aromatic compound, with other widely used thiol-reactive compounds. We present available experimental data, detailed methodologies for comparative analysis, and visualizations of relevant biological pathways to aid in the selection of the optimal reagent for your research needs.

Introduction to Thiol-Reactive Compounds

Thiol-reactive compounds are electrophilic molecules that readily form covalent bonds with the nucleophilic thiol group (-SH) of cysteine residues in proteins. This reactivity allows for the specific attachment of probes, drugs, and other moieties to proteins for a wide range of applications, including protein labeling, inhibitor development, and the creation of antibody-drug conjugates (ADCs).

The ideal thiol-reactive compound should exhibit high reactivity and selectivity for thiols over other nucleophilic functional groups found in proteins, such as amines. Furthermore, the stability of the resulting covalent bond is a critical consideration, with some applications requiring permanent linkages while others benefit from reversible bonds that can be cleaved under specific conditions.

This guide focuses on the following classes of thiol-reactive compounds:

  • Disulfides (represented by Benzamide, 2,2'-dithiobis[n-methyl-]) : React via thiol-disulfide exchange, forming a new, cleavable disulfide bond.

  • Maleimides : React via Michael addition to form a stable thioether bond.

  • Haloacetyls (Iodoacetamides) : React via nucleophilic substitution to form a stable thioether bond.

  • Pyridyl Disulfides : React via thiol-disulfide exchange, similar to other disulfides, but with a convenient spectrophotometric marker for reaction monitoring.

Benzamide, 2,2'-dithiobis[n-methyl-: A Disulfide-Based Thiol-Reactive Compound

Benzamide, 2,2'-dithiobis[n-methyl-] is a symmetrical aromatic disulfide. Its reactivity towards thiols is centered on the disulfide bond (-S-S-). This bond can undergo a thiol-disulfide exchange reaction with a free thiol group, such as the side chain of a cysteine residue. This reaction results in the formation of a new, mixed disulfide bond between the target molecule and one of the benzamide moieties, with the other half of the reagent being released as a thiol.

The primary mechanism of action for its biological activities, which include antimicrobial and anti-HIV properties, is believed to be the disruption of protein function through this thiol-disulfide exchange.[1][2][3] A notable target is the HIV-1 nucleocapsid protein NCp7, where the compound disrupts the zinc finger domains by reacting with their cysteine residues.[1][4]

Performance Comparison of Thiol-Reactive Compounds

The choice of a thiol-reactive compound depends on the specific experimental requirements, such as desired reaction speed, bond stability, and the chemical environment. The following tables summarize the available quantitative data for the different classes of compounds. Direct quantitative kinetic comparisons of Benzamide, 2,2'-dithiobis[n-methyl-] with other thiol-reactive compounds are limited in the public domain; therefore, a detailed protocol for such a comparative analysis is provided in the experimental section.

Table 1: Reaction Kinetics of Thiol-Reactive Compounds with Cysteine

Compound ClassSecond-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsCitation
Benzamide, 2,2'-dithiobis[n-methyl-] Data not available--
Maleimides (e.g., N-ethylmaleimide) ~10² - 10³pH 7[5]
Iodoacetamides ~0.6pH 7.2[6][7]
Pyridyl Disulfides ~0.1 - 10pH 7[5]

Table 2: Stability of Thiol Adducts

Linkage TypeStability CharacteristicHalf-life in presence of GlutathioneCitation
Disulfide Bond Cleavable by reducing agents8 - 45 minutes[5][8]
Thioether (from Maleimide) Generally stable, but can undergo retro-Michael reaction20 - 80 hours (for N-ethylmaleimide)[5][8]
Thioether (from Iodoacetamide) Highly stable, not cleavable by reducing agentsNot applicable[9]

Experimental Protocols

Detailed and standardized protocols are essential for the objective comparison of thiol-reactive compounds.

Protocol 1: Comparative Analysis of Reaction Kinetics using Ellman's Reagent

This protocol allows for the determination of the second-order rate constant for the reaction of a thiol-reactive compound with a model thiol, such as L-cysteine, by monitoring the disappearance of the free thiol using Ellman's Reagent (DTNB).

Materials:

  • Thiol-reactive compounds (Benzamide, 2,2'-dithiobis[n-methyl-], N-ethylmaleimide, Iodoacetamide)

  • L-cysteine hydrochloride monohydrate

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • Quenching solution: 100 mM L-cysteine in reaction buffer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of L-cysteine in the reaction buffer.

    • Prepare 10 mM stock solutions of each thiol-reactive compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 10 mM stock solution of Ellman's Reagent in the reaction buffer.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer to 25°C.

    • In a cuvette, add 900 µL of reaction buffer and 50 µL of the L-cysteine stock solution (final concentration 0.5 mM).

    • Add 50 µL of the thiol-reactive compound stock solution (final concentration 0.5 mM) to initiate the reaction and immediately start monitoring the absorbance at 412 nm over time. This measures the unreacted L-cysteine.

    • For disulfide compounds like Benzamide, 2,2'-dithiobis[n-methyl-], the reaction itself does not consume a free thiol that can be measured by Ellman's reagent. Instead, a competition assay can be set up. Pre-incubate the disulfide with a known concentration of a protein thiol, and then measure the remaining protein thiols over time using Ellman's reagent.

  • Data Analysis:

    • The concentration of free thiol at each time point can be calculated using the Beer-Lambert law (ε for TNB²⁻ at 412 nm = 14,150 M⁻¹cm⁻¹).

    • Plot the reciprocal of the L-cysteine concentration versus time. For a second-order reaction with equal initial concentrations of reactants, this plot should be linear.

    • The slope of this line is the second-order rate constant (k).

Protocol 2: Assessing the Stability of Thiol Adducts

This protocol evaluates the stability of the covalent bond formed between a thiol-containing molecule (e.g., a cysteine-containing peptide) and the thiol-reactive compound in the presence of a reducing agent like glutathione (GSH).

Materials:

  • Pre-formed adducts of a cysteine-containing peptide with each thiol-reactive compound.

  • Glutathione (GSH)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • HPLC system with a C18 column and a UV detector.

Procedure:

  • Prepare Adducts:

    • React a cysteine-containing peptide (e.g., at 1 mM) with a 1.5-fold molar excess of each thiol-reactive compound in the reaction buffer.

    • Purify the adducts using HPLC to remove unreacted starting materials.

  • Stability Assay:

    • Dissolve the purified adducts in the reaction buffer to a final concentration of 100 µM.

    • Add GSH to a final concentration of 5 mM.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 10% trifluoroacetic acid.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the disappearance of the peak corresponding to the intact adduct and the appearance of the peak for the released peptide.

  • Data Analysis:

    • Calculate the percentage of intact adduct remaining at each time point.

    • Plot the percentage of intact adduct versus time and fit the data to a first-order decay model to determine the half-life of the adduct.

Signaling Pathways and Experimental Workflows

Thiol-reactive compounds are invaluable tools for studying signaling pathways that are regulated by the redox state of cysteine residues. One of the most prominent examples is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these cysteines by reactive species, including those generated by thiol-reactive compounds, leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[1][10][11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitinates Thiol_Reactive Thiol-Reactive Compound Thiol_Reactive->Keap1 Modifies Cysteine Residues sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE Nrf2_n->ARE Binds sMaf->Nrf2_n sMaf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway is activated by thiol-reactive compounds.

Experimental Workflow for Comparing Protein Labeling Efficiency

This workflow outlines the steps to compare the efficiency of different thiol-reactive compounds in labeling a target protein.

Protein_Labeling_Workflow Start Start: Purified Protein with a single Cysteine Reduction Reduce Disulfides (e.g., with TCEP) Start->Reduction Buffer_Exchange Buffer Exchange to remove reducing agent Reduction->Buffer_Exchange Labeling Incubate with Thiol-Reactive Compound (e.g., Benzamide, Maleimide, Iodoacetamide) Buffer_Exchange->Labeling Quenching Quench reaction (e.g., with excess Cysteine) Labeling->Quenching Purification Remove excess label (e.g., Desalting column) Quenching->Purification Analysis Analyze Labeling Efficiency Purification->Analysis MS Mass Spectrometry (confirm site of labeling) Analysis->MS Spectroscopy UV-Vis Spectroscopy (quantify degree of labeling) Analysis->Spectroscopy End End: Compare Labeling Efficiencies MS->End Spectroscopy->End

Caption: Workflow for comparing the labeling efficiency of thiol-reactive compounds.

Conclusion

The selection of an appropriate thiol-reactive compound is a critical decision in experimental design. While maleimides and iodoacetamides offer rapid and stable thioether linkages, disulfide-based reagents like Benzamide, 2,2'-dithiobis[n-methyl-] provide a reversible modification through thiol-disulfide exchange. This reversibility is advantageous in applications such as drug delivery and the study of dynamic protein interactions.

The provided protocols offer a framework for the direct, quantitative comparison of these reagents, enabling researchers to make informed decisions based on the specific demands of their experimental system. Further research into the reaction kinetics and specificity of a broader range of disulfide-based compounds will undoubtedly expand the toolkit available for the precise chemical modification of biomolecules. chemical modification of biomolecules.

References

Comparative Antimicrobial Activity of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of Benzamide, 2,2'-dithiobis[n-methyl-] and its derivatives against a panel of pathogenic bacteria. The data presented is compiled from available scientific literature and is intended to serve as a foundational resource for the evaluation of this compound as a potential antimicrobial agent.

Executive Summary

Benzamide, 2,2'-dithiobis[n-methyl-], a sulfur-containing organic compound, has demonstrated notable in vitro antimicrobial activity, particularly against Gram-positive bacteria.[1] Its proposed mechanism of action involves interaction with and disruption of the bacterial cell membrane, a process in which the disulfide bond is believed to be a key functional group.[1][2] This guide presents a comparative analysis of its antimicrobial potency with established antibiotics, supported by detailed experimental protocols and visual workflows to aid in the design and interpretation of further validation studies.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[n-methyl-], its derivatives, and a selection of commonly used antibiotics against various bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Table 1: In Vitro Antibacterial Activity of Benzamide, 2,2'-dithiobis[n-methyl-] and its Derivatives

CompoundMicroorganismStrainMIC (µg/mL)
Benzamide, 2,2'-dithiobis[n-methyl-]Micrococcus luteusNot Specified32[1][3]
Benzamide, 2,2'-dithiobis[n-methyl-]Staphylococcus aureusATCC 65388.31[4]
Benzamide, 2,2'-dithiobis[n-methyl-]Bacillus cereusN/A>100[4]
Benzamide, 2,2'-dithiobis[n-methyl-]Enterococcus faecalisN/A>100[4]
Derivative 1 of Benzamide, 2,2'-dithiobis[n-methyl-]Mycobacterium tuberculosisNot Specified16[2][3]
Derivative 2 of Benzamide, 2,2'-dithiobis[n-methyl-]Mycobacterium kansasiiNot Specified8[2][3]

Table 2: Zone of Inhibition Diameters for Benzamide, 2,2'-dithiobis[n-methyl-]

MicroorganismStrainDisk Concentration (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 259233018-22[4]
Bacillus subtilisATCC 66333015-20[4]

Table 3: Comparative In Vitro Activity of Standard Antibiotics

AntibioticMicroorganismStrainMIC (µg/mL)
PenicillinMicrococcus luteusNot Specified-
VancomycinStaphylococcus aureusATCC 6538-
CiprofloxacinStaphylococcus aureusATCC 259230.25 - 0.5[5][6]
PenicillinBacillus cereusVariousResistant[7][8]
CiprofloxacinBacillus subtilisATCC 6633-
VancomycinEnterococcus faecalisVarious32 - 64 (Resistant strains)[9]
RifampicinMycobacterium tuberculosisVarious0.5 - >256 (Resistant strains)[3]
RifampicinMycobacterium kansasiiVarious0.125 - 4[1]

Experimental Protocols

Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols are based on established microbiological practices and can be adapted for the evaluation of Benzamide, 2,2'-dithiobis[n-methyl-].[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of Benzamide, 2,2'-dithiobis[n-methyl-] and dissolve it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).[4]

2. Serial Dilutions:

  • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Add 200 µL of the test compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[4]

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[4]

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

  • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

4. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubate the plate at 35°C ± 2°C for 18-24 hours.[4]

5. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[3]

1. Preparation of Disks:

  • Aseptically apply a known amount of a stock solution of Benzamide, 2,2'-dithiobis[n-methyl-] to sterile paper disks to achieve the desired final concentration per disk (e.g., 30 µg).[4]

  • Allow the solvent to evaporate completely.[4]

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland).

  • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.[4]

3. Application of Disks:

  • Using sterile forceps, place the prepared disk onto the surface of the inoculated agar plate.

  • Gently press the disk to ensure complete contact with the agar.[4]

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[4]

5. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition around the disk in millimeters (mm). The size of the zone is inversely related to the MIC.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start stock Prepare Stock Solution of Benzamide, 2,2'-dithiobis[n-methyl-] start->stock inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate stock->serial_dilution prepare_disks Prepare disks with known compound concentration stock->prepare_disks inoculate_mic Inoculate wells with bacterial suspension inoculum->inoculate_mic inoculate_agar Inoculate MHA plate with bacterial suspension inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate at 37°C for 18-24h inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic place_disks Place disks on agar surface prepare_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate at 37°C for 18-24h place_disks->incubate_disk read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone

Antimicrobial Susceptibility Testing Workflow
Proposed Mechanism of Action

The antimicrobial effect of Benzamide, 2,2'-dithiobis[n-methyl-] is primarily attributed to its interaction with the bacterial cell membrane.[4] The disulfide bond is a key reactive feature.[2][10]

G compound Benzamide, 2,2'-dithiobis[n-methyl-] (with disulfide bond) interaction Interaction with Membrane Components compound->interaction Targets membrane Bacterial Cell Membrane membrane->interaction disruption Membrane Disruption interaction->disruption Leads to inhibition Inhibition of Bacterial Growth disruption->inhibition Results in

Proposed Mechanism of Action

References

Comparative Cytotoxicity Analysis of Benzamide, 2,2'-dithiobis[n-methyl-]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutic agents, understanding the cytotoxic profile of a compound is paramount. This guide provides a comparative analysis of the cytotoxicity of Benzamide, 2,2'-dithiobis[n-methyl-], a disulfide-containing aromatic compound, alongside other alternatives that share a similar mechanism of action. While specific quantitative cytotoxicity data for Benzamide, 2,2'-dithiobis[n-methyl-] is limited in publicly available literature, this guide synthesizes the existing information on its broader class of compounds and its primary therapeutic alternatives.

The principal mechanism of action for Benzamide, 2,2'-dithiobis[n-methyl-] and related dithiobisbenzamides is the targeted inactivation of the Human Immunodeficiency Virus Type 1 (HIV-1) nucleocapsid protein (NCp7).[1][2][3][4] This protein is crucial for multiple stages of the viral life cycle.[1][3][5][6] The compound acts as an electrophilic agent, attacking the cysteine residues within the zinc fingers of NCp7, leading to the ejection of zinc ions and subsequent inactivation of the protein.[1][2]

Comparative Cytotoxicity Overview

Table 1: Comparative Cytotoxicity of HIV-1 NCp7 Inhibitors

Compound ClassExample Compound(s)Antiviral Activity (IC50)Cytotoxicity (CC50)Key Features
Dithiobisbenzamides 2,2'-dithiobis(5-acetylamino)benzamideLow micromolar range[3]Generally higher than IC50[3]The disulfide bond is crucial for its activity.[3]
Benzisothiazolones PD 159206, PD 161374Low micromolar range[3]High therapeutic indices[3]Formed from dithiobisbenzamides and exhibit similar activity.[3]
S-acyl-2-mercaptobenzamide thioesters (SAMTs) SAMT-247Micromolar range[3]Very low toxicity in various models[3]High barrier to the development of viral resistance.[3]

Note: The provided IC50 and CC50 values are general ranges derived from the literature. Specific values for "Benzamide, 2,2'-dithiobis[n-methyl-" were not available in the reviewed sources for a direct comparison.[3]

Experimental Protocols

The determination of a compound's cytotoxicity is a critical step in preclinical evaluation. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of a cell population.[3][7] A standard method for determining the CC50 is the MTT assay.

MTT Cytotoxicity Assay Protocol

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][8][9][10]

Principle: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • Cell line (e.g., human T-cell line like MT-4 for anti-HIV studies)[4]

  • Complete cell culture medium

  • Benzamide, 2,2'-dithiobis[n-methyl-] or alternative compounds

  • MTT solution (5 mg/mL in PBS)[2][8][9]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[8]

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm or 590 nm)[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a cell-free blank.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm (or 590 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of Benzamide, 2,2'-dithiobis[n-methyl-] and a typical experimental workflow for cytotoxicity assessment.

Signaling_Pathway Compound Benzamide, 2,2'-dithiobis[n-methyl-] NCp7 HIV-1 NCp7 (with Zinc Fingers) Compound->NCp7 Targets Inactive_NCp7 Inactive NCp7 (Zinc Ejected) NCp7->Inactive_NCp7 Causes Zinc Ejection Viral_Replication Viral Replication NCp7->Viral_Replication Essential for Inactive_NCp7->Viral_Replication Inhibits

Caption: Proposed mechanism of HIV-1 inhibition.

Cytotoxicity_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_Assay Incubate for Assay Duration Add_Compound->Incubate_Assay Add_MTT Add MTT Reagent Incubate_Assay->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Caption: Experimental workflow for CC50 determination.

References

The Performance of Benzamide, 2,2'-dithiobis[n-methyl-] in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the performance of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) within various polymer matrices is not extensively available in public literature, its chemical structure, featuring a cleavable disulfide bond, positions it as a promising candidate for the development of advanced "smart" polymers. This guide provides a comprehensive overview of its potential performance based on the well-established principles of disulfide-containing polymers. It compares the projected attributes of DTBMA-modified polymers with alternative materials and offers detailed experimental protocols for their evaluation.

The core of DTBMA's functionality lies in its disulfide linkage (-S-S-). This bond is relatively stable under normal physiological conditions but can be selectively cleaved in response to reducing environments, such as the high concentrations of glutathione found within tumor cells.[1] This redox-responsiveness makes DTBMA an attractive component for targeted drug delivery systems and self-healing materials.[2][3][4]

Potential Performance in Polymer Matrices: A Comparative Overview

The incorporation of DTBMA into a polymer backbone or as a cross-linker can impart unique functionalities. The following tables compare the expected performance of DTBMA-containing polymers against conventional and other stimuli-responsive alternatives.

Table 1: Comparison of DTBMA-based Polymers for Redox-Responsive Drug Delivery

FeatureDTBMA-Polymer Composite (Hypothetical)Non-Responsive Polymer (e.g., PLGA)Alternative Redox-Responsive Polymer (e.g., Thiol-based)
Release Mechanism Disulfide bond cleavage in reducing environments (e.g., high glutathione).Bulk erosion or diffusion.[5]Thiol-disulfide exchange reactions.[6]
Targeting Potential High, due to specific cleavage in tumor microenvironments.[1]Low, non-specific release.High, similar to disulfide-based systems.
Release Kinetics "On-demand" burst release triggered by reducing agents.[7]Sustained, but often with an initial burst.[5]Triggered release, kinetics can be tuned.
Biocompatibility Expected to be high, as disulfide bonds are naturally present in proteins.[8]Generally good, FDA-approved for many applications.Generally good.
Synthesis Complexity Moderate, requires incorporation of the disulfide moiety.Relatively straightforward and well-established.Moderate, involves synthesis of thiol-containing monomers.

Table 2: Comparison of DTBMA-based Polymers for Self-Healing Materials

FeatureDTBMA-Polymer Composite (Hypothetical)Non-Healing Thermoset (e.g., Epoxy)Alternative Self-Healing Polymer (e.g., Hydrogen Bonding)
Healing Mechanism Reversible disulfide bond exchange upon stimulus (e.g., heat).[2][3]No intrinsic healing capability.Reversible formation of hydrogen bonds.
Healing Efficiency Potentially high, with full recovery of mechanical properties.[2]Not applicable.Can be high, but may be sensitive to moisture.
Stimulus for Healing Heat or light to facilitate disulfide exchange.[4]Not applicable.Often autonomous at room temperature.
Mechanical Strength Potentially comparable to conventional thermosets.[3]High.Generally lower than covalent networks.
Repeatability Multiple healing cycles are possible.[2]Not applicable.Typically high.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a hypothetical polymer composite incorporating DTBMA. These would require optimization for specific polymer systems and applications.

Protocol 1: Synthesis of a DTBMA-Containing Redox-Responsive Hydrogel

This protocol describes a general method for creating a hydrogel where DTBMA acts as a cross-linker, allowing for degradation in a reducing environment.

Materials:

  • Polymer with reactive side chains (e.g., polyethylene glycol-acrylate, PEG-Ac)

  • Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) modified with thiol end-groups (DTBMA-SH)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reducing agent (e.g., dithiothreitol, DTT)

Procedure:

  • Functionalization of DTBMA: Modify DTBMA to have thiol (-SH) end groups. This can be achieved through various organic synthesis routes.

  • Preparation of Precursor Solution: Dissolve PEG-Ac and DTBMA-SH in PBS to the desired concentrations. Add the photoinitiator to the solution.

  • Hydrogel Formation: Expose the precursor solution to UV light to initiate photopolymerization. The acrylate groups of PEG-Ac will react with the thiol groups of DTBMA-SH to form a cross-linked hydrogel network.

  • Characterization: Swell the hydrogel in PBS to equilibrium. Characterize its swelling ratio, mechanical properties (using rheology), and morphology (using scanning electron microscopy).

  • Redox-Responsive Degradation: Immerse the hydrogel in a PBS solution containing a reducing agent (e.g., 10 mM DTT) to mimic an intracellular environment. Monitor the degradation of the hydrogel over time by measuring the change in mass or swelling ratio.[9][10]

Protocol 2: Evaluation of Drug Release from a DTBMA-Containing Nanoparticle System

This protocol outlines the steps to assess the release of a therapeutic agent from nanoparticles formulated with a DTBMA-containing polymer.

Materials:

  • DTBMA-containing polymer (synthesized via methods like ring-opening polymerization or polycondensation)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Solvent for the polymer and drug (e.g., Dimethylformamide, DMF)

  • Non-solvent for nanoprecipitation (e.g., water)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • PBS at pH 7.4 and pH 5.0 (to simulate physiological and endosomal conditions)

  • Glutathione (GSH)

Procedure:

  • Nanoparticle Formulation: Dissolve the DTBMA-containing polymer and the drug in DMF. Add this solution dropwise to water under stirring to form drug-loaded nanoparticles via nanoprecipitation.

  • Characterization: Determine the particle size and zeta potential using dynamic light scattering (DLS). Quantify the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).[7]

    • Maintain the setup at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time.[11]

Protocol 3: Assessment of Self-Healing Performance

This protocol details a method to evaluate the self-healing capability of a polymer network cross-linked with DTBMA.

Materials:

  • A polymer film containing DTBMA as a cross-linker.

  • A sharp blade or scalpel.

  • A controlled temperature oven or heating stage.

  • A tensile testing machine (e.g., Instron).

Procedure:

  • Sample Preparation: Prepare dog-bone-shaped specimens of the DTBMA-containing polymer according to ASTM D638 standards.

  • Initial Mechanical Testing: Perform a tensile test on an intact specimen to determine its initial tensile strength and elongation at break.

  • Damage Creation: Cut a specimen in half with a sharp blade.

  • Healing Process: Bring the two cut surfaces into contact and place the specimen in an oven at a temperature that facilitates disulfide exchange (e.g., 60-100°C) for a specific duration.[2][3]

  • Mechanical Testing of Healed Sample: After the healing period, allow the sample to cool to room temperature and then perform a tensile test.

  • Calculation of Healing Efficiency: Calculate the healing efficiency as the ratio of the tensile strength of the healed sample to that of the pristine sample.

  • Repeatability: Repeat the damage and healing process multiple times on the same specimen to assess the repeatability of the self-healing property.

Visualizing Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

RedoxResponsiveDrugDelivery cluster_bloodstream Bloodstream (Low GSH) cluster_tumor Tumor Cell (High GSH) NP DTBMA-Nanoparticle (Drug Encapsulated) NP_Degraded Degraded Nanoparticle NP->NP_Degraded Disulfide Cleavage Drug Released Drug NP_Degraded->Drug Drug Release

Caption: Redox-responsive drug delivery mechanism of a DTBMA-nanoparticle.

SelfHealingWorkflow A Pristine Polymer Sample B Mechanical Testing (Initial Properties) A->B C Damage Introduction (Cut with Blade) A->C F Calculate Healing Efficiency B->F D Healing Process (Heat Application) C->D E Mechanical Testing (Healed Properties) D->E E->F DrugReleaseAssay cluster_setup Dialysis Setup cluster_analysis Analysis Nanoparticles Drug-loaded Nanoparticles in Dialysis Bag ReleaseMedium Release Medium (PBS +/- GSH) Sampling Sample Release Medium at Time Intervals ReleaseMedium->Sampling Analysis Analyze Drug Concentration (UV-Vis/HPLC) Sampling->Analysis Plotting Plot Cumulative Release vs. Time Analysis->Plotting

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzamide, 2,2'-dithiobis[n-methyl-] and the Potent Alternative, Maytansinoid DM1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Benzamide, 2,2'-dithiobis[n-methyl-] and a well-established cytotoxic agent, Maytansinoid DM1. This analysis is based on available experimental data for the specified compound and its close analogues, contrasted with the extensive data available for Maytansinoid DM1, particularly in the context of oncology.

Executive Summary

Benzamide, 2,2'-dithiobis[n-methyl-], also known as 2,2'-dithiobis(N-methylbenzamide) or DTBMA, is a synthetic organosulfur compound that has demonstrated notable in vitro activity as an antimicrobial and anti-HIV agent.[1][2] Its proposed mechanisms of action involve the disruption of microbial cell membranes and the ejection of zinc from the HIV nucleocapsid protein (NCp7), a critical component for viral replication.[1][3] However, there is a significant lack of publicly available in vivo efficacy data for this specific molecule.

In contrast, Maytansinoid DM1, a potent microtubule-targeted agent, exhibits exceptional cytotoxicity at sub-nanomolar concentrations in vitro and has demonstrated robust anti-tumor activity in vivo, particularly when delivered as a payload in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (T-DM1).[4][5] This guide will delve into the available quantitative data, detail the experimental protocols for key assays, and provide visual representations of the underlying mechanisms and workflows to facilitate a comprehensive comparison.

Quantitative Data Presentation

The following tables summarize the available quantitative data for Benzamide, 2,2'-dithiobis[n-methyl-] and its analogues, alongside the well-characterized Maytansinoid DM1.

Table 1: In Vitro Antimicrobial and Antiviral Activity of Benzamide, 2,2'-dithiobis[n-methyl-] Analogues

Compound ClassTarget Organism/VirusAssay TypeEfficacy Metric (Concentration)Reference(s)
2,2'-dithiobis(benzamide) analoguesMycobacterium tuberculosis H37RvMIC AssayMIC: Superior or equivalent to streptomycin, kanamycin, and ethambutol[6][7]
2,2'-dithiobis(benzamide) analoguesMycobacterium kansasiiMIC AssayMIC: Not explicitly stated, but active[6][7]
2,2'-dithiobis(benzamide) analoguesHIV-1Cell CultureEC50: Low micromolar range[3][8]
Benzamide, 2,2'-dithiobis[N-methyl-]Micrococcus luteusNot SpecifiedMIC: 32 µg/mL[1]

Table 2: In Vitro and In Vivo Efficacy of Maytansinoid DM1 and its Conjugate (T-DM1)

CompoundCancer Type/Cell LineAssay TypeEfficacy Metric (Concentration/Dose)Reference(s)
Maytansinoid DM1HCT-15 (Colon Carcinoma)Cell Viability AssayIC50: 0.750 nM[9]
Maytansinoid DM1A431 (Epidermoid Carcinoma)Cell Viability AssayIC50: 0.04 nM[9]
Maytansinoid DM1MDA-MB-231 (Breast Cancer)MTT AssayIC50: 0.12 µM[9]
Trastuzumab emtansine (T-DM1)HER2-positive Gastric Cancer XenograftIn Vivo Tumor Growth InhibitionSignificant dose-dependent antitumor activity[10]
Trastuzumab emtansine (T-DM1)HER2-positive Epithelial Ovarian Cancer XenograftIn Vivo Tumor Growth InhibitionSignificantly more effective than trastuzumab and pertuzumab[1]
Trastuzumab emtansine (T-DM1)HER2-positive Biliary Tract Cancer XenograftIn Vivo Tumor Growth Inhibition108% (KMCH-1) and 75% (Mz-ChA-1) tumor growth inhibition at 20 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's in vitro antibacterial activity.[3]

  • Preparation of Compound: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The inoculated microtiter plate is incubated under optimal conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., Maytansinoid DM1) for a specified duration (e.g., 72 hours).

  • MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This animal model is a cornerstone for evaluating the in vivo anti-tumor efficacy of a compound.

  • Cell Implantation: Human tumor cells (e.g., HER2-positive breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into treatment and control groups. The test compound (e.g., T-DM1) is administered, typically intravenously, at specified doses and schedules. The control group usually receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: The tumor growth in the treatment groups is compared to the control group to determine the extent of tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

Benzamide, 2,2'-dithiobis[n-methyl-]

The primary anti-HIV mechanism of 2,2'-dithiobisbenzamides is the targeted inactivation of the HIV-1 nucleocapsid protein NCp7.[3][8] This small, basic protein contains two zinc finger domains that are crucial for the viral life cycle. The disulfide bond of the benzamide derivatives is thought to interact with the cysteine residues in these zinc fingers, leading to the ejection of the zinc ions.[3] This results in a conformational change that inactivates the NCp7 protein, thereby inhibiting viral replication.

G Proposed Anti-HIV Mechanism of 2,2'-dithiobisbenzamides cluster_0 HIV-1 Nucleocapsid Protein (NCp7) cluster_1 2,2'-dithiobisbenzamide NCp7 NCp7 with Zinc Fingers Zinc Zinc Ions NCp7->Zinc Ejection of Zinc Ions Inactive_NCp7 Inactive NCp7 NCp7->Inactive_NCp7 Conformational Change Compound 2,2'-dithiobis[n-methyl-benzamide] (Disulfide Bond) Compound->NCp7 Interaction with Cysteine Residues Inhibition Viral Replication Inhibited Inactive_NCp7->Inhibition Inhibition of Viral Replication

Caption: Proposed anti-HIV mechanism of 2,2'-dithiobisbenzamides.

Maytansinoid DM1

Maytansinoids, including DM1, exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[4][5] They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).

G Mechanism of Action of Maytansinoid DM1 cluster_0 Microtubule Dynamics cluster_1 Maytansinoid DM1 Tubulin Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Inhibition of Polymerization DM1 Maytansinoid DM1 DM1->Tubulin Binds to Tubulin Mitotic_Arrest G2/M Phase Mitotic Arrest Disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Maytansinoid DM1.

Experimental Workflows

In Vitro Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of a compound.

G Workflow for In Vitro Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_1 Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_1 Treat_Cells Treat Cells with Serial Dilutions of Compound Incubate_1->Treat_Cells Incubate_2 Incubate for 72h Treat_Cells->Incubate_2 Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_2->Add_Reagent Incubate_3 Incubate for 2-4h Add_Reagent->Incubate_3 Measure Measure Absorbance/ Fluorescence Incubate_3->Measure Analyze Analyze Data and Calculate IC50 Measure->Analyze End End Analyze->End G Workflow for In Vivo Tumor Xenograft Study Start Start Implant_Cells Implant Human Tumor Cells into Immunocompromised Mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to a Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Administer Administer Test Compound and Vehicle Control Randomize->Administer Monitor Monitor Tumor Growth and Animal Health Administer->Monitor Measure Measure Tumor Volume Periodically Monitor->Measure Analyze Analyze Tumor Growth Inhibition Measure->Analyze End End Analyze->End

References

Cross-Resistance Profile of Benzamide, 2,2'-dithiobis[n-methyl-]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-resistance profile of the biocide Benzamide, 2,2'-dithiobis[n-methyl-] (also known as MPT or 2,2'-dithiobis(N-methylbenzamide)), a compound noted for its antimicrobial properties, particularly against Gram-positive bacteria and some fungi.[1][2] Due to a notable lack of direct experimental studies on the cross-resistance of MPT with other biocides in publicly available literature, this guide synthesizes information on its mechanism of action, discusses general principles of biocide resistance, and presents hypothetical pathways and experimental protocols to investigate potential cross-resistance.

Introduction to Benzamide, 2,2'-dithiobis[n-methyl-]

Benzamide, 2,2'-dithiobis[n-methyl-] is a synthetic organic compound whose antimicrobial activity is primarily attributed to its disulfide bridge.[1] The proposed mechanism of action involves the disruption of microbial cell membranes. It is believed that the disulfide bond reacts with thiol groups of proteins within the cell membrane and cytoplasm, leading to the disruption of essential cellular processes.[3]

Understanding Biocide Cross-Resistance

Cross-resistance occurs when a microorganism develops resistance to one biocide and, as a result, becomes resistant to other, often structurally unrelated, biocides or antibiotics.[4] This phenomenon is a significant concern in both clinical and industrial settings. The primary mechanisms governing biocide cross-resistance include:

  • Alterations in the Cell Envelope: Changes in the composition of the bacterial cell wall or membrane can reduce the uptake of multiple types of biocides.[5]

  • Efflux Pumps: These are membrane proteins that can actively transport a wide range of antimicrobial compounds out of the cell, preventing them from reaching their target sites.[6] Overexpression of multi-drug resistance (MDR) efflux pumps is a common mechanism of cross-resistance.[7]

  • Enzymatic Inactivation: Microorganisms may produce enzymes that can degrade or modify various biocides, rendering them ineffective.[8]

  • Biofilm Formation: Bacteria within biofilms are often more resistant to a variety of antimicrobial agents due to the protective extracellular matrix and altered physiological state.[4]

Cross-Resistance Profile of Benzamide, 2,2'-dithiobis[n-methyl-] and Its Derivatives

While this finding is valuable, it does not address cross-resistance with other classes of biocides. Given the mechanism of action of MPT, which involves targeting thiol groups, it is plausible that cross-resistance could exist with other thiol-reactive biocides. Furthermore, if resistance to MPT were to develop through the upregulation of broad-spectrum efflux pumps, this could potentially lead to cross-resistance with other biocides and antibiotics that are substrates of these pumps.

Hypothetical Mechanisms of Resistance and Cross-Resistance to Benzamide, 2,2'-dithiobis[n-methyl-]

Based on the structure of MPT and general resistance mechanisms, we can hypothesize the following pathways for the development of resistance and potential cross-resistance.

Enzymatic Degradation of the Disulfide Bond

The most direct mechanism of resistance to MPT would be the enzymatic cleavage of its disulfide bond by bacterial reductases. This would break the molecule into two less active or inactive monomers.

MPT Benzamide, 2,2'-dithiobis[n-methyl-] (Active Biocide) Monomers 2-mercapto-N-methylbenzamide (Inactive Monomers) MPT->Monomers Enzymatic Cleavage Enzyme Bacterial Reductase (e.g., Glutathione Reductase) Enzyme->MPT

Caption: Hypothetical enzymatic degradation of MPT.

If a bacterium overproduces such reductases, it may exhibit resistance to MPT. Cross-resistance could occur with other disulfide-containing biocides that are also substrates for these enzymes.

Efflux Pump-Mediated Resistance

Overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism for cross-resistance to a wide range of antimicrobial compounds.

cluster_cell Bacterial Cell EffluxPump MDR Efflux Pump MPT_ext Benzamide, 2,2'-dithiobis[n-methyl-] (External) EffluxPump->MPT_ext Efflux OtherBiocide_ext Other Biocide / Antibiotic (External) EffluxPump->OtherBiocide_ext Efflux Target Intracellular Target MPT_int MPT (Internal) MPT_ext->MPT_int Uptake OtherBiocide_int Other Biocide (Internal) OtherBiocide_ext->OtherBiocide_int Uptake MPT_int->EffluxPump MPT_int->Target Inhibited OtherBiocide_int->EffluxPump OtherBiocide_int->Target Inhibited

Caption: Efflux pump-mediated cross-resistance.

If bacteria develop resistance to MPT by upregulating efflux pumps, they are likely to exhibit cross-resistance to other biocides and antibiotics that are also substrates of these pumps.

Experimental Protocols for Investigating Cross-Resistance

The following are generalized protocols that can be adapted to study the cross-resistance of Benzamide, 2,2'-dithiobis[n-methyl-].

Induction of Resistance to Benzamide, 2,2'-dithiobis[n-methyl-]

A common method to induce resistance in a laboratory setting is through serial passage of a bacterial strain in the presence of sub-lethal concentrations of the biocide.

start Start with susceptible bacterial strain mic_initial Determine initial MIC of MPT start->mic_initial sub_mic Culture strain in broth with 0.5x MIC of MPT mic_initial->sub_mic passage After growth, transfer an aliquot to fresh broth with increasing MPT concentration sub_mic->passage mic_check Periodically determine the MIC of the passaged strain passage->mic_check mic_check->passage MIC not significantly increased resistant_strain Continue until a stable, significant increase in MIC is observed (Resistant Strain) mic_check->resistant_strain MIC significantly increased

Caption: Workflow for inducing biocide resistance.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific microorganism.[3]

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-] stock solution

  • Other biocides to be tested

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Susceptible (wild-type) and MPT-resistant bacterial strains

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of each biocide in the broth medium.

  • Inoculate: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria, no biocide) and a negative control (broth only).

  • Incubate: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Determine MIC: The MIC is the lowest concentration of the biocide that completely inhibits visible growth.

Data Presentation:

The results should be presented in a table comparing the MIC values of the different biocides against the susceptible and MPT-resistant strains.

BiocideMIC (µg/mL) for Susceptible StrainMIC (µg/mL) for MPT-Resistant StrainFold Change in MIC
Benzamide, 2,2'-dithiobis[n-methyl-]
Biocide A (e.g., Quaternary Ammonium Compound)
Biocide B (e.g., Phenolic Compound)
Biocide C (e.g., Thiol-reactive agent)
Antibiotic X
Antibiotic Y

A significant increase (typically ≥4-fold) in the MIC of another biocide for the MPT-resistant strain compared to the susceptible strain would indicate cross-resistance.

Conclusion and Future Directions

The potential for Benzamide, 2,2'-dithiobis[n-methyl-] to select for cross-resistance to other biocides and antibiotics remains largely unexplored. While its unique mechanism of action targeting disulfide bonds may limit some common cross-resistance pathways, the possibility of resistance development through general mechanisms like efflux pump upregulation cannot be discounted without experimental evidence.

Future research should focus on:

  • Inducing and characterizing MPT-resistant mutants of clinically and industrially relevant microorganisms.

  • Performing comprehensive antimicrobial susceptibility testing of these mutants against a broad panel of biocides and antibiotics to identify any cross-resistance profiles.

  • Investigating the molecular mechanisms of MPT resistance in these strains, including genomic and transcriptomic analyses to identify mutations and changes in gene expression (e.g., efflux pump genes, reductase genes).

Such studies are crucial to fully understand the resistance profile of Benzamide, 2,2'-dithiobis[n-methyl-] and to ensure its responsible and effective use in antimicrobial applications.

References

A Comparative Benchmarking Guide: Benzamide, 2,2'-dithiobis[n-methyl- vs. Established Disulfide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The disulfide bond, a reversible covalent linkage, represents a key functional motif in a growing class of therapeutic agents. Its inherent stability in the oxidative extracellular environment, coupled with its susceptibility to cleavage within the reducing intracellular milieu, makes it an ideal trigger for targeted drug release. This guide provides a comprehensive benchmarking of Benzamide, 2,2'-dithiobis[n-methyl-] (PBIT), a compound of interest for its biocidal and anti-HIV activities, against two clinically relevant disulfide-containing molecules: Disulfiram and Alpha-Lipoic Acid.[1][2] Through a series of proposed, detailed experimental protocols, we aim to establish a framework for evaluating PBIT's potential, focusing on its reductive stability, enzymatic inhibition profile, and in vitro cytotoxicity. This comparative analysis is designed to furnish researchers with the foundational data and rationale necessary to guide future development and application of this promising molecule.

Introduction: The Disulfide Bond as a Pharmacological Tool

The disulfide bridge (R-S-S-R') is most recognized for its role in stabilizing the tertiary and quaternary structures of proteins. However, in the realm of drug design, it has been ingeniously exploited as a smart linker. The significant redox potential difference between the extracellular space and the intracellular environment is the linchpin of this strategy. The cytoplasm maintains a highly reducing environment, with glutathione (GSH) concentrations in the millimolar range (1-10 mM), starkly contrasting with the micromolar concentrations in the blood plasma.[3] This gradient allows for disulfide-linked drugs to remain intact during circulation and selectively release their active components upon entering a cell via thiol-disulfide exchange reactions.[4][5]

This guide benchmarks Benzamide, 2,2'-dithiobis[n-methyl-] (PBIT) against two well-understood disulfide drugs to contextualize its properties:

  • Disulfiram: An FDA-approved medication for alcohol dependence, its mechanism relies on the irreversible inhibition of aldehyde dehydrogenase (ALDH) through covalent modification of a key cysteine residue.[6][7] It serves as a benchmark for a disulfide drug with a targeted, covalent mechanism of action.

  • Alpha-Lipoic Acid (ALA): An endogenous antioxidant and a cofactor for mitochondrial enzymes.[8][9] It represents a physiologically normal disulfide compound that undergoes redox cycling, providing a baseline for biocompatibility and interaction with the cellular antioxidant machinery.

By comparing PBIT to these standards, we can gain critical insights into its potential therapeutic window, mechanism of action, and metabolic fate.

Comparative Profile of Disulfide Compounds

A direct comparison of the fundamental properties of PBIT, Disulfiram, and ALA highlights their distinct chemical natures and intended biological roles.

Table 1: Overview of Key Molecular and Pharmacological Properties

PropertyBenzamide, 2,2'-dithiobis[n-methyl- (PBIT)DisulfiramAlpha-Lipoic Acid (ALA)
Structure C₁₆H₁₆N₂O₂S₂C₁₀H₂₀N₂S₄C₈H₁₄O₂S₂
Primary Mechanism Attacks cysteine residues in viral zinc fingers (HIV-1 NCp7); disrupts microbial cell membranes.[1][2]Irreversible inhibitor of aldehyde dehydrogenase (ALDH).[10][11]Cofactor in mitochondrial dehydrogenases; potent antioxidant that regenerates vitamins C and E.[9][12]
Known Indications Investigational (Anti-HIV, Biocide).[1][13]Alcoholism treatment.[6] Investigational for cancer and cocaine dependence.[11]Dietary supplement. Investigational for diabetic neuropathy and oxidative stress conditions.[12][14]
Bioavailability Not well-characterized.~80-90% (oral).[6]Highly variable; improved on an empty stomach.[9]
Key Metabolites N-methyl-2-mercaptobenzamide (predicted).Diethyldithiocarbamate (DDC).Dihydrolipoic acid (DHLA).[12]

Experimental Benchmarking Framework

To objectively evaluate the pharmacological potential of PBIT, a series of robust, self-validating in vitro experiments are proposed. These protocols are designed to provide a clear, quantitative comparison against Disulfiram and ALA.

Protocol 1: In Vitro Reductive Stability Assay

Causality and Rationale: The central premise of a disulfide drug is its cleavage within the cell. This experiment is designed to quantify the rate at which this occurs. We use glutathione (GSH), the most abundant intracellular thiol, to mimic the cytoplasmic reducing environment.[3] The rate of disulfide cleavage is a critical parameter, influencing the speed of drug activation and its duration of action. A very rapid cleavage might lead to poor tissue distribution, while excessively slow cleavage could result in diminished efficacy.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of PBIT, Disulfiram, and ALA in dimethyl sulfoxide (DMSO).

    • Prepare a reaction buffer of phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a fresh 100 mM GSH stock solution in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the test compound stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding GSH stock solution to a final concentration of 5 mM.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a thiol-alkylating agent, such as N-Ethylmaleimide (NEM), to prevent further reaction.[15]

  • Quantification:

    • Analyze the quenched samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection.

    • Monitor the decrease in the peak area of the parent disulfide compound over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t₁/₂) for each compound under these conditions.

Diagram 1: Experimental Workflow for Reductive Stability Assay

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis stock 10 mM Stock Solutions (PBIT, Disulfiram, ALA) init Initiate Reaction (100 µM Compound) stock->init buffer PBS + 5 mM GSH (pH 7.4) buffer->init aliquots Collect Aliquots (Time Points: 0-120 min) init->aliquots quench Quench with NEM aliquots->quench hplc RP-HPLC Analysis quench->hplc calc Calculate Half-Life (t½) hplc->calc

Caption: Workflow for assessing disulfide bond stability in the presence of GSH.

Protocol 2: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Causality and Rationale: Disulfiram's well-defined mechanism is the potent inhibition of ALDH.[7] Testing PBIT's effect on this enzyme serves a dual purpose: it screens for a similar mechanism of action and assesses potential off-target activity that could lead to a "disulfiram-like reaction" if co-administered with alcohol. ALA is used as a negative control. This assay validates target engagement and provides early safety insights.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercial ALDH activity assay kit or prepare the necessary reagents: assay buffer (e.g., sodium pyrophosphate buffer, pH 8.8), NAD⁺, acetaldehyde (substrate), and purified human ALDH enzyme (e.g., ALDH1A1 or ALDH2).[16]

    • Prepare serial dilutions of PBIT, Disulfiram (positive control), and ALA in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, NAD⁺, and the test compound dilution (or DMSO for vehicle control).

    • Add the ALDH enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[17]

    • Initiate the reaction by adding the acetaldehyde substrate.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[16]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 2: Representative Data Table for ALDH1A1 Inhibition

CompoundExpected IC₅₀ (µM)
Benzamide, 2,2'-dithiobis[n-methyl- (PBIT)To Be Determined
Disulfiram< 5[18]
Alpha-Lipoic Acid> 1000
Protocol 3: In Vitro Cytotoxicity Assay

Causality and Rationale: A fundamental step in drug discovery is to determine the concentration at which a compound becomes toxic to cells.[19][20] This experiment establishes the therapeutic index—the ratio between the toxic dose and the therapeutic dose. Comparing the cytotoxicity of PBIT to Disulfiram, which has known cytotoxic effects, and ALA, which is generally considered safe, provides a critical benchmark for its safety profile.

Step-by-Step Methodology:

  • Cell Culture:

    • Select a relevant human cell line (e.g., HepG2, a liver cell line, as the liver is a primary site of drug metabolism, or a specific cancer cell line if evaluating anti-cancer potential).

    • Culture cells in appropriate media in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PBIT, Disulfiram, and ALA in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (no cells) as a background control and cells with medium containing DMSO (vehicle control).

    • Incubate the cells for a standard duration (e.g., 48 or 72 hours).

  • Viability Assessment (e.g., using Resazurin assay):

    • Add Resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.

    • Measure the fluorescence using a microplate reader (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the fluorescence values to the vehicle control wells (representing 100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).

Diagram 2: Generalized Cellular Mechanism of Disulfide Drug Action

G cluster_extracellular Extracellular (Oxidizing) cluster_intracellular Intracellular (Reducing) drug Disulfide Drug (R-S-S-R) cleavage Thiol-Disulfide Exchange drug->cleavage gsh 2 GSH gsh->cleavage monomer Active Thiol Monomers (2x R-SH) cleavage->monomer gssg GSSG cleavage->gssg target Protein Target (e.g., Enzyme Cys-SH) monomer->target effect Biological Effect (e.g., Enzyme Inactivation) target->effect

Caption: Generalized pathway of intracellular disulfide drug activation.

Conclusion and Future Directions

This guide outlines a logical, tiered approach to the preclinical benchmarking of Benzamide, 2,2'-dithiobis[n-methyl-]. The proposed experiments will generate foundational data on its reductive lability, target specificity, and cellular toxicity relative to established disulfide drugs.

The results will provide a strong rationale for subsequent investigation. Favorable outcomes, such as high stability coupled with potent and selective biological activity, would justify advancing PBIT to more complex studies, including pharmacokinetic profiling, in vivo efficacy models, and comprehensive safety toxicology. This structured comparative framework ensures that the development path of PBIT is guided by robust, scientifically sound data, maximizing the potential for its successful translation into a valuable therapeutic agent.

References

A Head-to-Head Comparison of Benzamide, 2,2'-dithiobis[n-methyl-] and Other Leading Preservatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of pharmaceutical products, the selection of an appropriate preservative system is critical to ensure the stability, safety, and efficacy of the final formulation. This guide provides a detailed comparative analysis of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA), a sulfur-containing organic compound, against other commonly used preservatives such as parabens, phenoxyethanol, sodium benzoate, and benzyl alcohol. This comparison is based on available antimicrobial efficacy data, proposed mechanisms of action, and standardized experimental protocols.

Executive Summary

Benzamide, 2,2'-dithiobis[n-methyl-] demonstrates potent antimicrobial activity, particularly against certain Gram-positive bacteria.[1][2][3] Its proposed mechanism of action, centered around the disruption of microbial cell membranes through its reactive disulfide bond, presents a distinct approach to microbial control.[1][2] However, publicly available data on its broad-spectrum efficacy, especially in direct comparison to other preservatives, is limited.[1][4] This guide synthesizes the existing data to provide a comparative framework, highlighting the strengths and weaknesses of each preservative and underscoring the importance of standardized testing for formulation-specific validation.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Benzamide, 2,2'-dithiobis[n-methyl-] and other common preservatives against a panel of relevant microorganisms. It is crucial to note that this data is compiled from various sources and may not be directly comparable due to potential differences in experimental methodologies. A standardized Antimicrobial Effectiveness Test (AET) is recommended for a definitive comparison within a specific formulation.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA)

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 65388.31[2]
Micrococcus luteus-32[1]
Mycobacterium tuberculosis-16 (Derivative)[1]
Mycobacterium kansasii-8 (Derivative)[1]
Bacillus cereus->100[2]
Enterococcus faecalis->100[2]

Table 2: General Minimum Inhibitory Concentration (MIC) Ranges for Common Parabens

MicroorganismMethylparaben (µg/mL)Propylparaben (µg/mL)
Staphylococcus aureus1000 - 4000125 - 1000
Escherichia coli500 - 1000125 - 2000
Pseudomonas aeruginosa>1000>1000
Candida albicans500 - 1000100 - 500
Aspergillus brasiliensis (niger)500 - 1000100 - 500

Note: The efficacy of parabens generally increases with the length of the alkyl chain.[1] However, their solubility in water decreases.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenoxyethanol

MicroorganismMIC (%)MIC (µg/mL)
Staphylococcus aureus0.646400
Escherichia coli0.323200
Pseudomonas aeruginosa0.323200
Candida albicans0.323200
Aspergillus brasiliensis (niger)0.323200

Source:[5]

Table 4: Minimum Inhibitory Concentration (MIC) of Sodium Benzoate

MicroorganismMIC (mg/mL)
Staphylococcus aureus400
Escherichia coli400
Bacillus subtilis400

Note: The efficacy of sodium benzoate is highly pH-dependent, with greater activity in acidic conditions.[6][7]

Table 5: Antimicrobial Activity of Benzyl Alcohol

MicroorganismActivity
Gram-negative bacteriaGreater activity compared to Gram-positive bacteria and fungi[8]
Escherichia coliD-value of 0.37 at pH 5.0 (1% solution)[8]
Staphylococcus aureusD-value of 5.48 at pH 5.0 (1% solution)[8]
Candida albicansD-value of 39.0 at pH 5.0 (1% solution)[8]
Aspergillus nigerD-value of 28.8 at pH 5.0 (1% solution)[8]

Note: D-value represents the time required to reduce the microbial population by 90%. A lower D-value indicates higher antimicrobial effectiveness. The activity of benzyl alcohol is pH-dependent, being more effective in acidic conditions.[8]

Mechanisms of Action

The antimicrobial activity of these preservatives stems from different molecular interactions with microbial cells. Understanding these mechanisms is key to selecting an appropriate preservative and predicting potential interactions within a formulation.

Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA): The primary mechanism is believed to be the disruption of the microbial cell membrane.[1][2][3] The disulfide bond is a critical feature that is thought to react with thiol groups of proteins within the cell membrane and cytoplasm, leading to a loss of membrane integrity and inhibition of essential cellular processes.[2]

Parabens: Parabens are thought to exert their antimicrobial effects through multiple mechanisms. They can disrupt the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[1] They are also proposed to inhibit key enzymes involved in cellular metabolism and interfere with the synthesis of DNA and RNA.[1]

Phenoxyethanol: Phenoxyethanol is believed to uncouple oxidative phosphorylation from the respiratory chain by translocating protons across the membrane and inhibiting malate dehydrogenase in microorganisms.[8]

Sodium Benzoate: The antimicrobial activity of sodium benzoate is dependent on the undissociated benzoic acid molecule.[6] It is thought to inhibit the uptake of substrates into the microbial cell and interfere with the cell's energy metabolism.

Benzyl Alcohol: Benzyl alcohol's mechanism involves the disruption of the cell membrane's structure and function, leading to the leakage of cellular components.[8]

Experimental Protocols

For a definitive and reliable comparison of preservative efficacy within a specific pharmaceutical formulation, standardized testing is paramount. The United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Test (AET) is the gold standard for this purpose.

USP <51> Antimicrobial Effectiveness Test (AET)

Objective: To evaluate the ability of a preservative system to prevent the growth of and reduce the population of challenge microorganisms in a product.

Test Microorganisms: A standardized panel of five microorganisms is typically used:

  • Staphylococcus aureus (ATCC 6538)

  • Escherichia coli (ATCC 8739)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

Procedure:

  • Inoculum Preparation: Pure cultures of the test microorganisms are grown in appropriate media and harvested to prepare standardized inocula with a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Product Inoculation: The final product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the standardized inoculum to achieve an initial microbial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.[9]

  • Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), aliquots are withdrawn from the inoculated containers.[10] The number of viable microorganisms in each aliquot is determined using standard plate count methods.

  • Interpretation of Results: The log reduction in the microbial population from the initial count is calculated at each time point. The acceptance criteria for preservative effectiveness vary depending on the product category (e.g., parenteral, topical, oral). For most products, a significant reduction in bacteria (e.g., not less than a 1.0 log reduction at 7 days and not less than a 3.0 log reduction at 14 days) and no increase in yeast and mold are required.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Preservative Dilutions: A series of two-fold dilutions of the preservative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well containing the preservative dilution is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Interpretation of Results: The MIC is determined as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Proposed_Mechanism_of_Action_DTBMA DTBMA Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) MicrobialCell Microbial Cell DTBMA->MicrobialCell Interacts with CellMembrane Cell Membrane Proteins (Thiol Groups) DTBMA->CellMembrane Reacts with Disulfide Bond Disruption Membrane Disruption & Loss of Integrity CellMembrane->Disruption Leads to CellDeath Cell Death Disruption->CellDeath Results in

Caption: Proposed mechanism of action for Benzamide, 2,2'-dithiobis[n-methyl-].

Antimicrobial_Effectiveness_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis InoculumPrep Standardized Inoculum Preparation Inoculation Product Inoculation InoculumPrep->Inoculation Product Pharmaceutical Product Product->Inoculation Incubation Incubation (28 days) Inoculation->Incubation Sampling Sampling (Day 0, 7, 14, 28) Incubation->Sampling Enumeration Microbial Enumeration (Plate Counts) Sampling->Enumeration Results Log Reduction Calculation & Interpretation Enumeration->Results

Caption: Experimental workflow for the USP <51> Antimicrobial Effectiveness Test.

Conclusion

Benzamide, 2,2'-dithiobis[n-methyl-] presents itself as a promising preservative with a distinct mechanism of action. The available data suggests potent activity against certain Gram-positive bacteria. However, for a comprehensive assessment of its suitability in pharmaceutical formulations, further research is required to establish its broad-spectrum efficacy through direct, standardized comparative studies against other commonly used preservatives. The experimental protocols outlined in this guide, particularly the USP <51> AET, provide a robust framework for conducting such evaluations. Ultimately, the selection of a preservative system should be based on empirical data generated within the specific product formulation to ensure optimal performance, stability, and patient safety.

References

Synergistic Antimicrobial Effects of Benzamide, 2,2'-dithiobis[n-methyl-] in Combination with Isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antimicrobial effects of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) when used in combination with other microbicidal compounds. The primary focus is on its well-documented synergy with isothiazolinone-based biocides, offering a potent alternative for microbial control. This document summarizes key experimental data, details the methodologies for assessing synergy, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between DTBMA and 2-methyl-4-isothiazolin-3-one (MI) has been demonstrated to be particularly effective against a range of microorganisms. The following table summarizes the quantitative data from a study evaluating this combination against Pseudomonas aeruginosa, a bacterium known for its resistance to antimicrobial agents. The synergy is quantified using the Synergy Index (SI), where a value of less than 1 indicates a synergistic effect.

Table 1: Synergistic Activity of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) and 2-Methyl-4-isothiazolin-3-one (MI) against Pseudomonas aeruginosa

Concentration of MI (ppm)Concentration of DTBMA (ppm)Synergy Index (SI)Weight % MIWeight % DTBMA
010001.000100
153000.904.7695.24
20600.8625.0075.00

Data extracted from patent CN1307876C. The Synergy Index (SI) was calculated based on the Minimum Inhibitory Concentrations (MIC) of the individual compounds and their combinations.[1]

The data clearly indicates that combinations of DTBMA and MI can inhibit the growth of Pseudomonas aeruginosa at concentrations lower than their individual effective concentrations, demonstrating a clear synergistic relationship.[1] Notably, a weight ratio of MI to DTBMA of 375:1 to 1:20 has been shown to be synergistic.[1]

Experimental Protocols

The evaluation of synergistic antimicrobial activity is crucial for the development of effective combination biocides. The following are detailed methodologies for key experiments used to characterize the synergistic effects of Benzamide, 2,2'-dithiobis[n-methyl-].

Checkerboard Microtiter Plate Assay for Synergy Testing

This method is widely used to assess the in vitro synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) and the partner compound (e.g., 2-methyl-4-isothiazolin-3-one, MI) are prepared in a suitable solvent.

  • Microorganism: A standardized inoculum of the test microorganism (e.g., Pseudomonas aeruginosa) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Growth Medium: A suitable broth medium is used, such as M9GY medium (basic salt medium with 0.2% glucose and 0.1% yeast extract) for bacteria or Potato Dextrose Broth (PDB) for fungi.[1]

  • 96-Well Microtiter Plates: Sterile plates are used to set up the assay.

2. Assay Setup:

  • Serial twofold dilutions of DTBMA are prepared horizontally across the microtiter plate.

  • Serial twofold dilutions of the partner compound (MI) are prepared vertically down the plate.

  • This creates a matrix of wells containing various combinations of the two compounds.

  • Control wells containing each compound alone, as well as a growth control (no compound) and a sterility control (no inoculum), are included.

  • Each well is inoculated with the standardized microbial suspension.

3. Incubation:

  • The plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (typically 24-48 hours).

4. Data Analysis and Interpretation:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound or combination that completely inhibits visible growth.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Synergy Index (SI) = FIC of Drug A + FIC of Drug B

  • The results are interpreted as follows:

    • Synergy: SI ≤ 0.5

    • Additive/Indifference: 0.5 < SI ≤ 4.0

    • Antagonism: SI > 4.0

Visualizing Pathways and Workflows

To better understand the synergistic interaction and the experimental process, the following diagrams are provided.

Synergy_Mechanism cluster_DTBMA Benzamide, 2,2'-dithiobis[n-methyl-] (DTBMA) cluster_MI 2-Methyl-4-isothiazolin-3-one (MI) cluster_Synergy Synergistic Effect DTBMA DTBMA Membrane_Disruption Disruption of Cell Membrane Integrity DTBMA->Membrane_Disruption Reacts with membrane thiols Cell_Death Enhanced Microbial Cell Death Membrane_Disruption->Cell_Death Increased Permeability Facilitates MI entry MI MI Enzyme_Inhibition Inhibition of Thiol-Containing Enzymes (e.g., Dehydrogenases) MI->Enzyme_Inhibition Forms mixed disulfides Enzyme_Inhibition->Cell_Death Inhibition of Essential Metabolic Pathways Checkerboard_Workflow start Start prep_materials Prepare Stock Solutions (DTBMA & MI), Microbial Inoculum, and Media start->prep_materials serial_dilutions Perform Serial Dilutions of DTBMA (horizontal) and MI (vertical) in 96-well plate prep_materials->serial_dilutions inoculation Inoculate wells with standardized microbial suspension serial_dilutions->inoculation incubation Incubate at optimal growth conditions inoculation->incubation read_results Determine MIC for each well incubation->read_results calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index and Synergy Index (SI) read_results->calculate_fic interpret_results Interpret Results: Synergy, Additivity, or Antagonism calculate_fic->interpret_results end End interpret_results->end

References

Safety Operating Guide

Proper Disposal of Benzamide, 2,2'-dithiobis[n-methyl-]: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and disposal procedures for Benzamide, 2,2'-dithiobis[n-methyl-]. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Key Chemical and Physical Properties

A summary of the essential quantitative data for Benzamide, 2,2'-dithiobis[n-methyl-] is provided below.

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₂S₂[1]
Molecular Weight 332.44 g/mol [1]
CAS Number 2527-58-4[1]
Melting Point 216.50 °C[1]
Boiling Point 545.90 °C[1]
Storage Temperature 2°C - 8°C[1]

Disposal Procedures: A Step-by-Step Approach

Disposal of Benzamide, 2,2'-dithiobis[n-methyl-] must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[1][2] Discharge into the environment must be strictly avoided.[1][2] The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

Step 2: Waste Collection

Proper collection and containment of the waste are crucial to prevent environmental contamination and ensure safe handling.

  • Carefully collect the waste material. If in solid form, take precautions to avoid creating dust.[1]

  • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Place the waste into a suitable, clearly labeled, and sealed container to await disposal.[1][2]

Step 3: Professional Disposal

Due to its hazardous nature, particularly its high toxicity to aquatic life, professional disposal is mandatory.

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Do not mix with other waste unless explicitly instructed to do so by the disposal company.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Benzamide, 2,2'-dithiobis[n-methyl-].

Disposal Workflow for Benzamide, 2,2'-dithiobis[n-methyl-] A Start: Identify Waste Benzamide, 2,2'-dithiobis[n-methyl-] B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Securely in a Designated Waste Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Arrange for Waste Pickup F->G H End: Document Disposal G->H

Caption: Disposal workflow for Benzamide, 2,2'-dithiobis[n-methyl-].

Experimental Protocols for Degradation Analysis

The following protocols are for conducting forced degradation studies to understand the stability of Benzamide, 2,2'-dithiobis[n-methyl-]. While not direct disposal methods, the principles can inform potential pre-treatment strategies for waste, which must be validated by qualified professionals.

Materials:

  • Benzamide, 2,2'-dithiobis[n-methyl-]

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate the mixture at 80°C.

    • Withdraw aliquots at timed intervals (e.g., 2, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent volume of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at timed intervals (e.g., 2, 4, and 8 hours).

    • Neutralize the aliquots with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at timed intervals (e.g., 1, 2, and 6 hours).

  • Thermal Degradation:

    • Weigh approximately 10 mg of the solid compound into a glass vial.

    • Place the vial in an oven at 105°C for 48 hours.

    • After exposure, cool the vial and dissolve the contents in a suitable diluent for analysis.

  • Photolytic Degradation:

    • Prepare a 0.1 mg/mL solution of the compound.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be run in parallel.

Disclaimer: The information provided is for guidance purposes only and should not be considered a substitute for a formal safety review and risk assessment. Always consult the Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines for chemical handling and disposal.

References

Personal protective equipment for handling Benzamide, 2,2'-dithiobis[n-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzamide, 2,2'-dithiobis[N-methyl-]

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Benzamide, 2,2'-dithiobis[N-methyl-]. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of key quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is provided below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₆N₂O₂S₂[1]
Molecular Weight 332.44 g/mol [1][2][3]
CAS Number 2527-58-4[1][2]
Melting Point 216.50 °C[1]
Boiling Point 545.90 °C[1]
Storage Temperature 2°C - 8°C[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Benzamide, 2,2'-dithiobis[N-methyl-] to minimize exposure and ensure personal safety.[2][3]

PPE CategorySpecificationRationale
Eye Protection Safety glasses or goggles.[1]Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Prevents skin contact and absorption. Gloves must be inspected before use.[2]
Body Protection Lab coat or other protective clothing.[1][2]Avoids skin contact with the chemical.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a full-face respirator may be necessary.[2][3]Prevents inhalation of harmful dust or vapors.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols when handling the solid form.[2][3] Use non-sparking tools to prevent ignition sources.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[2][3]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so.[2] Evacuate personnel to a safe area.[2] Collect the spillage using appropriate methods to avoid dust generation and place it in a suitable, closed container for disposal.[2]

Disposal Plan:

The disposal of Benzamide, 2,2'-dithiobis[N-methyl-] and its containers must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[1]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.[1][2]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Environmental Protection: Do not allow the chemical to enter drains or sewer systems.[2] Discharge into the environment must be strictly avoided.[1][2]

Emergency Procedures: First Aid Measures

Immediate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation or a rash occurs.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Experimental Workflow: Handling Benzamide, 2,2'-dithiobis[N-methyl-]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety glasses/goggles - Lab coat A->B C Ensure proper ventilation (Fume hood) B->C D Weigh the required amount (Avoid dust generation) C->D Proceed to handling E Perform experimental procedure D->E F Collect waste in a labeled, sealed container E->F Post-experiment G Decontaminate work surfaces F->G H Doff and dispose of/clean PPE G->H I Dispose of waste according to regulations H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 2,2'-dithiobis[n-methyl-
Reactant of Route 2
Reactant of Route 2
Benzamide, 2,2'-dithiobis[n-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.